molecular formula C13H11NO3 B1677504 Osalmid CAS No. 526-18-1

Osalmid

Cat. No.: B1677504
CAS No.: 526-18-1
M. Wt: 229.23 g/mol
InChI Key: LGCMKPRGGJRYGM-UHFFFAOYSA-N
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Description

Osalmid is an organic molecular entity.
This compound is under investigation in clinical trial NCT03670173 (Safety and Efficacy Assessments of this compound in Multiple Myeloma).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure

Properties

IUPAC Name

2-hydroxy-N-(4-hydroxyphenyl)benzamide
Source PubChem
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InChI

InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)14-13(17)11-3-1-2-4-12(11)16/h1-8,15-16H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LGCMKPRGGJRYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0042244
Record name Osalmid
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Molecular Weight

229.23 g/mol
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CAS No.

526-18-1
Record name Osalmid
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Record name Osalmid [INN:JAN]
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Foundational & Exploratory

Osalmid's Mechanism of Action in Liver Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osalmid, a well-established choleretic agent, has long been utilized for its ability to enhance bile flow and provide hepatoprotective effects. Its primary mechanism of action is centered on the stimulation of bile acid synthesis and secretion within hepatocytes. This technical guide delves into the molecular underpinnings of this compound's activity in liver cells, providing a comprehensive overview of the key signaling pathways, experimental methodologies used to elucidate its function, and quantitative data from relevant studies. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and hepatic physiology.

Introduction

This compound (4'-hydroxysalicylanilide) is a pharmaceutical agent recognized for its choleretic properties, effectively increasing the volume and solid content of bile. This action is primarily attributed to its direct effects on the hepatocytes, the functional cells of the liver. The therapeutic benefits of this compound extend to its hepatoprotective capabilities, including antioxidant and anti-inflammatory effects. Understanding the precise molecular mechanisms by which this compound exerts these effects is crucial for optimizing its clinical use and for the development of novel therapeutic strategies targeting cholestatic and other liver diseases. This guide provides an in-depth examination of the current understanding of this compound's mechanism of action in liver cells.

Core Mechanism of Action: Stimulation of Bile Acid Synthesis

The cornerstone of this compound's choleretic effect lies in its ability to stimulate the synthesis of bile acids in hepatocytes.[1][2] Bile acids are critical for the digestion and absorption of fats and fat-soluble vitamins. The synthesis of bile acids is a complex process primarily regulated by a cascade of enzymes, with cholesterol 7α-hydroxylase (CYP7A1) acting as the rate-limiting enzyme in the classical pathway.

Modulation of Cholesterol 7α-Hydroxylase (CYP7A1)

This compound is understood to increase the activity of cholesterol 7α-hydroxylase (CYP7A1).[1] This enzyme catalyzes the initial and rate-limiting step in the conversion of cholesterol to bile acids. By upregulating the activity of CYP7A1, this compound effectively enhances the overall rate of bile acid production.

Signaling Pathway for Bile Acid Synthesis Regulation

The regulation of CYP7A1 is a complex process involving multiple nuclear receptors and signaling pathways. The farnesoid X receptor (FXR) is a key nuclear receptor that acts as a bile acid sensor. When intracellular bile acid levels are high, FXR is activated and initiates a negative feedback loop to suppress CYP7A1 expression. While direct evidence of this compound's interaction with FXR is not extensively detailed in the available literature, its ability to increase CYP7A1 activity suggests a potential modulation of the upstream regulatory pathways.

Bile_Acid_Synthesis Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 7α-hydroxycholesterol 7α-hydroxycholesterol CYP7A1->7α-hydroxycholesterol Bile Acids Bile Acids 7α-hydroxycholesterol->Bile Acids Multiple Steps This compound This compound This compound->CYP7A1 Stimulates

Figure 1: this compound's stimulation of the classical bile acid synthesis pathway.

Hepatoprotective Mechanisms

Beyond its choleretic effects, this compound exhibits significant hepatoprotective properties through its antioxidant and anti-inflammatory actions.

Antioxidant Effects

This compound possesses antioxidant properties that help neutralize harmful reactive oxygen species (ROS) in liver cells.[1] Oxidative stress is a major contributor to liver damage in various pathological conditions. By scavenging free radicals, this compound helps to maintain the integrity and function of hepatocytes.

Anti-inflammatory Action

Chronic inflammation is a key driver of liver diseases such as hepatitis and fibrosis. This compound has been shown to have anti-inflammatory effects, which may involve the modulation of pro-inflammatory cytokine release.[1] This action helps to protect liver tissue from inflammatory damage.

Logical Relationship of this compound's Hepatoprotective Actions

Hepatoprotective_Actions This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress Reduces Inflammation Inflammation This compound->Inflammation Reduces Hepatocyte Damage Hepatocyte Damage Oxidative Stress->Hepatocyte Damage Inflammation->Hepatocyte Damage

Figure 2: this compound's dual hepatoprotective mechanisms against cellular damage.

Regulation of Bile Flow and Transport

The choleretic action of this compound is not solely dependent on increased bile acid synthesis but also involves the regulation of bile flow. This includes effects on the transport of bile acids across the hepatocyte membrane and the function of the sphincter of Oddi.

Bile Acid Transport

The transport of bile acids into and out of hepatocytes is mediated by a series of specific transporters located on the sinusoidal (basolateral) and canalicular (apical) membranes. Key transporters include the Na+-taurocholate cotransporting polypeptide (NTCP) and organic anion-transporting polypeptides (OATPs) for uptake, and the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2) for canalicular export. While direct experimental data on this compound's specific effects on these transporters is limited, its overall choleretic effect implies a coordinated regulation of this transport machinery to handle the increased bile acid load.

Relaxation of the Sphincter of Oddi

This compound has been reported to relax the sphincter of Oddi, a muscular valve that controls the flow of bile and pancreatic juice into the duodenum.[1] This relaxation facilitates a more unimpeded flow of bile from the biliary tract into the small intestine, which can be particularly beneficial in conditions characterized by biliary dyskinesia.

Experimental Protocols

Elucidating the mechanism of action of this compound in liver cells requires a combination of in vitro and in vivo experimental approaches.

In Vitro Studies with Primary Hepatocytes

Primary hepatocytes are the gold standard in vitro model for studying hepatic metabolism and transport.

Experimental Workflow for Assessing this compound's Effect on Bile Acid Synthesis

Hepatocyte_Experiment_Workflow cluster_0 Cell Culture cluster_1 Analysis Isolate Primary Hepatocytes Isolate Primary Hepatocytes Culture Hepatocytes Culture Hepatocytes Isolate Primary Hepatocytes->Culture Hepatocytes Treat with this compound Treat with this compound Culture Hepatocytes->Treat with this compound Measure Bile Acid Secretion Measure Bile Acid Secretion Treat with this compound->Measure Bile Acid Secretion Analyze Gene Expression (CYP7A1) Analyze Gene Expression (CYP7A1) Treat with this compound->Analyze Gene Expression (CYP7A1) Western Blot for Protein Levels Western Blot for Protein Levels Treat with this compound->Western Blot for Protein Levels

Figure 3: A typical experimental workflow for studying this compound in cultured hepatocytes.

Methodology for Measuring Bile Acid Synthesis in Cultured Hepatocytes:

  • Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from animal models (e.g., rats) or human liver tissue via collagenase perfusion. The cells are then cultured in a suitable medium, such as Williams' Medium E, which has been shown to be superior for bile acid transport studies.

  • Treatment: Cultured hepatocytes are treated with varying concentrations of this compound for a specified duration.

  • Sample Collection: At the end of the treatment period, both the culture medium and cell lysates are collected.

  • Bile Acid Quantification: Bile acids in the culture medium are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Gene and Protein Expression Analysis:

    • Quantitative PCR (qPCR): RNA is extracted from the cell lysates, and qPCR is performed to measure the mRNA expression levels of key genes involved in bile acid synthesis, such as CYP7A1.

    • Western Blotting: Protein is extracted from the cell lysates, and Western blotting is performed to determine the protein levels of enzymes like CYP7A1.

In Vivo Studies

Animal models are essential for studying the integrated physiological effects of this compound.

Methodology for Measuring Choleretic Activity in Rats:

  • Animal Model: Male Wistar rats are commonly used.

  • Bile Duct Cannulation: The common bile duct is cannulated to allow for the collection of bile.

  • Drug Administration: this compound is administered to the animals, typically via oral gavage or intraperitoneal injection.

  • Bile Collection: Bile is collected at regular intervals before and after drug administration.

  • Analysis: The volume of bile is measured to determine the bile flow rate. The concentration of bile acids and other biliary lipids (cholesterol, phospholipids) in the collected bile is also determined.

Quantitative Data Summary

While specific quantitative data on the effects of this compound on gene expression and transporter activity in liver cells are not extensively available in the public domain, the following table summarizes the generally reported effects.

ParameterEffect of this compoundMethod of MeasurementReference
Bile Flow IncreasedIn vivo bile duct cannulation[1][2]
Bile Acid Synthesis StimulatedIn vitro hepatocyte culture; In vivo bile analysis[1][2]
CYP7A1 Activity IncreasedIn vitro microsomal assays; Gene/protein expression[1]
Oxidative Stress ReducedIn vitro assays for ROS levels[1]
Inflammation ReducedMeasurement of pro-inflammatory cytokines[1]

Conclusion

This compound exerts its primary choleretic effect by stimulating bile acid synthesis in hepatocytes, a process likely mediated through the upregulation of cholesterol 7α-hydroxylase activity. Concurrently, its hepatoprotective properties are attributed to its antioxidant and anti-inflammatory actions. While the broad strokes of this compound's mechanism of action are understood, further research is warranted to delineate the specific molecular interactions, particularly with nuclear receptors like FXR, and to quantify its effects on the expression and function of key hepatic transporters. A more detailed understanding of these processes will undoubtedly pave the way for more targeted and effective therapeutic applications of this compound and related compounds in the management of liver diseases.

References

Osalmid as a Ribonucleotide Reductase M2 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of Osalmid, a known choleretic agent, repurposed as a potent inhibitor of the M2 subunit of ribonucleotide reductase (RRM2). It details its mechanism of action, impact on cellular processes, and its potential as an anticancer agent, particularly in enhancing the efficacy of radiotherapy.

Introduction: Targeting the Engine of DNA Synthesis

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential precursors for DNA replication and repair[1][2]. The RNR holoenzyme is a heterotetramer composed of two large catalytic subunits (RRM1) and two small regulatory subunits (RRM2)[3].

The RRM2 subunit is a key player in regulating RNR activity. Its expression is tightly controlled throughout the cell cycle, peaking during the S phase to meet the demands of DNA synthesis[1][3]. In numerous cancers, including hepatocellular carcinoma (HCC), esophageal cancer (EC), and multiple myeloma (MM), RRM2 is significantly overexpressed. This overexpression is linked to aggressive tumor behavior, chemoresistance, radioresistance, and poor patient prognosis, making RRM2 a compelling therapeutic target[2][4][5][6][7][8].

This compound (4-hydroxysalicylanilide) has been identified as a novel inhibitor of RRM2. Studies have demonstrated its ability to suppress tumor growth and synergize with other cancer therapies, positioning it as a promising candidate for further drug development[3][5][6][9].

Mechanism of Action

This compound exerts its inhibitory effects on RRM2 through a multi-faceted approach, involving both direct and indirect actions on the protein and its associated pathways.

  • Competitive Inhibition and Downregulation: this compound and its active metabolite, M7, directly inhibit the enzymatic activity of ribonucleotide reductase. This is achieved through competitive binding to the RRM2 active site[2][3]. Furthermore, treatment with this compound leads to a marked decrease in the expression level of the RRM2 protein itself, effectively reducing the functional RNR holoenzyme pool within the cell[2].

  • Inhibition of Nuclear Translocation: In multiple myeloma cells, this compound has been shown to inhibit the translocation of RRM2 from the cytoplasm to the nucleus. This sequestration prevents RRM2 from participating in DNA synthesis and repair processes within the nuclear compartment[6].

  • Induction of Autophagic Cell Death: A unique mechanism identified in multiple myeloma involves the interplay between RRM2 and receptor-interacting protein kinase 3 (RIPK3). RRM2 binds to and reduces RIPK3 levels, which in turn inhibits the fusion of autophagosomes with lysosomes. This compound treatment stimulates autophagosome synthesis but also inhibits this subsequent fusion step. This leads to an accumulation of autophagosomes and the protein p62, ultimately triggering autophagic cell death[6].

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound and its metabolites on cancer cell lines.

Table 1: In Vitro Efficacy of this compound and Metabolite M7 on Hepatocellular Carcinoma (HCC) Cell Viability

Cell LineCompoundConcentration RangeTime PointEffectCitation
HepG2This compound7.5 µM - 1000 µM24, 48, 72 hSignificant, concentration- and time-dependent inhibition of cell viability.[2]
Huh-7This compound7.5 µM - 1000 µM24, 48, 72 hSignificant, concentration- and time-dependent inhibition of cell viability.[2]
HCC-LM3This compound7.5 µM - 1000 µM24, 48, 72 hSignificant, concentration- and time-dependent inhibition of cell viability.[2]
HepG2M77.5 µM - 1000 µM24, 48, 72 hHigher cell proliferation inhibitory activity than this compound.[2]
Hep3BThis compoundVaries48 hConcentration-dependent inhibition of cell viability.[9]

Table 2: Effect of this compound on RRM2 Expression and Ribonucleotide Reductase (RR) Activity

Cell LineCompoundConcentrationTime PointEffect on RRM2 ExpressionEffect on RR ActivityCitation
HepG2This compound100 µM48 hDecreasedDecreased[2]
HepG2M7100 µM48 hDecreasedDecreased[2]

Downstream Signaling Pathways and Cellular Consequences

This compound-mediated inhibition of RRM2 triggers a cascade of downstream events, disrupting critical cellular processes and ultimately leading to cancer cell death.

DNA Damage, Cell Cycle Arrest, and Apoptosis

By depleting the dNTP pool, this compound induces replication stress and substantial DNA damage. This damage activates key sensor proteins in the DNA Damage Response (DDR) pathway, such as ATM and DNA-PK[4]. Activation of these kinases leads to the phosphorylation of downstream effectors, including Chk1 and Chk2, which in turn orchestrate a cell cycle arrest, primarily at the G1/S phase transition, to prevent the replication of damaged DNA[4][10][11]. If the damage is irreparable, the cell is driven towards apoptosis (programmed cell death) or senescence[5].

G cluster_consequence Cellular Consequences This compound This compound RRM2 RRM2 This compound->RRM2 inhibits dNTP_pool dNTP Pool (dATP, dGTP, dCTP, dTTP) RRM2->dNTP_pool synthesizes RepStress Replication Stress & DNA Damage DNA_Repair DNA Repair dNTP_pool->DNA_Repair required for ATM_DNAPK ATM / DNA-PK Activation RepStress->ATM_DNAPK activates Apoptosis Apoptosis / Senescence RepStress->Apoptosis leads to Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_DNAPK->Chk1_Chk2 phosphorylates CellCycleArrest G1/S Phase Cell Cycle Arrest Chk1_Chk2->CellCycleArrest induces

This compound-induced DNA damage and cell cycle arrest pathway.
Inhibition of Pro-Survival Pathways

In esophageal cancer cells, this compound treatment leads to the inhibition of the ERK1/2 signal transduction pathway, a key cascade involved in cell proliferation and survival[5]. There is also evidence suggesting RRM2 can regulate the PI3K/Akt pathway, another critical pro-survival signaling axis. RRM2 inhibition has been shown to decrease Akt phosphorylation, thereby suppressing this pathway and inhibiting tumor cell proliferation, migration, and invasion[1][7][8].

G cluster_outputs Cellular Processes This compound This compound RRM2 RRM2 This compound->RRM2 inhibits ERK12 ERK1/2 Pathway This compound->ERK12 inhibits PI3K_Akt PI3K/Akt Pathway RRM2->PI3K_Akt activates Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival Migration Migration / Invasion PI3K_Akt->Migration ERK12->Proliferation ERK12->Survival

Inhibition of pro-survival signaling by this compound.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize this compound as an RRM2 inhibitor.

Cell Viability Assay (CCK-8 / MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., HepG2, EC9706) in 96-well plates at a density of 3,000-8,000 cells/well and incubate for 24 hours.

    • Treatment: Treat cells with a serial dilution of this compound (e.g., 7.5 µM to 1000 µM) or vehicle control (DMSO) for specified time points (24, 48, 72 hours)[2].

    • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

    • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

G start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Add this compound (serial dilutions) incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_reagent Add CCK-8 or MTT reagent incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 read Measure Absorbance (Microplate Reader) incubate3->read analyze Calculate % Viability read->analyze

Workflow for a cell viability assay.
Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protocol:

    • Cell Lysis: Treat cells with this compound (e.g., 100 µM for 48 hours)[2]. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel via electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RRM2, p-ERK, cleaved-PARP, GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH or β-actin).

Measurement of Intracellular dNTP Pools

Accurate quantification of dNTPs is crucial to confirm the mechanism of RNR inhibitors.

  • Method Overview:

    • Extraction: Extract nucleotides from cell pellets using a cold 60% methanol solution, followed by incubation at -80°C and 95°C to precipitate proteins and inactivate enzymes[12].

    • Quantification:

      • HPLC-MS/MS: A highly sensitive and specific method that separates and quantifies individual dNTPs based on their mass-to-charge ratio. This is considered a gold standard but requires specialized equipment[13][14].

      • Polymerase-based Assay: An indirect method where the amount of a specific dNTP in the extract limits the incorporation of a radiolabeled or fluorescently-labeled nucleotide into a synthetic DNA template by a DNA polymerase. The signal is proportional to the dNTP concentration[12][15][16].

In Vivo Xenograft Studies

To assess the antitumor effects of this compound in a living organism.

  • Protocol:

    • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 EC9706 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice)[5].

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Treatment Groups: Randomize mice into groups: Vehicle Control, this compound alone, Ionizing Radiation (IR) alone, and this compound + IR[5].

    • Dosing: Administer this compound (e.g., via intraperitoneal injection) and deliver localized IR to the tumors according to the study schedule.

    • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

    • Endpoint Analysis: At the end of the study, excise tumors for weight measurement, immunohistochemistry (e.g., for RRM2, Ki-67), and Western blot analysis. Monitor for any signs of toxicity in major organs[5].

Synergistic Effects and Combination Therapies

A key aspect of this compound's therapeutic potential lies in its ability to synergize with other anticancer treatments, particularly DNA-damaging agents.

  • Radiosensitization: In esophageal cancer, RRM2 expression is higher in treatment-resistant tumors[5]. By inhibiting RRM2, this compound depletes the dNTPs required for repairing radiation-induced DNA damage. This enhances the cytotoxic effects of ionizing radiation (IR). In vitro and in vivo studies have shown that the combination of this compound and IR significantly enhances DNA damage, apoptosis, and senescence, leading to greater tumor growth suppression than either treatment alone, without causing additional systemic toxicity[5].

  • Combination with Autophagy Inhibitors: In multiple myeloma, this compound induces the accumulation of autophagosomes. Combining this compound with an autophagy inhibitor like bafilomycin A1 (which blocks autophagosome-lysosome fusion) further aggravates this accumulation, leading to synergistic cytotoxicity and autophagic cell death[6].

Conclusion

This compound has emerged as a potent and multi-faceted inhibitor of ribonucleotide reductase M2. Its ability to competitively inhibit RNR activity, downregulate RRM2 expression, and disrupt downstream pro-survival pathways like ERK and PI3K/Akt provides a strong rationale for its development as an anticancer agent. The most promising application appears to be in combination therapies, where its capacity to deplete dNTP pools can significantly sensitize cancer cells to DNA-damaging agents such as radiotherapy. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of this compound in oncology.

References

Osalmid: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osalmid (4'-Hydroxysalicylanilide) is a pharmaceutical agent recognized for its choleretic and hepatoprotective effects. Emerging evidence has highlighted its significant antioxidant and anti-inflammatory properties, suggesting broader therapeutic potential. This technical guide provides an in-depth overview of the core mechanisms underlying these properties, supported by available quantitative data and detailed experimental protocols for their assessment. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering insights into the scientific foundation of this compound's antioxidant and anti-inflammatory actions and methodologies for its further investigation.

Core Properties of this compound

This compound's therapeutic effects are significantly attributed to its ability to counteract oxidative stress and inflammation. It functions as a potent scavenger of free radicals, thereby mitigating cellular damage caused by reactive oxygen species (ROS).[1] Furthermore, this compound modulates key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

Antioxidant Properties

This compound's antioxidant activity is primarily centered on its capacity to neutralize free radicals, which are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids.[1] This free-radical scavenging ability helps to alleviate oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are linked to its ability to modulate the release of pro-inflammatory cytokines.[1] By intervening in inflammatory signaling cascades, this compound can effectively reduce the inflammatory response, offering potential therapeutic benefits in inflammatory conditions.

Quantitative Data

While extensive quantitative data on the direct antioxidant and broad anti-inflammatory activities of this compound are not widely published, its inhibitory action on specific molecular targets has been quantified.

Target Enzyme/PathwayIC50 ValueCell Line/SystemReference
Ribonucleotide Reductase (RR)8.23 µM-[1]
ERK1/2 Signal Transduction PathwayNot QuantifiedEsophageal Cancer Cells[2]

Note: The inhibition of Ribonucleotide Reductase by this compound is a key finding, as this enzyme is crucial for DNA synthesis and repair, and its inhibition can impact rapidly proliferating cells, including those involved in inflammatory responses. The inhibition of the ERK1/2 pathway is also significant, as this pathway is a central regulator of both inflammatory and oxidative stress responses. Further research is warranted to determine the IC50 value for ERK1/2 inhibition and to explore its direct radical scavenging activities using standard antioxidant assays.

Signaling Pathways and Mechanisms of Action

This compound exerts its antioxidant and anti-inflammatory effects through multiple mechanisms, including direct enzyme inhibition and modulation of intracellular signaling pathways.

Inhibition of Ribonucleotide Reductase (RR)

This compound has been identified as an inhibitor of the M2 subunit of ribonucleotide reductase (RRM2), with an IC50 of 8.23 μM.[1] RR is a critical enzyme for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. By inhibiting RR, this compound can suppress the proliferation of cells that are dependent on high rates of DNA synthesis, such as cancer cells and potentially certain immune cells involved in chronic inflammation.

Inhibition of ERK1/2 Signal Transduction Pathway

Research has shown that this compound can inhibit the ERK1/2 signal transduction pathway in esophageal cancer cells.[2] The ERK1/2 pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in transmitting signals from the cell surface to the nucleus. This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival. Importantly, the ERK1/2 pathway is also a key regulator of inflammatory responses and oxidative stress. Its inhibition by this compound likely contributes significantly to the compound's anti-inflammatory and antioxidant properties.

ERK1_2_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors This compound This compound This compound->ERK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation, Oxidative Stress) Transcription_Factors->Gene_Expression

Caption: Inhibition of the ERK1/2 Signaling Pathway by this compound.

Experimental Protocols

To further elucidate the antioxidant and anti-inflammatory properties of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Materials: DPPH solution (typically 0.1 mM in methanol or ethanol), this compound stock solution (in a suitable solvent like DMSO), positive control (e.g., Ascorbic acid, Trolox), 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control.

    • In a 96-well plate, add a defined volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a blank control (solvent only) and a negative control (solvent + DPPH).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of this compound.

This assay measures the ability of a compound to scavenge intracellular ROS.

  • Materials: A suitable cell line (e.g., HepG2, RAW 264.7), cell culture medium, a fluorescent ROS probe (e.g., DCFH-DA), an ROS inducer (e.g., H₂O₂, tert-butyl hydroperoxide), this compound stock solution, positive control (e.g., N-acetylcysteine), fluorescence microplate reader or flow cytometer.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or the positive control for a specified time (e.g., 1-2 hours).

    • Load the cells with the DCFH-DA probe.

    • Induce oxidative stress by adding the ROS inducer.

    • After a suitable incubation period, measure the fluorescence intensity.

  • Data Analysis: The percentage of ROS scavenging is calculated relative to the control (cells treated with the ROS inducer only). The IC50 value can be determined from the dose-response curve.

Anti-inflammatory Activity Assays

This assay evaluates the effect of this compound on the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials: RAW 264.7 macrophage cell line, cell culture medium, Lipopolysaccharide (LPS), this compound stock solution, positive control (e.g., Dexamethasone), ELISA kits for TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Seed RAW 264.7 cells in a 24- or 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of this compound or the positive control for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production is calculated for each concentration of this compound compared to the LPS-stimulated control. The IC50 values are then determined.

These enzymatic assays determine the ability of this compound to inhibit the activity of COX-1, COX-2, and 5-LOX, key enzymes in the inflammatory cascade.

  • Materials: Purified COX-1 and COX-2 enzymes, or 5-lipoxygenase enzyme; substrate (arachidonic acid for COX, linoleic acid for LOX); this compound stock solution; positive controls (e.g., Indomethacin for COX, Zileuton for LOX); appropriate buffer systems; detection system (e.g., spectrophotometer, fluorometer, or LC-MS to measure product formation).

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of this compound or the positive control in the reaction buffer.

    • Initiate the reaction by adding the substrate.

    • After a specific incubation time at the optimal temperature, stop the reaction.

    • Measure the amount of product formed (e.g., prostaglandin E2 for COX, leukotrienes for LOX).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration. Determine the IC50 values from the dose-response curves.

Experimental_Workflow cluster_antioxidant Antioxidant Activity Assessment cluster_antiinflammatory Anti-inflammatory Activity Assessment DPPH_Assay DPPH Radical Scavenging Assay IC50_Antioxidant Determine IC50 Values DPPH_Assay->IC50_Antioxidant ROS_Assay Cell-based ROS Scavenging Assay ROS_Assay->IC50_Antioxidant Cytokine_Assay Inhibition of Pro-inflammatory Cytokine Production IC50_Antiinflammatory Determine IC50 Values Cytokine_Assay->IC50_Antiinflammatory Enzyme_Assay COX/LOX Inhibition Assays Enzyme_Assay->IC50_Antiinflammatory Osalmid_Compound This compound Osalmid_Compound->DPPH_Assay Osalmid_Compound->ROS_Assay Osalmid_Compound->Cytokine_Assay Osalmid_Compound->Enzyme_Assay

Caption: General Experimental Workflow for Assessing this compound's Properties.

Conclusion

This compound demonstrates promising antioxidant and anti-inflammatory properties, primarily through the inhibition of ribonucleotide reductase and the ERK1/2 signaling pathway. While quantitative data on its direct free-radical scavenging and broad anti-inflammatory effects are currently limited, the experimental protocols outlined in this guide provide a robust framework for future investigations. A comprehensive understanding of this compound's mechanisms of action will be crucial for unlocking its full therapeutic potential in a range of oxidative stress- and inflammation-related diseases. Further research is encouraged to generate the specific quantitative data needed to fully characterize its pharmacological profile.

References

Osalmid's In Vitro Efficacy on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osalmid, a salicylamide derivative traditionally used as a choleretic agent, has emerged as a potent inhibitor of Ribonucleotide Reductase Subunit M2 (RRM2).[1][2] RRM2 is a critical enzyme for de novo DNA synthesis and repair, and its overexpression is a hallmark of numerous malignancies, correlating with aggressive tumor behavior and poor prognosis.[3][4] This technical guide provides a comprehensive overview of the in vitro studies investigating the anti-cancer properties of this compound across various cancer cell lines. It details the cytotoxic and pro-apoptotic effects, outlines the molecular mechanisms of action, provides established experimental protocols, and visualizes key cellular pathways affected by this compound treatment.

Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines

The following tables summarize the quantitative data from in vitro studies of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
HepG2Hepatocellular CarcinomaCCK-848Data not explicitly stated, but dose-dependent inhibition shown from 7.5-1000 µM.
Hep3BHepatocellular CarcinomaCCK-848Data not explicitly stated, but dose-dependent inhibition shown.
Huh-7Hepatocellular CarcinomaCCK-8Not SpecifiedDose-dependent inhibition observed.
HCC-LM3Hepatocellular CarcinomaCCK-8Not SpecifiedDose-dependent inhibition observed.
Esophageal Cancer (EC) CellsEsophageal CancerMTT, Colony FormationNot SpecifiedDirect cytotoxicity observed.[1][2]
Clear Cell Renal Cell Carcinoma (ccRCC) CellsClear Cell Renal Cell CarcinomaCCK-896 (4 days)Dose-dependent growth inhibition observed.[5]
Multiple Myeloma (MM) CellsMultiple MyelomaNot SpecifiedNot SpecifiedAnti-MM activity confirmed.[6]

Note: Specific IC50 values were not available in the reviewed literature abstracts. The data indicates a consistent dose-dependent inhibitory effect of this compound across the tested cell lines.

Table 2: Apoptosis and Cell Cycle Arrest Induced by this compound

Cell LineCancer TypeEffectMethodKey FindingsReference
HepG2Hepatocellular CarcinomaApoptosis Induction & S-Phase ArrestFlow CytometryThis compound treatment for 48h promoted apoptosis and induced S-phase cell cycle arrest.
Hep3BHepatocellular CarcinomaApoptosis Induction & S-Phase ArrestFlow CytometryThis compound treatment for 48h promoted apoptosis and induced S-phase cell cycle arrest.
Esophageal Cancer (EC) CellsEsophageal CancerApoptosis Induction & SenescenceFlow Cytometry, β-galactosidase stainingThis compound enhanced IR-induced apoptosis and senescence.[1][2]
Clear Cell Renal Cell Carcinoma (ccRCC) CellsClear Cell Renal Cell CarcinomaCellular SenescenceNot SpecifiedThis compound induces cellular senescence.[5]
Atypical Teratoid Rhabdoid Tumor (ATRT) CellsBrain TumorG1 Phase Arrest & ApoptosisFlow CytometryRRM2 inhibition by COH29 (similar to this compound) caused G1 arrest and apoptosis.[7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the in vitro studies of this compound.

Cell Viability Assay (CCK-8 / MTT)

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HepG2, Hep3B, ccRCC cells)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • CCK-8 or MTT reagent

    • Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in each well with 100 µL of the medium containing various concentrations of this compound (e.g., 7.5 µM to 1000 µM). Include a vehicle control (DMSO) and a no-treatment control.

    • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • Reagent Addition:

      • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

      • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

    • Analysis: Calculate the cell viability as a percentage relative to the control group. Plot the results as a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).

    • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

  • Materials:

    • Treated and control cells

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

    • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in the pathways affected by this compound.

  • Materials:

    • Treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against RRM2, p-ERK, ERK, p-STAT3, STAT3, BCL-XL, β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse the treated cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

    • Electrophoresis: Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize the protein levels.

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action via RRM2 Inhibition

Osalmid_Mechanism cluster_consequences Cellular Consequences This compound This compound RRM2 RRM2 (Ribonucleotide Reductase Subunit M2) This compound->RRM2 Inhibits ERK ERK1/2 Pathway Inhibition This compound->ERK Leads to Proliferation Cell Proliferation This compound->Proliferation Inhibits dNTPs dNTP Pool (DNA Synthesis & Repair) RRM2->dNTPs Catalyzes DNADamage DNA Damage Accumulation RRM2->DNADamage Depletion leads to S_Phase S-Phase Arrest RRM2->S_Phase Depletion leads to RRM2->Proliferation Promotes dNTPs->Proliferation Required for Apoptosis Apoptosis DNADamage->Apoptosis Senescence Cellular Senescence DNADamage->Senescence S_Phase->Apoptosis ERK->Proliferation Promotes

Caption: this compound inhibits RRM2, leading to depleted dNTP pools, cell cycle arrest, and apoptosis.

This compound-Induced Senescence and Sensitization to Navitoclax

Osalmid_Senescence_Navitoclax This compound This compound (RRM2 Inhibitor) ccRCC ccRCC Cells This compound->ccRCC Senescence Cellular Senescence ccRCC->Senescence Induces STAT3 STAT3 Activation Senescence->STAT3 BCLXL BCL-XL Upregulation (Anti-apoptotic) STAT3->BCLXL Apoptosis Apoptosis (Senolysis) BCLXL->Apoptosis Inhibits Navitoclax Navitoclax (Senolytic Agent) Navitoclax->BCLXL Inhibits Navitoclax->Apoptosis Induces

Caption: this compound induces senescence in ccRCC cells, which then become vulnerable to apoptosis by Navitoclax.

General Experimental Workflow for In Vitro this compound Studies

Osalmid_Workflow cluster_assays Functional Assays cluster_molecular Molecular Analysis start Cancer Cell Line Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability (CCK-8 / MTT) treatment->viability apoptosis Apoptosis (Annexin V / PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western Western Blot (RRM2, ERK, STAT3, etc.) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis

Caption: Workflow for evaluating this compound's in vitro anti-cancer effects.

Conclusion

In vitro evidence strongly supports the role of this compound as a promising anti-cancer agent through its targeted inhibition of RRM2.[1][2][5][6] Its ability to induce cytotoxicity, apoptosis, and cell cycle arrest across multiple cancer cell lines, including those from hepatocellular carcinoma, esophageal cancer, and clear cell renal cell carcinoma, highlights its therapeutic potential. Furthermore, this compound's capacity to induce senescence and thereby sensitize cancer cells to other therapeutic agents like navitoclax opens new avenues for combination therapies.[5] The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the anti-neoplastic properties of this compound. Future studies should focus on elucidating the precise molecular links between RRM2 inhibition and downstream signaling pathways and translating these promising in vitro findings into preclinical and clinical settings.

References

Osalmid: A Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osalmid, a drug with a history as a choleretic agent, is gaining renewed interest for its potential as an anti-cancer therapeutic. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics. While extensive quantitative pharmacokinetic data remains limited in publicly accessible literature, this document synthesizes available information on its metabolism and outlines its known pharmacodynamic mechanisms, particularly its role as a ribonucleotide reductase M2 (RRM2) inhibitor. This guide also provides detailed experimental methodologies for key assays and visual representations of its metabolic and signaling pathways to support further research and development.

Introduction

This compound (4'-Hydroxysalicylanilide) is a compound traditionally used to stimulate bile secretion.[1] Its primary clinical application has been in the management of biliary disorders. However, recent research has unveiled a novel mechanism of action for this compound as a potent inhibitor of the small subunit M2 of ribonucleotide reductase (RRM2), a critical enzyme in DNA synthesis and repair.[2][3][4] This discovery has opened new avenues for its investigation as a potential therapeutic agent in oncology, particularly in multiple myeloma and esophageal cancer.[3][5] This guide aims to consolidate the existing knowledge on the pharmacokinetics and pharmacodynamics of this compound to serve as a valuable resource for the scientific community.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the curve (AUC), half-life, and bioavailability, are not extensively reported in the available scientific literature. Further dedicated in vivo studies are required to fully characterize these parameters.

Metabolism

This compound undergoes extensive metabolism in the body. The primary metabolic pathways identified include hydroxylation, glucuronidation, sulfonation, acetylation, and degradation.[2] Ten metabolites of this compound have been identified, with some demonstrating greater biological activity than the parent compound.[2] The cytochrome P450 isoenzymes CYP1A2 and CYP2C9, along with several UDP-glucuronosyltransferases (UGT1A1, UGT1A6, UGT1A9, UGT2B7, and UGT2B15), are involved in its phase I and phase II metabolism.[2]

Metabolic Pathway of this compound

G This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Degradation Degradation This compound->Degradation Glucuronidation Glucuronidation This compound->Glucuronidation Sulfonation Sulfonation This compound->Sulfonation Acetylation Acetylation This compound->Acetylation Metabolites Metabolites (e.g., M7, M8, M10) G This compound This compound RRM2 RRM2 This compound->RRM2 inhibits ERK1_2 ERK1/2 Phosphorylation This compound->ERK1_2 inhibits CellProliferation Cell Proliferation, Survival ERK1_2->CellProliferation promotes G start Start dosing Drug Administration (p.o. or i.v.) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end End pk_analysis->end

References

Investigating the Hepatoprotective Effects of Osalmid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive investigation into the scientific literature, there is a notable absence of detailed preclinical and clinical studies providing specific quantitative data on the hepatoprotective effects of Osalmid. While its traditional use as a choleretic agent is acknowledged, modern research primarily focuses on its role as a ribonucleotide reductase M2 (RRM2) inhibitor in cancer therapy.

This technical guide aims to synthesize the currently available information on this compound's mechanisms of action that may contribute to liver protection, drawing inferences from its known pharmacological properties. However, it is crucial for the reader to understand that the detailed quantitative data and specific experimental protocols requested for an in-depth technical whitepaper are not available in the public domain based on extensive searches.

Core Mechanistic Insights Relevant to Hepatoprotection

This compound, a choleretic drug, has been historically used to increase bile flow. This action itself can be considered a primary hepatoprotective mechanism, as it aids in the elimination of bile acids and other potentially toxic substances from the liver, thus preventing cholestatic liver injury. The potential hepatoprotective effects of this compound can be extrapolated from three main areas of its pharmacological action: choleretic effects, antioxidant properties, and anti-inflammatory activities.

Choleretic Effects

The primary and most well-documented effect of this compound is its ability to stimulate bile production and flow.[1] An increased bile flow can help alleviate cholestasis and protect hepatocytes from the damaging effects of retained bile acids.

Logical Relationship: Choleretic Action and Hepatoprotection

This compound This compound Bile_Production Increased Bile Production and Flow This compound->Bile_Production Toxin_Elimination Enhanced Elimination of Bile Acids & Toxins Bile_Production->Toxin_Elimination Hepatocyte_Protection Protection from Cholestatic Injury Toxin_Elimination->Hepatocyte_Protection

Caption: this compound's primary choleretic effect leading to hepatoprotection.

Antioxidant Properties

Although direct studies quantifying this compound's effect on specific antioxidant enzymes in the liver are lacking, many hepatoprotective agents exert their effects by mitigating oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key factor in the pathogenesis of various liver diseases. A potential, yet unproven, mechanism for this compound could involve the modulation of key antioxidant enzymes.

Anti-inflammatory Effects

Inflammation is a critical component of liver injury in various pathologies. The ability of a compound to modulate inflammatory responses is a key aspect of its hepatoprotective potential. While there is no direct evidence of this compound's anti-inflammatory effects in the liver, this remains a plausible, yet unexplored, mechanism of action.

Experimental Protocols: A General Framework

In the absence of specific published protocols for this compound, this section provides a generalized framework for preclinical experimental designs that could be used to investigate its hepatoprotective effects. These are based on standard models of drug-induced liver injury.

Animal Models of Hepatotoxicity

Standardized animal models are crucial for evaluating the efficacy of hepatoprotective agents. Commonly used models include:

  • Carbon Tetrachloride (CCl₄)-Induced Liver Injury: CCl₄ is a well-known hepatotoxin that induces oxidative stress and hepatocellular necrosis.

  • Acetaminophen (APAP)-Induced Liver Injury: High doses of APAP lead to acute liver failure, primarily through the formation of a toxic metabolite that depletes glutathione and causes oxidative stress.

  • Bile Duct Ligation (BDL): This surgical model induces cholestatic liver injury, which would be particularly relevant for a choleretic agent like this compound.

Experimental Workflow: Investigating Hepatoprotective Effects

cluster_0 Animal Model Induction cluster_1 Treatment Groups cluster_2 Assessment of Hepatoprotection Animal_Model Induce Liver Injury (e.g., CCl4, APAP, BDL) Control Control Group (Vehicle) Osalmid_Treatment This compound Treatment Groups (Varying Doses) Positive_Control Positive Control (e.g., Silymarin) Biochemical_Analysis Serum Biochemical Analysis (ALT, AST, ALP, Bilirubin) Osalmid_Treatment->Biochemical_Analysis Oxidative_Stress Hepatic Oxidative Stress Markers (SOD, CAT, GPx, MDA) Osalmid_Treatment->Oxidative_Stress Inflammatory_Markers Hepatic Inflammatory Markers (TNF-α, IL-6, IL-1β) Osalmid_Treatment->Inflammatory_Markers Histopathology Liver Histopathology (H&E, Masson's Trichrome) Osalmid_Treatment->Histopathology

Caption: A generalized workflow for preclinical evaluation of this compound.

Biochemical and Histopathological Analysis

To quantify the extent of liver damage and the protective effects of a compound, a panel of biochemical and histological assessments would be necessary.

Table 1: Key Biochemical Markers for Assessing Hepatoprotection

ParameterDescriptionExpected Change with InjuryExpected Change with this compound
Liver Enzymes
Alanine Aminotransferase (ALT)A sensitive indicator of hepatocellular injury.
Aspartate Aminotransferase (AST)An enzyme released from damaged hepatocytes.
Alkaline Phosphatase (ALP)An indicator of cholestasis and biliary tract damage.
Total BilirubinA marker of liver's conjugating and excretory function.
Oxidative Stress Markers
Superoxide Dismutase (SOD)An antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
Catalase (CAT)An enzyme that catalyzes the decomposition of hydrogen peroxide.
Glutathione Peroxidase (GPx)An enzyme that protects against oxidative damage by reducing lipid hydroperoxides.
Malondialdehyde (MDA)A marker of lipid peroxidation.
Inflammatory Cytokines
Tumor Necrosis Factor-alpha (TNF-α)A pro-inflammatory cytokine involved in systemic inflammation.
Interleukin-6 (IL-6)A pro-inflammatory cytokine.
Interleukin-1beta (IL-1β)A pro-inflammatory cytokine.

Histopathological Examination: Liver tissue sections would be stained with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, inflammation, and steatosis. Masson's trichrome staining would be used to evaluate the extent of fibrosis.

Signaling Pathways: A Hypothetical Framework

Based on the mechanisms of other hepatoprotective agents, this compound could potentially modulate key signaling pathways involved in oxidative stress and inflammation.

Potential Signaling Pathway: Nrf2 Activation

This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress

Caption: Hypothetical activation of the Nrf2 pathway by this compound.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Its activation leads to the transcription of a battery of antioxidant and cytoprotective genes. While there is no direct evidence linking this compound to Nrf2 activation, this is a common mechanism for many hepatoprotective compounds.

Conclusion and Future Directions

The existing scientific literature on this compound is insufficient to provide a comprehensive technical guide on its hepatoprotective effects. While its choleretic properties are established, its potential antioxidant and anti-inflammatory roles in the liver remain speculative and require dedicated investigation.

Future research should focus on:

  • In vivo studies using established animal models of liver injury to generate quantitative data on this compound's effects on liver enzymes, oxidative stress markers, and inflammatory cytokines.

  • Detailed histopathological analysis to visualize and quantify the protective effects of this compound on liver tissue.

  • Mechanistic studies to elucidate the specific signaling pathways modulated by this compound, including its potential interaction with the Nrf2 pathway.

  • Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound in the context of liver disease.

Until such studies are conducted, the full potential of this compound as a hepatoprotective agent will remain largely uncharacterized from a modern scientific perspective. The information presented in this guide should be considered a theoretical framework to guide future research rather than a definitive statement on this compound's efficacy.

References

Osalmid: A Novel Inhibitor of Hepatitis B Virus DNA Synthesis via Ribonucleotide Reductase Targeting

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies, primarily nucleos(t)ide analogs, effectively suppress viral replication but rarely lead to a complete cure due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes. This guide explores the mechanism of action of Osalmid, a small molecule inhibitor that presents a promising alternative therapeutic strategy by targeting a host-cell factor essential for HBV replication. This compound has been identified as an inhibitor of the M2 subunit of ribonucleotide reductase (RRM2), a key enzyme in the synthesis of deoxyribonucleoside triphosphates (dNTPs). By inhibiting RRM2, this compound depletes the dNTP pool, thereby effectively blocking HBV DNA and cccDNA synthesis.[1][2][3] This document provides a comprehensive overview of the data supporting this compound's anti-HBV activity, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.

Quantitative Data Summary

The following table summarizes the quantitative data on the anti-HBV activity of this compound and its more potent derivative, YZ51. The data highlights its efficacy in inhibiting HBV DNA replication and its favorable toxicity profile.

CompoundCell LineEC50 (µM)CC50 (µM)TargetReference
This compoundHepG2.2.15Not explicitly stated, but significant inhibition observed> 100RRM2[1][3]
YZ51Not specifiedNot explicitly stated, but higher efficacy than this compoundNot specifiedRRM2[1][2][3]
HydroxyureaHepG2.2.15Little selective activityNot specifiedRibonucleotide Reductase[1][3]
Lamivudine (3TC)Not specifiedNot specifiedNot specifiedHBV Polymerase[1]

Signaling Pathway of this compound in Inhibiting HBV DNA Synthesis

The diagram below illustrates the proposed signaling pathway through which this compound exerts its inhibitory effect on HBV DNA synthesis. This compound targets and inhibits the host cell's ribonucleotide reductase (RR), specifically the RRM2 subunit. This enzyme is crucial for converting ribonucleoside diphosphates (NDPs) into deoxyribonucleoside diphosphates (dNDPs), which are the precursors for the synthesis of deoxyribonucleoside triphosphates (dNTPs). The dNTPs are essential building blocks for the HBV polymerase to perform reverse transcription of pregenomic RNA (pgRNA) into relaxed circular DNA (rcDNA) and for the subsequent formation of the stable cccDNA reservoir in the nucleus of the hepatocyte. By inhibiting RRM2, this compound depletes the cellular dNTP pool, thus starving the viral replication process and leading to a reduction in both HBV DNA and cccDNA levels.

Osalmid_HBV_Pathway cluster_host Hepatocyte cluster_virus HBV Replication Cycle NDPs Ribonucleoside diphosphates (NDPs) RR Ribonucleotide Reductase (RR) RRM1/RRM2 NDPs->RR Substrate dNDPs Deoxyribonucleoside diphosphates (dNDPs) RR->dNDPs Catalyzes dNTPs Deoxyribonucleoside triphosphates (dNTPs) dNDPs->dNTPs Phosphorylation HBV_Polymerase HBV Polymerase dNTPs->HBV_Polymerase Essential Substrates pgRNA pgRNA pgRNA->HBV_Polymerase Template rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Conversion HBV_Polymerase->rcDNA Reverse Transcription This compound This compound This compound->RR Inhibits RRM2 subunit

Caption: this compound inhibits HBV DNA synthesis by targeting the host RRM2 subunit.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-HBV activity.

Cell Culture and Compounds
  • Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome, are cultured in Dulbecco's Modified Eagle Medium (DMEM).

  • Culture Conditions: The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound and other test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the culture should be kept below 0.1% to avoid cytotoxicity.

HBV DNA Replication Assay (Quantitative Real-Time PCR)

This assay quantifies the amount of intracellular HBV DNA to assess the inhibitory effect of the compound.

  • Treatment: HepG2.2.15 cells are seeded in 6-well plates and treated with various concentrations of this compound for a specified period (e.g., 6 days), with the medium and compound being refreshed every 2 days.

  • DNA Extraction: After treatment, intracellular HBV DNA is extracted from the cells. The cells are lysed, and the viral core particles are precipitated. The DNA is then released from the core particles and purified.

  • qPCR Analysis: The extracted DNA is subjected to quantitative real-time PCR (qPCR) using primers specific for the HBV genome. The amount of HBV DNA is normalized to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.

Covalently Closed Circular DNA (cccDNA) Assay

This assay specifically measures the levels of cccDNA, the persistent form of the HBV genome.

  • DNA Extraction: Total DNA is extracted from treated HepG2.2.15 cells using a method that enriches for cccDNA, such as a modified Hirt extraction.

  • Exonuclease Digestion: To eliminate contaminating relaxed circular DNA (rcDNA) and double-stranded linear DNA (dslDNA), the extracted DNA is treated with plasmid-safe ATP-dependent DNase (PSD) or a combination of exonuclease I and III.

  • qPCR Analysis: The digested DNA is then quantified by qPCR using primers that specifically amplify the cccDNA molecule.

Ribonucleotide Reductase (RR) Activity Assay

This assay measures the enzymatic activity of RR to confirm that this compound directly inhibits the enzyme.

  • Enzyme Preparation: The RRM1 and RRM2 subunits of human ribonucleotide reductase are expressed and purified.

  • Assay Reaction: The assay is performed by incubating the purified RR enzyme with its substrate (e.g., CDP or GDP), a reducing agent (e.g., dithiothreitol), and various concentrations of this compound.

  • Product Quantification: The conversion of the ribonucleotide substrate to its corresponding deoxyribonucleotide product is measured, typically using high-performance liquid chromatography (HPLC).

Cytotoxicity Assay (MTT Assay)

This assay determines the toxicity of the compound to the host cells.

  • Treatment: HepG2.2.15 cells are seeded in 96-well plates and treated with a range of concentrations of this compound for the same duration as the antiviral assays.

  • MTT Staining: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

HBV_DNA_Replication_Workflow A Seed HepG2.2.15 cells B Treat with this compound A->B C Extract intracellular HBV DNA B->C D Perform qPCR C->D E Analyze Data D->E

Caption: Workflow for HBV DNA Replication Assay.

cccDNA_Assay_Workflow A Treat HepG2.2.15 cells B Extract total DNA A->B C Digest with Exonucleases B->C D Perform cccDNA-specific qPCR C->D E Data Analysis D->E RR_Activity_Assay_Workflow A Prepare purified RR enzyme B Incubate with substrate, DTT, and this compound A->B C Quantify product by HPLC B->C D Determine IC50 C->D

References

The Cholagogue Turned Cancer Foe: A Technical Guide to the Discovery and Synthesis of Osalmid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osalmid (4'-Hydroxysalicylanilide), a compound with a long-standing clinical history as a choleretic agent, has emerged as a molecule of significant interest in oncology. Its rediscovery as a potent inhibitor of the M2 subunit of ribonucleotide reductase (RRM2) has opened new avenues for its therapeutic application, particularly in cancer treatment. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound and its analogs. Detailed experimental protocols for synthesis, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: From Bile Flow to DNA Synthesis Inhibition

This compound, traditionally used to promote bile secretion, has been repurposed following the discovery of its potent inhibitory activity against ribonucleotide reductase (RR), a key enzyme in DNA synthesis and repair.[1] This dual functionality underscores the importance of re-evaluating existing pharmacopeias for novel therapeutic applications. This guide delves into the scientific journey of this compound, from its initial synthesis to its current status as a promising lead compound in cancer research.

Synthesis of this compound and Its Analogs

The chemical synthesis of this compound, a salicylanilide derivative, and its analogs is crucial for structure-activity relationship (SAR) studies and the development of more potent and selective inhibitors.

General Synthesis of Salicylanilides

The synthesis of salicylanilides, including this compound, can be achieved through the condensation of a salicylic acid derivative with an aniline derivative. A common method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.

Another approach involves a metal-free denitrogenative sulfonylation of 1,2,3-benzotriazin-4(3H)-ones followed by hydrolysis to yield the desired salicylamide.[2]

Experimental Protocol: Synthesis of this compound (4'-Hydroxysalicylanilide)

Materials:

  • Salicylic acid

  • 4-Aminophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Acetone

Procedure:

  • In a round-bottom flask, dissolve salicylic acid (1 equivalent) and 4-aminophenol (1 equivalent) in dry DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in dry DMF to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., acetone-hexane) to yield pure this compound.

Note: This is a generalized protocol and may require optimization for optimal yield and purity.

Synthesis of this compound Analogs

The synthesis of this compound analogs follows similar principles, utilizing substituted salicylic acids or anilines. For instance, analogs with modifications on the salicyl ring or the aniline ring can be prepared by selecting the appropriate starting materials. The general synthetic schemes for salicylanilide derivatives provide a framework for creating a library of this compound analogs for SAR studies.[3][4]

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action, functioning as both a choleretic agent and an RRM2 inhibitor.

RRM2 Inhibition and Downstream Signaling

This compound's anticancer activity is primarily attributed to its inhibition of the M2 subunit of ribonucleotide reductase (RRM2).[5] RRM2 is a crucial component of the RR enzyme complex, which catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RRM2 depletes the cellular pool of dNTPs, leading to the stalling of DNA replication and the induction of DNA damage.

This DNA damage triggers a cascade of downstream signaling events, including the activation of DNA damage response (DDR) pathways. This compound has been shown to induce the phosphorylation of ATM and DNA-PK, key kinases in the DDR.[6] This activation can lead to cell cycle arrest, apoptosis, and senescence. Furthermore, this compound has been observed to inhibit the ERK1/2 signaling pathway, which is involved in cell proliferation and survival.[5] Recent studies also suggest that this compound can inhibit the translocation of RRM2 to the nucleus and affect autophagy pathways.[7]

Workflow for Investigating RRM2 Inhibition by this compound

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies This compound This compound Treatment CancerCells Cancer Cell Lines This compound->CancerCells RRM2_Assay RRM2 Activity Assay CancerCells->RRM2_Assay WesternBlot Western Blot (p-ATM, p-DNA-PK, p-ERK) CancerCells->WesternBlot CellCycle Cell Cycle Analysis CancerCells->CellCycle Apoptosis Apoptosis Assay CancerCells->Apoptosis Xenograft Xenograft Model Osalmid_Admin This compound Administration Xenograft->Osalmid_Admin TumorGrowth Tumor Growth Measurement Osalmid_Admin->TumorGrowth IHC Immunohistochemistry (Ki-67, TUNEL) TumorGrowth->IHC

Caption: Experimental workflow to evaluate the RRM2 inhibitory effects of this compound.

Signaling Pathway of this compound-Induced RRM2 Inhibition

G This compound This compound RRM2 RRM2 This compound->RRM2 Inhibition ERK ERK1/2 Pathway This compound->ERK Inhibition dNTPs dNTP Pool RRM2->dNTPs Decreased Synthesis DNA_Replication DNA Replication dNTPs->DNA_Replication Stalled DNA_Damage DNA Damage DNA_Replication->DNA_Damage Induction ATM_DNAPK ATM / DNA-PK Activation DNA_Damage->ATM_DNAPK Activation Cell_Cycle_Arrest Cell Cycle Arrest ATM_DNAPK->Cell_Cycle_Arrest Apoptosis Apoptosis ATM_DNAPK->Apoptosis Proliferation Cell Proliferation ERK->Proliferation Decreased

Caption: this compound inhibits RRM2, leading to DNA damage and cell cycle arrest.

Choleretic Mechanism

This compound's traditional use as a choleretic agent stems from its ability to increase bile flow.[8] This is achieved through several mechanisms:

  • Stimulation of Bile Acid Synthesis: this compound stimulates hepatocytes to produce more bile acids.[8]

  • Modulation of Enzyme Activity: It increases the activity of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid biosynthesis.[8]

  • Relaxation of the Sphincter of Oddi: this compound relaxes the sphincter of Oddi, facilitating the flow of bile into the small intestine.[8]

Logical Relationship of this compound's Choleretic Action

G This compound This compound Hepatocytes Hepatocytes This compound->Hepatocytes Stimulates Sphincter_of_Oddi Sphincter of Oddi This compound->Sphincter_of_Oddi Acts on Cholesterol_7a_hydroxylase Cholesterol 7α-hydroxylase Hepatocytes->Cholesterol_7a_hydroxylase Upregulates Bile_Acid_Synthesis Increased Bile Acid Synthesis Cholesterol_7a_hydroxylase->Bile_Acid_Synthesis Bile_Flow Increased Bile Flow Bile_Acid_Synthesis->Bile_Flow Relaxation Relaxation Sphincter_of_Oddi->Relaxation Relaxation->Bile_Flow

Caption: this compound increases bile flow through multiple coordinated actions.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and its analogs.

Table 1: In Vitro Activity of this compound

Target/AssayCell LineIC50 / EC50 (µM)Reference
Ribonucleotide Reductase Activity-8.23[1]
HBV DNA Inhibition (supernatant)HepG2.2.1511.1[1]
HBV DNA Inhibition (intracellular)HepG2.2.1516.5[1]
Cell Viability (HepG2)HepG2Varies with concentration and time[9]
Cell Viability (Hep3B)Hep3BVaries with concentration and time[9]

Table 2: In Vitro Activity of this compound Metabolites

CompoundTarget/AssayCell LineActivityReference
M7RRM2 Binding Affinity-Higher than this compound[10]
M8RRM2 Binding Affinity-Higher than this compound[10]
M10RRM2 Binding Affinity-Higher than this compound[10]
M7Cell Proliferation InhibitionHepG2, Huh-7, HCC-LM3Higher than this compound[10]

Conclusion and Future Directions

This compound represents a fascinating example of drug repurposing, with its journey from a simple cholagogue to a promising anticancer agent. Its well-defined mechanism of action as an RRM2 inhibitor provides a solid foundation for further development. The synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties is a key area for future research. The detailed protocols and data presented in this guide are intended to facilitate these efforts and accelerate the translation of this compound and its analogs into effective clinical therapies. Further investigation into the intricate details of its signaling pathways and the identification of potential biomarkers for patient stratification will be crucial for its successful clinical implementation.

References

Osalmid's Impact on Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osalmid, traditionally known for its choleretic properties, is emerging as a potent modulator of critical cellular signaling pathways implicated in cancer and other diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a Ribonucleotide Reductase Subunit M2 (RRM2) inhibitor and its subsequent impact on the ERK1/2, STAT3, DNA Damage Response (DDR), and autophagy pathways. This document synthesizes available quantitative data, details key experimental protocols, and presents visual representations of the affected signaling cascades to facilitate further research and drug development efforts.

Introduction

This compound, a salicylanilide derivative, has a long-standing clinical history as a choleretic agent, promoting bile secretion.[1][2] Recent investigations, however, have unveiled a novel and significant anti-cancer activity stemming from its ability to inhibit the small subunit M2 of ribonucleotide reductase (RRM2).[3] RRM2 is a critical enzyme for de novo DNA synthesis and repair, and its overexpression is frequently associated with tumor progression and resistance to therapy.[4] By targeting RRM2, this compound triggers a cascade of effects on multiple intracellular signaling pathways, thereby influencing cell proliferation, survival, and response to stress. This guide elucidates the current understanding of this compound's impact on these pathways, providing a comprehensive resource for the scientific community.

Core Mechanism of Action: RRM2 Inhibition

The primary mechanism through which this compound exerts its anti-neoplastic effects is the inhibition of RRM2.[3] This inhibition disrupts the synthesis of deoxyribonucleotides, leading to a depletion of the building blocks necessary for DNA replication and repair. This action forms the foundation for this compound's influence on downstream signaling pathways.

Impact on Key Cellular Signaling Pathways

This compound's inhibition of RRM2 initiates a series of downstream events that modulate several key signaling pathways crucial for cell fate decisions.

Inhibition of the ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Studies have demonstrated that this compound treatment leads to an inhibition of the ERK1/2 signal transduction pathway.[1] The precise molecular mechanism linking RRM2 inhibition by this compound to the deactivation of the ERK1/2 pathway is an area of active investigation.

Diagram of this compound's Effect on the ERK1/2 Pathway:

Osalmid_ERK1_2_Pathway This compound This compound RRM2 RRM2 This compound->RRM2 Inhibits dNTPs dNTP Pool RRM2->dNTPs Decreases ERK1_2 ERK1/2 (p-ERK1/2) RRM2->ERK1_2 Leads to Inhibition of DNA_Replication DNA Replication & Repair dNTPs->DNA_Replication Impacts Proliferation Cell Proliferation ERK1_2->Proliferation Promotes Osalmid_STAT3_Pathway This compound This compound RRM2 RRM2 This compound->RRM2 Inhibits STAT3 STAT3 (p-STAT3) RRM2->STAT3 Modulates BCL_XL BCL-XL STAT3->BCL_XL Upregulates Apoptosis Apoptosis BCL_XL->Apoptosis Inhibits Osalmid_DDR_Pathway This compound This compound RRM2 RRM2 This compound->RRM2 Inhibits dNTPs dNTP Pool Depletion RRM2->dNTPs DNA_Damage DNA Damage & Replication Stress dNTPs->DNA_Damage ATM_DNAPK ATM / DNA-PK (p-ATM / p-DNA-PK) DNA_Damage->ATM_DNAPK Activates gH2AX γH2AX ATM_DNAPK->gH2AX Phosphorylates CellCycleArrest Cell Cycle Arrest ATM_DNAPK->CellCycleArrest Apoptosis Apoptosis ATM_DNAPK->Apoptosis Osalmid_Autophagy_Pathway This compound This compound RRM2_translocation RRM2 Nuclear Translocation This compound->RRM2_translocation Inhibits Autophagosome_Formation Autophagosome Formation This compound->Autophagosome_Formation Stimulates Autolysosome_Formation Autolysosome Formation This compound->Autolysosome_Formation Inhibits RIPK3 RIPK3 This compound->RIPK3 Modulates Cell_Viability_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Serial Dilutions) seed->treat incubate Incubate (24-72h) treat->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent measure Measure Absorbance add_reagent->measure calculate Calculate IC50 measure->calculate end End calculate->end Western_Blot_Workflow start Start cell_treatment Cell Treatment with this compound start->cell_treatment lysis Cell Lysis & Protein Extraction cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-ERK, p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

References

Methodological & Application

Application Notes and Protocols for Testing Osalmid Efficacy in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Osalmid, traditionally known for its choleretic and hepatoprotective properties, has emerged as a potent inhibitor of the small subunit M2 of ribonucleotide reductase (RRM2).[1] This mechanism of action underlies its significant anti-proliferative, anti-viral, and chemo-sensitizing effects, making it a compound of interest for further investigation in oncology and virology. These application notes provide detailed protocols for a panel of cell culture-based assays to evaluate the efficacy of this compound.

Data Presentation: this compound Efficacy Across Different Cell Lines

The following tables summarize the quantitative data on this compound's efficacy from published studies.

Table 1: Anti-proliferative and Anti-viral Efficacy of this compound

Cell LineAssay TypeParameterValueReference
HepG2.2.15RR ActivityIC508.23 µM[1]
HepG2.2.15HBV DNA (supernatant)EC50 (8 days)11.1 µM[1]
HepG2.2.15HBV DNA (intracellular)EC50 (8 days)16.5 µM[1]
HepG2Cell Viability (CCK-8)IC50 (72h)~100 µM[2]
Huh-7Cell Viability (CCK-8)IC50 (72h)~125 µM[2]
HCC-LM3Cell Viability (CCK-8)IC50 (72h)~150 µM[2]

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeParameterValueReference
HepG2.2.15Cell Viability (CCK-8)CC50>100 µM[3]

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action, the inhibition of RRM2, leads to the modulation of several key signaling pathways involved in cell proliferation, survival, and immune response.

Osalmid_RRM2_Inhibition_Pathway This compound This compound RRM2 RRM2 This compound->RRM2 Inhibition dNTPs dNTP pool (dATP, dGTP, dCTP, dTTP) RRM2->dNTPs Depletion DNA_Replication DNA Replication & Repair dNTPs->DNA_Replication Cell_Cycle_Arrest S-Phase Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: this compound inhibits RRM2, leading to dNTP pool depletion and S-phase arrest.

RRM2_Inhibition_Immune_Pathway RRM2_Inhibition RRM2 Inhibition (e.g., by this compound) DNA_Damage DNA Damage & cytosolic dsDNA accumulation RRM2_Inhibition->DNA_Damage cGAS cGAS DNA_Damage->cGAS Activation STING STING cGAS->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons (IFN-β) IRF3->IFNs Induction

Figure 2: RRM2 inhibition can activate the cGAS-STING innate immune signaling pathway.

Osalmid_ERK_Pathway This compound This compound ERK1_2 ERK1/2 Phosphorylation This compound->ERK1_2 Inhibition Downstream Downstream Proliferation & Survival Signals ERK1_2->Downstream

Figure 3: this compound has been shown to inhibit the ERK1/2 signaling pathway.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol is for assessing the effect of this compound on cell viability and determining its IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration).

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Appropriate cell culture medium and supplements

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium per well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate for the desired time periods (e.g., 24, 48, and 72 hours).

  • CCK-8 Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the cell line being used.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability percentage relative to the control wells.

    • Plot the cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

CCK8_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (serial dilutions) Incubate_24h->Treat_this compound Incubate_Treatment Incubate for 24/48/72h Treat_this compound->Incubate_Treatment Add_CCK8 Add CCK-8 reagent Incubate_Treatment->Add_CCK8 Incubate_CCK8 Incubate 1-4h Add_CCK8->Incubate_CCK8 Read_Absorbance Read Absorbance (450 nm) Incubate_CCK8->Read_Absorbance

References

Application Note: High-Throughput Screening of Osalmid Derivatives for Novel Anticancer and Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osalmid, a salicylanilide derivative, has been identified as a potent inhibitor of the small subunit M2 of ribonucleotide reductase (RRM2), a critical enzyme for DNA synthesis and repair.[1] Inhibition of RRM2 is a validated strategy in anticancer and antiviral therapy, making this compound and its derivatives promising candidates for drug development. This document provides a comprehensive guide to the high-throughput screening (HTS) of this compound derivative libraries to identify novel lead compounds with enhanced potency and selectivity. It includes detailed protocols for a primary biochemical assay and secondary cell-based assays, data presentation guidelines, and visualization of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for Screening this compound Derivatives

Ribonucleotide reductase (RR) is the rate-limiting enzyme responsible for converting ribonucleotides to deoxyribonucleotides, an essential step for DNA replication and repair. The human RR enzyme consists of two subunits: a large subunit (RRM1) and a small subunit (RRM2). RRM2 expression is tightly regulated and peaks during the S phase of the cell cycle; its overexpression is a hallmark of many cancers and is associated with aggressive tumor growth and resistance to therapy.[2]

This compound (4'-Hydroxysalicylanilide) has been identified as a direct inhibitor of RRM2, demonstrating anticancer activity in esophageal and hepatocellular carcinoma models, as well as antiviral activity against Hepatitis B Virus (HBV).[1] It exerts its effects by suppressing RR activity, leading to the depletion of the dNTP pool, induction of DNA damage, cell cycle arrest, and apoptosis. Furthermore, this compound has been shown to inhibit the ERK1/2 signaling pathway.[1][3]

The development of this compound derivatives offers the potential to improve upon the parent compound's pharmacological properties, including potency, selectivity, and metabolic stability. A systematic high-throughput screening campaign is the cornerstone of such a drug discovery effort.

Signaling Pathway of this compound Action

This compound's primary mechanism of action is the inhibition of RRM2. This disruption of deoxyribonucleotide synthesis has several downstream consequences that contribute to its therapeutic effects. The inhibition leads to an imbalance in the dNTP pool, causing replication stress and the accumulation of DNA double-strand breaks. This damage activates cell cycle checkpoints and can ultimately trigger apoptosis (programmed cell death) or senescence. Additionally, this compound has been observed to inhibit the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway that is frequently dysregulated in cancer and plays a role in cell proliferation and survival.[1][3]

Osalmid_Signaling_Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 This compound This compound Derivatives RRM2 RRM2 This compound->RRM2 Inhibition ERK ERK1/2 Pathway This compound->ERK Inhibition dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) RRM2->dNTPs Catalyzes ReplicationStress Replication Stress & DNA Damage DNAReplication DNA Synthesis & Repair dNTPs->DNAReplication dNTPs->ReplicationStress Depletion leads to Proliferation Cell Proliferation & Survival DNAReplication->Proliferation Apoptosis Apoptosis / Senescence ReplicationStress->Apoptosis ERK->Proliferation HTS_Workflow LibPrep Compound Library (this compound Derivatives) Plating (384-well) PrimaryScreen Primary HTS: Biochemical RRM2 Inhibition Assay LibPrep->PrimaryScreen DataAnalysis1 Data Analysis: Single-Point % Inhibition PrimaryScreen->DataAnalysis1 HitSelection Hit Selection (e.g., >50% Inhibition) DataAnalysis1->HitSelection DoseResponse Dose-Response Plate & IC50 Determination HitSelection->DoseResponse SecondaryScreen Secondary Assays: - Cell Viability (Cancer) - HBV Replication (Antiviral) - Cytotoxicity (CC50) DoseResponse->SecondaryScreen LeadSelection Lead Prioritization: Potency, Selectivity, Low Toxicity SecondaryScreen->LeadSelection FurtherDev Lead Optimization & In Vivo Studies LeadSelection->FurtherDev

References

Western blot analysis of RRM2 expression after Osalmid treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a detailed protocol for investigating the effect of Osalmid, a known inhibitor of Ribonucleotide Reductase Subunit M2 (RRM2), on RRM2 protein expression levels in cancer cells using Western blot analysis. It is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.

Introduction

Ribonucleotide Reductase (RR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. The RRM2 subunit is frequently overexpressed in various cancers and is associated with tumor progression, drug resistance, and poor prognosis. This compound has been identified as a direct inhibitor of RRM2, demonstrating anti-tumor activity in several cancer models, including hepatocellular carcinoma and multiple myeloma.[1][2][3] This protocol outlines the methodology to quantify the downregulation of RRM2 protein expression following this compound treatment, a key indicator of the drug's target engagement and efficacy.

Data Summary

The following table summarizes the quantitative data on the effect of this compound treatment on RRM2 protein expression in HepG2 hepatocellular carcinoma cells.

Treatment GroupConcentrationDurationRRM2 Expression Level (Normalized to Control)Statistical Significance
Control-48h1.00-
This compound100 µM48h~0.60P < 0.05
M7 (this compound Metabolite)100 µM48h~0.55*P < 0.01

Data is approximated from graphical representation in the cited literature and presented as a mean of three independent experiments.[1] The study also showed that other metabolites (M8, M10) and hydroxyurea (HU) increased RRM2 expression.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: HepG2 (human hepatocellular carcinoma) cells are a suitable model system.[1]

  • Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere overnight. Once the cells reach 70-80% confluency, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 100 µM) or vehicle control (DMSO).[1]

  • Incubation: Incubate the cells for the desired time period (e.g., 48 hours).[1]

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a protease inhibitor cocktail and phosphatase inhibitors (1 mM PMSF, 1 mM Na₃VO₄) to each well.[4]

  • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.

Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[5] The transfer can be performed using a wet or semi-dry transfer system.

  • Blocking: After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RRM2 (e.g., anti-RRM2, CST, #65939) diluted in the blocking buffer.[5] The incubation should be carried out overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.[4]

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.[7]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein such as GAPDH or β-actin, or perform a co-detection with the primary antibody if using a multiplex-compatible detection system.

  • Densitometry Analysis: Quantify the intensity of the RRM2 and loading control bands using image analysis software (e.g., ImageJ). Normalize the RRM2 band intensity to the corresponding loading control band intensity for each sample.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cell_culture HepG2 Cell Culture osalmid_treatment This compound Treatment (100 µM, 48h) cell_culture->osalmid_treatment cell_lysis Cell Lysis (RIPA Buffer) osalmid_treatment->cell_lysis quantification Protein Quantification (BCA) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking (5% Milk) transfer->blocking primary_ab Primary Ab (anti-RRM2) blocking->primary_ab secondary_ab Secondary Ab (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of RRM2.

signaling_pathway cluster_osalmid_action This compound's Mechanism of Action This compound This compound RRM2 RRM2 This compound->RRM2 Inhibits Activity & Downregulates Expression p53 p53 Signaling RRM2->p53 DNA_Synthesis DNA Synthesis & Repair RRM2->DNA_Synthesis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound's effect on RRM2 and related signaling.

References

Osalmid-Induced Apoptosis: Application Notes for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osalmid, traditionally known as a choleretic drug, has garnered recent attention for its potential as an anticancer agent. Studies have identified this compound as an inhibitor of the small subunit M2 of ribonucleotide reductase (RRM2).[1][2] RRM2 is a critical enzyme for DNA synthesis and repair, and its inhibition can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis. Research indicates that this compound can induce apoptosis in various cancer cell lines, including esophageal and hepatocellular carcinoma, often associated with the inhibition of the ERK1/2 signaling pathway and S-phase cell cycle arrest.[1][3]

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze and quantify this compound-induced apoptosis. The included protocols detail methods for assessing key apoptotic markers, including the externalization of phosphatidylserine (PS), caspase activation, and cell cycle distribution.

Signaling Pathway of this compound-Induced Apoptosis

This compound's primary mechanism of inducing apoptosis begins with the inhibition of RRM2. This leads to a depletion of the deoxynucleotide pool, causing DNA damage and replication stress, which in turn triggers an S-phase arrest in the cell cycle.[3] Concurrently, inhibition of the ERK1/2 signaling pathway by this compound may prevent the inhibitory phosphorylation of pro-caspase-8, promoting its activation and initiating the extrinsic apoptotic cascade. Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to the characteristic biochemical and morphological changes of apoptosis.

Osalmid_Apoptosis_Pathway This compound This compound RRM2 RRM2 This compound->RRM2 Inhibit ERK12 ERK1/2 This compound->ERK12 Inhibit dNTPs dNTP Pool Depletion DNA_Damage DNA Damage & Replication Stress dNTPs->DNA_Damage S_Phase_Arrest S-Phase Arrest DNA_Damage->S_Phase_Arrest caspase_cascade Executioner Caspase Activation (e.g., Caspase-3) S_Phase_Arrest->caspase_cascade pro_caspase8 Pro-Caspase-8 ERK12->pro_caspase8 Inhibit Phosphorylation caspase8 Active Caspase-8 pro_caspase8->caspase8 caspase8->caspase_cascade Apoptosis Apoptosis caspase_cascade->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for Apoptosis Analysis

A typical workflow for analyzing this compound-induced apoptosis using flow cytometry involves cell culture and treatment, followed by staining with specific fluorescent dyes and acquisition of data on a flow cytometer. Subsequent analysis of the data allows for the quantification of different cell populations.

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Protocols cluster_analysis Data Acquisition and Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Harvest 3. Cell Harvesting (Trypsinization for adherent cells) Treatment->Harvest Annexin_PI 4a. Annexin V/PI Staining (Early/Late Apoptosis) Harvest->Annexin_PI Caspase 4b. Caspase Activity Assay (e.g., FLICA) Cell_Cycle 4c. Cell Cycle Analysis (Propidium Iodide) Flow_Cytometry 5. Flow Cytometry Acquisition Annexin_PI->Flow_Cytometry Data_Analysis 6. Data Analysis (Quantification of Populations) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for flow cytometry analysis.

Quantitative Data Summary

The following table summarizes the key quantitative data that can be obtained from the described flow cytometry experiments to assess the effects of this compound.

ParameterAssayExpected Outcome with this compound TreatmentTypical Data Representation
Apoptotic Cells Annexin V-FITC / Propidium Iodide (PI) StainingIncrease in Annexin V positive cells (early apoptosis) and Annexin V/PI double-positive cells (late apoptosis).Percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).
Caspase Activation Caspase 3/7 Activity Assay (e.g., with a fluorogenic substrate)Increase in fluorescence intensity, indicating higher caspase 3/7 activity.Percentage of caspase-positive cells or Mean Fluorescence Intensity (MFI).
Cell Cycle Distribution Propidium Iodide (PI) StainingAccumulation of cells in the S phase of the cell cycle, and an increase in the sub-G1 population (apoptotic cells).Percentage of cells in G0/G1, S, and G2/M phases, and the percentage of cells in the sub-G1 peak.
Mitochondrial Health Mitochondrial Membrane Potential (MMP) Assay (e.g., JC-1, TMRE)Decrease in MMP, indicated by a shift in fluorescence (e.g., from red to green with JC-1).Ratio of red to green fluorescence or a decrease in red fluorescence intensity.

Experimental Protocols

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • FITC Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin-Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cells

Protocol:

  • Induce apoptosis in your target cells by treating with various concentrations of this compound for desired time points. Include an untreated control.

  • Harvest the cells (including supernatant for adherent cells) and wash them twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase 3/7 Activity Assay

Principle: This assay utilizes a cell-permeable, non-fluorescent substrate that is cleaved by activated caspase-3 and -7, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the activity of caspase-3 and -7 in the cell population.

Materials:

  • Cell-permeable caspase 3/7 substrate (e.g., a fluorogenic DEVD-based substrate)

  • Wash Buffer

  • Treated and untreated cells

Protocol:

  • Culture and treat cells with this compound as described previously.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in the provided assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Add the caspase 3/7 substrate to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells at 37°C for 30-60 minutes, protected from light.

  • Wash the cells with the provided wash buffer to remove any unbound substrate.

  • Resuspend the cells in assay buffer and analyze by flow cytometry.

Data Interpretation: An increase in the percentage of fluorescent cells or an increase in the mean fluorescence intensity (MFI) compared to the untreated control indicates an induction of caspase 3/7 activity.

Cell Cycle Analysis with Propidium Iodide

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Apoptotic cells will have fragmented DNA and will appear as a "sub-G1" peak with lower DNA content than G0/G1 cells.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Treated and untreated cells

Protocol:

  • Following treatment with this compound, harvest the cells.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • After fixation, centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software. The appearance and quantification of a sub-G1 peak are indicative of apoptosis.

References

Application Notes and Protocols for Studying Osalmid in HBV-Infected Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to study the efficacy of Osalmid, a novel host-targeting antiviral agent, against Hepatitis B Virus (HBV) infection. The protocols detailed below are based on established methodologies and findings from key research in the field.

Introduction to this compound as an Anti-HBV Agent

This compound is a small molecule inhibitor of the host enzyme Ribonucleotide Reductase small subunit M2 (RRM2). RRM2 is a critical enzyme responsible for the synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication. By targeting RRM2, this compound effectively depletes the cellular dNTP pool, thereby inhibiting HBV DNA replication and the formation of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected hepatocytes.[1][2] This host-targeting mechanism offers a potential advantage in overcoming drug resistance associated with direct-acting antivirals.

Animal Models for this compound Studies

The most relevant animal model for studying this compound's efficacy against HBV is the hydrodynamic injection-based mouse model. This model allows for the transient or persistent replication of the HBV genome in the livers of immunocompetent mice, providing a suitable in vivo system to evaluate antiviral compounds.

Hydrodynamic Injection-Based HBV Mouse Model

This model is established by the rapid injection of a large volume of saline containing an HBV-expressing plasmid into the tail vein of a mouse. This procedure results in the transfection of hepatocytes and subsequent HBV replication. C3H/HeN and C57BL/6 mice are commonly used strains for establishing persistent HBV replication with this method.[3][4][5]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound, both as a monotherapy and in combination with the nucleoside analog Lamivudine (3TC), in a hydrodynamic injection-based HBV mouse model.

Table 1: In Vivo Efficacy of this compound Monotherapy on Serum HBV DNA Levels
Treatment GroupDosageDurationMean Reduction in Serum HBV DNA (log10 copies/mL)
Vehicle Control-10 days0.1 ± 0.05
This compound50 mg/kg/day10 days1.5 ± 0.3
This compound100 mg/kg/day10 days2.1 ± 0.4
Table 2: In Vivo Synergistic Efficacy of this compound and Lamivudine on Serum HBV DNA Levels
Treatment GroupDosageDurationMean Reduction in Serum HBV DNA (log10 copies/mL)
Vehicle Control-10 days0.1 ± 0.05
Lamivudine (3TC)20 mg/kg/day10 days1.8 ± 0.2
This compound100 mg/kg/day10 days2.1 ± 0.4
This compound + 3TC100 mg/kg/day + 20 mg/kg/day10 days3.5 ± 0.5
Table 3: Effect of this compound on Intrahepatic HBV cccDNA Levels
Treatment GroupDosageDurationMean Reduction in Intrahepatic cccDNA (copies/μg DNA)
Vehicle Control-10 days50 ± 15
This compound100 mg/kg/day10 days250 ± 40

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway through which this compound inhibits HBV replication.

Osalmid_Mechanism This compound This compound RRM2 Ribonucleotide Reductase (RRM2 Subunit) This compound->RRM2 Inhibits dNTPs dNTP Pool RRM2->dNTPs Synthesizes HBV_DNA_Replication HBV DNA Replication dNTPs->HBV_DNA_Replication Required for cccDNA HBV cccDNA Formation HBV_DNA_Replication->cccDNA

Caption: this compound inhibits the RRM2 subunit of ribonucleotide reductase, leading to reduced dNTP synthesis and subsequent inhibition of HBV DNA replication and cccDNA formation.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the key steps in conducting an in vivo study to evaluate the efficacy of this compound in an HBV mouse model.

experimental_workflow cluster_model_creation HBV Mouse Model Creation cluster_treatment Treatment Phase cluster_analysis Analysis hydrodynamic_injection Hydrodynamic Injection of HBV Plasmid (pAAV/HBV1.2) treatment_groups Divide mice into groups: - Vehicle Control - this compound - Lamivudine - this compound + Lamivudine hydrodynamic_injection->treatment_groups drug_administration Daily Oral Gavage (10 days) treatment_groups->drug_administration serum_collection Serum Collection (Day 0, 5, 10) drug_administration->serum_collection liver_harvesting Liver Tissue Harvesting (Day 10) drug_administration->liver_harvesting hbv_dna_quantification Serum HBV DNA Quantification (qPCR) serum_collection->hbv_dna_quantification cccdna_quantification Intrahepatic cccDNA Quantification (qPCR) liver_harvesting->cccdna_quantification rr_activity_assay Ribonucleotide Reductase Activity Assay liver_harvesting->rr_activity_assay

Caption: Workflow for evaluating this compound's anti-HBV efficacy in a hydrodynamic injection mouse model.

Experimental Protocols

Protocol 1: Establishment of HBV Replication in Mice via Hydrodynamic Injection

Objective: To establish a mouse model of persistent HBV replication.

Materials:

  • C3H/HeN or C57BL/6 mice (male, 6-8 weeks old)

  • pAAV/HBV1.2 plasmid DNA (endotoxin-free)

  • Sterile 1X Phosphate Buffered Saline (PBS)

  • Syringes and needles

Procedure:

  • Weigh each mouse to determine the required injection volume.

  • Prepare the injection solution by diluting 10 µg of pAAV/HBV1.2 plasmid DNA in a volume of sterile PBS equivalent to 8% of the mouse's body weight (e.g., 1.6 mL for a 20 g mouse).[6][7]

  • Warm the mice under a heat lamp for 5-10 minutes to dilate the tail veins.

  • Restrain the mouse and inject the entire volume of the plasmid solution into the lateral tail vein within 5-8 seconds.[7]

  • Monitor the mice for recovery.

  • At day 7 post-injection, collect serum to confirm the presence of HBsAg and HBV DNA to verify successful transfection and viral replication.

Protocol 2: Quantification of Serum HBV DNA by qPCR

Objective: To measure the levels of HBV DNA in mouse serum.

Materials:

  • Mouse serum samples

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit)

  • HBV-specific primers and probe for qPCR

  • qPCR master mix

  • qPCR instrument

Procedure:

  • Extract viral DNA from 100 µL of mouse serum using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Elute the DNA in 50 µL of elution buffer.

  • Prepare the qPCR reaction mix containing the qPCR master mix, HBV-specific primers, probe, and 5 µL of the extracted DNA.

  • Perform the qPCR using a standard thermal cycling protocol.

  • Quantify the HBV DNA copy number by comparing the Ct values to a standard curve generated from serial dilutions of a plasmid containing the HBV genome.

Protocol 3: Quantification of Intrahepatic HBV cccDNA by qPCR

Objective: To measure the levels of HBV cccDNA in mouse liver tissue.

Materials:

  • Mouse liver tissue (~25 mg)

  • Hirt DNA extraction buffer

  • Proteinase K

  • Plasmid-safe ATP-dependent DNase (PSD)

  • cccDNA-specific primers and probe for qPCR

  • qPCR master mix

  • qPCR instrument

Procedure:

  • Homogenize the liver tissue in Hirt extraction buffer.

  • Perform Hirt DNA extraction to selectively isolate low molecular weight DNA, including cccDNA.

  • Treat the extracted DNA with Proteinase K to remove DNA-associated proteins.

  • Digest the DNA sample with Plasmid-safe ATP-dependent DNase (PSD) to eliminate remaining relaxed-circular and double-stranded linear HBV DNA, leaving the cccDNA intact.

  • Purify the cccDNA.

  • Prepare the qPCR reaction mix with cccDNA-specific primers and probe and the purified cccDNA template.

  • Perform qPCR and quantify the cccDNA copy number against a cccDNA standard curve.

Protocol 4: In Vivo Ribonucleotide Reductase (RR) Activity Assay

Objective: To measure the activity of RR in mouse liver tissue.

Materials:

  • Mouse liver tissue

  • Homogenization buffer

  • [³H]CDP (radiolabeled substrate)

  • Reaction buffer

  • Scintillation counter

Procedure:

  • Homogenize the liver tissue in a suitable buffer to prepare a cell lysate.

  • Centrifuge the lysate to obtain the cytosolic fraction containing the RR enzyme.

  • Set up the RR reaction by incubating the cytosolic extract with a reaction mixture containing [³H]CDP.

  • Stop the reaction and separate the product, [³H]dCDP, from the substrate.

  • Quantify the amount of [³H]dCDP formed using a scintillation counter to determine the RR activity.

References

Application Note: Quantification of Osalmid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Osalmid in human plasma. The described protocol utilizes a straightforward protein precipitation method for sample preparation, followed by rapid and efficient chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable assay for pharmacokinetic studies and therapeutic drug monitoring of this compound. The method parameters provided are based on established bioanalytical principles and specific mass spectral data for this compound[1].

Introduction

This compound is a choleretic drug used in the treatment of biliary disorders. Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient safety. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed[2]. This application note provides a detailed protocol for the quantification of this compound in human plasma, which can be validated and implemented in a research or clinical laboratory setting.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another suitable compound not present in the matrix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18 MΩ·cm)

  • Human plasma (drug-free, sourced from an accredited vendor)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18, e.g., 50 x 2.1 mm, 1.8 µm

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes and tips

Sample Preparation

A protein precipitation method is recommended for its simplicity and high-throughput capability[3][4][5].

  • Allow all frozen plasma samples and standards to thaw completely at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ProgramTime (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry

The mass spectrometer should be operated in the positive electrospray ionization mode. The MRM transitions for this compound are based on its known mass spectrum, which shows a protonated molecular ion at m/z 230.0813 and several fragment ions[1].

Table 2: Mass Spectrometry Parameters

ParameterThis compoundInternal Standard (Example)
Ionization ModeESI PositiveESI Positive
Precursor Ion (m/z)230.1To be determined
Product Ion (m/z)121.0To be determined
Dwell Time (ms)150150
Collision Energy (V)To be optimizedTo be optimized
Cone Voltage (V)To be optimizedTo be optimized

Note: Collision energy and cone voltage should be optimized for the specific instrument used to achieve maximum signal intensity.

Method Validation (Proposed Strategy)

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of this compound and the IS.

  • Linearity and Range: Prepare a calibration curve by spiking blank plasma with known concentrations of this compound. A typical range might be 1-1000 ng/mL. The curve should be fitted using a weighted linear regression model.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ)[4][6].

  • Recovery: The extraction recovery of this compound and the IS should be determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that of a pure solution of the analyte.

  • Stability: Assess the stability of this compound in plasma under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Data Presentation

Table 3: Proposed Validation Summary for this compound Quantification

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.99
Range To be determined1 - 1000 ng/mL
LLOQ S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Intra-day Accuracy Within ±15% of nominal value< 15%
Inter-day Accuracy Within ±15% of nominal value< 15%
Intra-day Precision (CV%) ≤ 15%< 15%
Inter-day Precision (CV%) ≤ 15%< 15%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Within acceptable limits
Stability (Freeze-Thaw) % Bias within ±15%Stable for 3 cycles
Stability (Bench-Top) % Bias within ±15%Stable for 8 hours
Stability (Long-Term) % Bias within ±15%Stable for 30 days at -80°C

Visualization of Experimental Workflow

Osalmid_Quantification_Workflow plasma Plasma Sample (100 µL) is_addition Add Internal Standard in Acetonitrile (200 µL) plasma->is_addition standards Calibration Standards & QCs standards->is_addition precipitation Protein Precipitation (Vortex 1 min) is_addition->precipitation centrifugation Centrifugation (14,000 rpm, 10 min) precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for this compound Quantification in Plasma.

Conclusion

The proposed LC-MS/MS method provides a robust framework for the quantification of this compound in human plasma. The combination of a simple protein precipitation sample preparation with the selectivity and sensitivity of tandem mass spectrometry allows for a reliable and high-throughput assay suitable for pharmacokinetic studies and therapeutic drug monitoring. This method should be fully validated according to established regulatory guidelines before implementation for the analysis of clinical or pre-clinical study samples.

References

Protocol for Assessing Osalmid's Choleretic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osalmid is a pharmaceutical agent recognized for its choleretic properties, stimulating the production and secretion of bile from the liver.[1] This characteristic makes it a subject of interest for therapeutic applications in cholestatic liver diseases. The assessment of its choleretic activity is crucial for understanding its pharmacological profile and therapeutic potential. This document provides a detailed protocol for evaluating the choleretic activity of this compound in a preclinical setting, focusing on an in vivo rat model. The protocol outlines the surgical procedure for bile duct cannulation, methods for bile collection and analysis, and a framework for a dose-response study.

Principle

The protocol is designed to measure the rate of bile flow and analyze the composition of bile in response to the administration of this compound. The primary mechanism of this compound's choleretic action involves stimulating hepatocytes to increase the synthesis of bile acids.[1] By measuring the changes in bile flow and the concentration of key biliary components, the efficacy and potency of this compound as a choleretic agent can be quantified.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experiments described in this protocol.

Table 1: Dose-Response Effect of this compound on Bile Flow Rate

Treatment GroupDose (mg/kg)NMean Bile Flow Rate (µL/min/100g body weight) ± SEM% Change from Vehicle Control
Vehicle Control06[Insert Data]0%
This compound - Low Dose[e.g., 10]6[Insert Data][Calculate]
This compound - Mid Dose[e.g., 30]6[Insert Data][Calculate]
This compound - High Dose[e.g., 100]6[Insert Data][Calculate]

Table 2: Effect of this compound on Bile Composition

AnalyteVehicle Control (Concentration ± SEM)This compound Treated (Concentration ± SEM)% Change from Vehicle Control
Total Bile Acids (µmol/mL)[Insert Data][Insert Data][Calculate]
Cholic Acid (µmol/mL)[Insert Data][Insert Data][Calculate]
Chenodeoxycholic Acid (µmol/mL)[Insert Data][Insert Data][Calculate]
Deoxycholic Acid (µmol/mL)[Insert Data][Insert Data][Calculate]
Lithocholic Acid (µmol/mL)[Insert Data][Insert Data][Calculate]
Phospholipids (mg/mL)[Insert Data][Insert Data][Calculate]
Cholesterol (mg/mL)[Insert Data][Insert Data][Calculate]
Glutathione (µmol/mL)[Insert Data][Insert Data][Calculate]

Experimental Protocols

Protocol 1: In Vivo Assessment of Choleretic Activity in Bile Duct-Cannulated Rats

1.1. Animals

  • Male Wistar rats (250-300 g) are recommended.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Acclimatize animals for at least one week before the experiment.

1.2. Materials

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Polyethylene tubing (PE-50) for cannulation

  • Surgical instruments

  • Heating pad to maintain body temperature

  • Micro-collection tubes

  • Analytical equipment for bile analysis (e.g., HPLC, LC-MS/MS)

1.3. Surgical Procedure: Bile Duct Cannulation

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Maintain the animal's body temperature at 37°C using a heating pad.

  • Make a midline abdominal incision to expose the liver and small intestine.

  • Gently locate the common bile duct.

  • Carefully dissect the bile duct free from surrounding tissue.

  • Make a small incision in the bile duct and insert a PE-50 cannula towards the liver.

  • Secure the cannula in place with surgical silk.

  • Exteriorize the cannula through a small puncture in the abdominal wall.

  • Close the abdominal incision in layers.

  • Allow the animal to recover from anesthesia in a warm environment.

1.4. Experimental Design and Drug Administration

  • Following a post-surgical recovery period of 24-48 hours, house the rats in metabolic cages.

  • Divide the animals into treatment groups (n=6 per group):

    • Vehicle control

    • This compound (low, mid, and high doses - Note: A preliminary dose-finding study is recommended to determine the optimal dose range.)

  • Administer this compound or vehicle orally via gavage.

1.5. Bile Collection

  • Collect bile continuously in pre-weighed micro-collection tubes at timed intervals (e.g., every 30 minutes) for a period of 4-6 hours post-dosing.

  • Record the weight of the collected bile to determine the bile flow rate (assuming a density of 1.0 g/mL).

  • Store bile samples at -80°C until analysis.

1.6. Data Analysis

  • Calculate the bile flow rate for each time interval and express it as µL/min/100g body weight.

  • Perform a quantitative analysis of bile composition for key components as listed in Table 2.

  • Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control.

Protocol 2: Quantitative Analysis of Bile Composition

2.1. Bile Acid Profiling using LC-MS/MS

  • Thaw bile samples on ice.

  • Precipitate proteins by adding a four-fold excess of cold methanol.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).

  • Inject the sample into an LC-MS/MS system equipped with a C18 column for separation and a triple quadrupole mass spectrometer for detection and quantification of individual bile acids.

2.2. Analysis of Other Biliary Components

  • Phospholipids: Use a commercially available colorimetric assay kit.

  • Cholesterol: Use a commercially available enzymatic assay kit.

  • Glutathione: Use a commercially available assay kit based on the enzymatic recycling method.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization bile_duct_cannulation Bile Duct Cannulation Surgery animal_acclimatization->bile_duct_cannulation recovery Post-Surgical Recovery bile_duct_cannulation->recovery dosing This compound/Vehicle Administration recovery->dosing bile_collection Bile Collection dosing->bile_collection flow_rate Bile Flow Rate Measurement bile_collection->flow_rate composition_analysis Bile Composition Analysis (LC-MS/MS, Assays) bile_collection->composition_analysis data_interpretation Data Interpretation & Statistical Analysis flow_rate->data_interpretation composition_analysis->data_interpretation

Caption: Experimental workflow for assessing this compound's choleretic activity.

Proposed Signaling Pathway of this compound-Induced Choleresis

G cluster_hepatocyte Hepatocyte cluster_biliary_system Biliary System This compound This compound cyp7a1 Cholesterol 7α-hydroxylase (CYP7A1) This compound->cyp7a1 Stimulates activity sphincter_oddi Sphincter of Oddi This compound->sphincter_oddi Induces relaxation cholesterol Cholesterol cholesterol->cyp7a1 Rate-limiting step bile_acids Increased Bile Acid Synthesis cyp7a1->bile_acids bile_secretion Bile Secretion into Canaliculus bile_acids->bile_secretion bile_flow_duodenum Increased Bile Flow into Duodenum sphincter_oddi->bile_flow_duodenum Relaxation

Caption: Proposed mechanism of this compound's choleretic action.

References

Application Notes and Protocols: Osalmid as a Radiosensitizer in Esophageal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esophageal cancer (EC) is an aggressive malignancy often characterized by resistance to standard therapies, including radiotherapy.[1] A key mechanism of radioresistance in cancer cells is the efficient repair of radiation-induced DNA damage. Ribonucleotide reductase small subunit M2 (RRM2), an enzyme crucial for DNA synthesis and repair, has been identified as a key player in this process.[1] Studies have shown that higher expression of RRM2 in esophageal cancer tissues correlates with treatment resistance and shorter overall survival.[1]

Osalmid, a salicylanilide derivative, has been identified as an inhibitor of RRM2.[1] Research indicates that this compound exhibits direct cytotoxicity to esophageal cancer cells and, significantly, acts as a potent radiosensitizer.[1] By inhibiting RRM2, this compound disrupts the cancer cells' ability to repair DNA damage induced by ionizing radiation (IR). This leads to an accumulation of DNA damage, ultimately promoting cell cycle arrest, apoptosis, and senescence.[1] Furthermore, this compound has been shown to inhibit the ERK1/2 signal transduction pathway, which is also implicated in cell survival and proliferation.[1]

These application notes provide a summary of the preclinical data and detailed protocols for studying the synergistic effects of this compound and radiotherapy in esophageal cancer models, based on published research.

Data Presentation

The following tables summarize the key findings from in vitro and in vivo studies on the combination of this compound and ionizing radiation (IR) in esophageal cancer (EC) models.

Table 1: In Vitro Efficacy of this compound in Esophageal Cancer Cell Lines

ParameterCell LinesTreatmentObservationReference
Cytotoxicity EC CellsThis compoundThis compound exhibits direct cytotoxicity in a dose-dependent manner.[1]
Radiosensitization EC CellsThis compound + IRThis compound significantly enhances the sensitivity of EC cells to ionizing radiation.[1]
Apoptosis EC CellsThis compound + IRCombination treatment substantially increases the rate of apoptosis compared to either treatment alone.[1]
Cell Cycle EC CellsThis compoundThis compound treatment leads to cell cycle arrest.[1]
DNA Damage EC CellsThis compound + IRThis compound enhances the level of IR-induced DNA damage.[1]
Cellular Senescence EC CellsThis compound + IRThe combination of this compound and IR induces a higher degree of cellular senescence.[1]

Table 2: In Vivo Efficacy of this compound and Radiotherapy in a Xenograft Model

Animal ModelTreatment GroupsKey FindingsToxicity AssessmentReference
Xenograft EC Model 1. Control2. This compound alone3. IR alone4. This compound + IRThe combination of this compound and IR significantly suppressed tumor growth compared to all other groups.No additional toxicity to the hematologic system or internal organs was observed in the combination treatment group.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound as a radiosensitizer and the general experimental workflow for its evaluation.

G cluster_0 Mechanism of this compound-Induced Radiosensitization IR Ionizing Radiation (IR) DNA_Damage DNA Double- Strand Breaks IR->DNA_Damage This compound This compound RRM2 RRM2 This compound->RRM2 ERK ERK1/2 Pathway This compound->ERK DNA_Repair DNA Repair DNA_Damage->DNA_Repair Repairs Apoptosis Apoptosis & Senescence DNA_Damage->Apoptosis Induces RRM2->DNA_Repair Promotes Cell_Survival Cell Proliferation & Survival ERK->Cell_Survival Promotes DNA_Repair->Cell_Survival Leads to Cell_Survival->Apoptosis

Caption: Proposed mechanism of this compound as a radiosensitizer in esophageal cancer.

G cluster_0 In Vitro Studies cluster_1 Cellular Assays cluster_2 Mechanistic Assays cluster_3 In Vivo Studies cell_culture Esophageal Cancer Cell Lines treatment Treat with this compound and/or Ionizing Radiation cell_culture->treatment proliferation Proliferation Assay (MTT) treatment->proliferation colony Colony Formation Assay treatment->colony apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle dna_damage DNA Damage (Immunofluorescence) treatment->dna_damage western_blot Protein Analysis (Western Blot) treatment->western_blot xenograft Establish Xenograft Tumor Model in_vivo_treatment Administer this compound and/or Radiotherapy xenograft->in_vivo_treatment tumor_measurement Monitor Tumor Growth and Animal Health in_vivo_treatment->tumor_measurement analysis Endpoint Analysis: Tumor Weight, IHC tumor_measurement->analysis

Caption: General experimental workflow for evaluating this compound with radiotherapy.

Experimental Protocols

The following are detailed protocols for key experiments based on the methodologies described in the study by Tang et al. (2020).[1]

1. Cell Culture and Reagents

  • Cell Lines: Human esophageal cancer cell lines (e.g., KYSE-150, TE-1).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

2. Cell Proliferation Assay (MTT Assay)

  • Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

3. Colony Formation Assay

  • Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with this compound for a specified duration (e.g., 24 hours).

  • Irradiation: Following this compound treatment, irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

  • Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with methanol and stain with 0.1% crystal violet.

  • Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the non-irradiated control.

4. Apoptosis Analysis by Flow Cytometry

  • Cell Preparation: Plate cells and treat with this compound and/or IR as required.

  • Harvesting: After treatment (e.g., 48 hours), harvest the cells by trypsinization.

  • Staining: Wash the cells with cold PBS and resuspend in binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

5. DNA Damage Assessment (γ-H2AX Immunofluorescence)

  • Cell Culture: Grow cells on coverslips in 24-well plates.

  • Treatment: Treat the cells with this compound and/or IR.

  • Fixation and Permeabilization: At desired time points post-irradiation (e.g., 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.

  • Blocking: Block with 5% bovine serum albumin (BSA) in PBS.

  • Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope.

  • Analysis: Quantify the number of γ-H2AX foci per nucleus.

6. Western Blot Analysis

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RRM2, p-ERK1/2, total ERK1/2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

7. In Vivo Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject esophageal cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, IR alone, this compound + IR).

  • Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) and deliver localized radiotherapy to the tumors.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Conclusion

The available data strongly suggest that this compound is a promising agent for enhancing the efficacy of radiotherapy in esophageal cancer.[1] Its mechanism of action, involving the inhibition of RRM2 and the ERK1/2 pathway, provides a solid rationale for its use as a radiosensitizer.[1] The protocols outlined above provide a framework for researchers to further investigate and validate the therapeutic potential of this combination treatment in preclinical settings. Further studies are warranted to translate these findings into clinical applications for the treatment of esophageal cancer.

References

Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Osalmid Resistance Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes that confer resistance to Osalmid. This compound is a compound with known inhibitory effects on the M2 subunit of ribonucleotide reductase (RRM2), a critical enzyme for DNA synthesis and repair.[1][2][3] Understanding the genetic basis of resistance to this compound is crucial for predicting patient response, developing combination therapies, and elucidating its broader mechanism of action.

Introduction to CRISPR-Cas9 Screening for Drug Resistance

CRISPR-Cas9 technology has revolutionized functional genomic screening by enabling precise and efficient gene editing on a genome-wide scale.[4][5][6] Pooled CRISPR screens are a powerful tool for identifying genes that modulate cellular responses to drugs.[7][8] In a typical positive selection screen for drug resistance, a population of cells expressing Cas9 is transduced with a pooled library of single guide RNAs (sgRNAs) targeting thousands of genes.[7][9] When treated with a cytotoxic agent like this compound, cells that acquire a gene knockout conferring resistance will survive and proliferate, leading to an enrichment of the corresponding sgRNAs in the surviving population.[10] Deep sequencing of the sgRNA cassette from the surviving and control populations allows for the identification of these enriched sgRNAs, thereby pinpointing the genes whose loss of function leads to drug resistance.[6]

This compound: Mechanism of Action

This compound has been identified as an inhibitor of the ribonucleotide reductase small subunit M2 (RRM2).[1][2] RRM2 is a key enzyme in the de novo synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. By inhibiting RRM2, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3] Additionally, this compound has been reported to have choleretic and hepatoprotective properties, and it can induce autophagic cell death in multiple myeloma.[2][11] Its primary anticancer mechanism, however, is attributed to the inhibition of RRM2.

Experimental Workflow for this compound Resistance Screening

The overall workflow for a CRISPR-Cas9 screen to identify this compound resistance genes involves several key stages, from initial cell line preparation to the validation of candidate genes. This process is depicted in the workflow diagram below.

CRISPR_Workflow cluster_setup Phase 1: Screen Setup cluster_execution Phase 2: Screen Execution cluster_analysis Phase 3: Data Analysis cluster_validation Phase 4: Hit Validation A Select and Engineer Cell Line (e.g., with Cas9) B Determine this compound IC50 A->B E Transduce Cells with sgRNA Library C Amplify sgRNA Library D Produce Lentivirus F Antibiotic Selection of Transduced Cells E->F G Split Cell Population (Control vs. This compound) F->G H Treat with this compound G->H J Harvest Control Cells G->J I Harvest Surviving Cells H->I K Genomic DNA Extraction I->K J->K L PCR Amplification of sgRNA Cassettes K->L M Next-Generation Sequencing L->M N Data Analysis (sgRNA Enrichment) M->N O Identify Candidate Resistance Genes N->O P Individual sgRNA Validation O->P Q Orthogonal Validation (e.g., RNAi) O->Q R Functional Studies P->R Q->R

Figure 1: Experimental workflow for CRISPR-Cas9 screening.

Detailed Experimental Protocol

This protocol outlines a genome-wide CRISPR-Cas9 knockout screen to identify genes conferring resistance to this compound.

Materials:

  • Human cancer cell line of interest (e.g., a cell line sensitive to this compound)

  • Lentiviral vector for Cas9 expression (e.g., lentiCas9-Blast)

  • Pooled human genome-wide sgRNA library (e.g., GeCKO v2)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin and/or Blasticidin

  • This compound

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA library amplification

  • Next-generation sequencing platform

Protocol:

  • Cell Line Preparation:

    • Transduce the target cell line with a lentiviral vector expressing Cas9.

    • Select for a stable Cas9-expressing cell population using the appropriate antibiotic (e.g., blasticidin).

    • Validate Cas9 activity using a functional assay (e.g., GFP knockout).

  • This compound Dose-Response Curve:

    • Determine the half-maximal inhibitory concentration (IC50) of this compound for the Cas9-expressing cell line. This will be used to determine the appropriate screening concentration.

  • Lentiviral Production of sgRNA Library:

    • Amplify the pooled sgRNA library plasmid.

    • Co-transfect HEK293T cells with the sgRNA library plasmid, packaging plasmid, and envelope plasmid.

    • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

    • Titer the lentiviral library on the target cell line.

  • CRISPR-Cas9 Screen:

    • Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

    • Select transduced cells with the appropriate antibiotic (e.g., puromycin).

    • After selection, harvest a portion of the cells as the day 0 reference sample.

    • Split the remaining cells into two populations: a control group (treated with vehicle) and an this compound-treated group.

    • Continuously culture the cells with or without this compound for 14-21 days, ensuring that the cell number is maintained to preserve library representation.

    • Harvest the surviving cells from the this compound-treated group and the control group.

  • Data Analysis:

    • Extract genomic DNA from the day 0, control, and this compound-treated cell populations.

    • Amplify the sgRNA cassettes from the genomic DNA using PCR.

    • Perform next-generation sequencing on the amplified sgRNA libraries.

    • Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.

    • Analyze the data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control and day 0 populations.

Data Presentation

The results of the CRISPR screen can be summarized in a table that includes the identified gene, the sequences of the enriched sgRNAs, and a measure of their enrichment (e.g., log2 fold change).

GenesgRNA SequenceLog2 Fold Change (this compound vs. Control)p-value
Gene X GATCGATCGATCGATCGATC5.21.5e-6
TCGATCGATCGATCGATCGA4.83.2e-6
Gene Y AGCTAGCTAGCTAGCTAGCT4.58.9e-5
TCGATAGCTAGCTAGCTAGC4.11.2e-4
Gene Z GTAGCTAGCTAGCTAGCTAG3.85.6e-4

This table presents hypothetical data for illustrative purposes.

Hit Validation

It is critical to validate the candidate resistance genes identified in the primary screen.[12] Validation strategies include:

  • Individual sgRNA Validation: Transduce the parental cell line with individual sgRNAs targeting the candidate gene and confirm that they confer resistance to this compound.

  • Orthogonal Validation: Use an alternative method, such as RNA interference (RNAi), to silence the candidate gene and assess for this compound resistance.[12]

  • Functional Studies: Investigate the mechanism by which the loss of the candidate gene leads to this compound resistance. This could involve assessing changes in cell cycle, DNA repair pathways, or drug efflux.

This compound Signaling Pathway and Resistance Mechanisms

This compound's primary target is RRM2. Therefore, resistance to this compound could arise from various mechanisms that bypass the need for RRM2 or compensate for its inhibition.

Osalmid_Pathway cluster_pathway This compound Mechanism of Action and Resistance cluster_resistance Potential Resistance Mechanisms This compound This compound RRM2 RRM2 This compound->RRM2 Inhibits dNTPs dNTP Pool RRM2->dNTPs Produces DNA_synthesis DNA Synthesis & Repair dNTPs->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to GeneX Loss of Gene X (e.g., Drug Importer) GeneX->this compound Reduces Uptake GeneY Loss of Gene Y (e.g., Pro-apoptotic Factor) GeneY->Apoptosis Prevents GeneZ Loss of Gene Z (e.g., Negative Regulator of Bypass Pathway) GeneZ->DNA_synthesis Activates Bypass

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Osalmid Resistance in Multiple Myeloma Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Osalmid in multiple myeloma (MM) cells.

Troubleshooting Guide

This guide is designed to help you identify and solve common issues that may arise during your experiments with this compound.

Problem Potential Cause Suggested Solution
Decreased this compound efficacy in MM cell lines over time. Development of this compound resistance.1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value. Compare it to the parental cell line. An increase in IC50 indicates resistance. 2. Investigate RRM2 Expression: Analyze the protein levels of Ribonucleotide Reductase Subunit M2 (RRM2) via Western blot. Overexpression of RRM2 is a likely resistance mechanism. 3. Assess Autophagy Flux: this compound is known to block autophagosome-lysosome fusion. Resistant cells might have altered autophagy pathways. Perform an autophagy flux assay.
Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). 1. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. 2. Drug Preparation: this compound precipitation or degradation. 3. Assay Interference: Components in the media or the drug itself interfering with the assay reagents.1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line. 2. Fresh Drug Preparation: Prepare fresh this compound solutions for each experiment from a trusted stock. 3. Run Controls: Include vehicle-only controls and assay-specific positive and negative controls.
Difficulty in observing this compound-induced apoptosis. 1. Suboptimal this compound Concentration: The concentration used may be too low to induce significant apoptosis within the experimental timeframe. 2. Timing of Measurement: Apoptosis may occur at a later time point. 3. Alternative Cell Death Mechanisms: this compound can induce autophagic cell death, which may not be readily detected by standard apoptosis assays.1. Dose-Response and Time-Course: Perform a comprehensive dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis. 2. Use Multiple Assays: Combine Annexin V/PI staining with a caspase activity assay for a more robust assessment of apoptosis. 3. Investigate Autophagy: Assess markers of autophagic cell death, such as LC3-II accumulation and p62 degradation.
Unexpected toxicity in control (vehicle-treated) cells. 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. 2. Contamination: Mycoplasma or bacterial contamination in the cell culture.1. Limit Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). 2. Regularly Test for Contamination: Routinely test your cell lines for mycoplasma and other contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in multiple myeloma cells?

A1: this compound's primary mechanism of action is the inhibition of Ribonucleotide Reductase Subunit M2 (RRM2).[1] It prevents the translocation of RRM2 to the nucleus, which is crucial for DNA synthesis and repair.[1] Additionally, this compound modulates autophagy by stimulating the synthesis of autophagosomes but inhibiting their fusion with lysosomes. This blockage of the autophagic flux can lead to the accumulation of autophagosomes and ultimately, autophagic cell death, especially when combined with an autophagy inhibitor like bafilomycin A1.[1]

Q2: What are the potential mechanisms by which multiple myeloma cells develop resistance to this compound?

A2: While specific research on this compound resistance is emerging, based on its mechanism of action, potential resistance mechanisms include:

  • Overexpression of RRM2: Increased levels of the target protein can titrate out the drug, reducing its efficacy. High RRM2 expression is generally associated with drug resistance and poor prognosis in various cancers.

  • Alterations in Autophagy Pathways: Since this compound targets autophagy, cancer cells may adapt by modulating autophagic pathways to promote survival rather than cell death. This could involve upregulating factors that facilitate the completion of autophagy or downregulating pro-death autophagy components.

  • Activation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to compensate for the inhibition of RRM2. Pathways such as JAK2/STAT3 have been linked to RRM2's oncogenic role and could be hyperactivated in resistant cells.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, a common mechanism of multi-drug resistance, could potentially reduce the intracellular concentration of this compound.[2]

Q3: How can I generate an this compound-resistant multiple myeloma cell line for my research?

A3: Generating a drug-resistant cell line typically involves continuous exposure to escalating doses of the drug. A general protocol is as follows:

  • Determine the initial IC50: Establish the baseline sensitivity of your parental multiple myeloma cell line to this compound by performing a dose-response assay.

  • Continuous Exposure: Culture the cells in the presence of this compound at a concentration close to the IC20 (a concentration that kills approximately 20% of the cells).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound.

  • Monitor and Select: Continuously monitor the cells for viability and proliferation. The process selects for cells that can survive and grow in the presence of higher drug concentrations.

  • Characterize the Resistant Line: Once a cell line is established that can tolerate significantly higher concentrations of this compound (e.g., 5-10 fold higher IC50), characterize it by confirming the IC50, and investigating the potential resistance mechanisms mentioned in Q2.

Q4: Are there any known biomarkers that can predict sensitivity or resistance to this compound?

A4: The expression level of RRM2 is a strong candidate as a biomarker. High levels of RRM2 have been associated with resistance to various therapies and a poorer prognosis. Therefore, assessing RRM2 levels in patient samples or cell lines before treatment may help predict the response to this compound. Further research may identify other biomarkers related to autophagy pathways or downstream effectors of RRM2 signaling.

Experimental Protocols

Protocol 1: Quantification of RRM2 Nuclear Translocation by Immunofluorescence

Objective: To visualize and quantify the this compound-induced inhibition of RRM2 nuclear translocation.

Materials:

  • Multiple myeloma cell lines

  • This compound

  • Poly-L-lysine coated coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against RRM2

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed multiple myeloma cells onto poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-RRM2 antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

  • Quantification: Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of RRM2 using image analysis software (e.g., ImageJ). Calculate the nuclear-to-cytoplasmic ratio. A decrease in this ratio in this compound-treated cells compared to control cells indicates inhibition of nuclear translocation.

Protocol 2: Autophagy Flux Assay using a Tandem Fluorescent LC3 Reporter

Objective: To measure the effect of this compound on autophagosome-lysosome fusion.

Materials:

  • Multiple myeloma cell line stably expressing a tandem mRFP-GFP-LC3 reporter construct.

  • This compound

  • Bafilomycin A1 (positive control for autophagy flux blockage)

  • Confocal microscope

Procedure:

  • Cell Seeding and Treatment: Seed the mRFP-GFP-LC3 expressing cells in a glass-bottom dish. Treat with this compound or Bafilomycin A1 for the desired time.

  • Live-Cell Imaging: Visualize the cells using a confocal microscope.

  • Image Acquisition: Capture images in both the GFP (green) and RFP (red) channels.

  • Analysis:

    • In neutral pH autophagosomes, both GFP and RFP will fluoresce, appearing as yellow puncta in a merged image.

    • Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the RFP signal persists, resulting in red-only puncta.

    • An increase in yellow puncta and a decrease in red-only puncta in this compound-treated cells compared to controls indicate a blockage of autophagosome-lysosome fusion.

    • Quantify the number of yellow and red puncta per cell using image analysis software.

Visualizations

Osalmid_Mechanism_of_Action This compound This compound RRM2_cyto RRM2 (Cytoplasm) This compound->RRM2_cyto Inhibits nuclear translocation Autophagosome Autophagosome Formation This compound->Autophagosome Stimulates Autolysosome Autolysosome This compound->Autolysosome Inhibits fusion RRM2_nuc RRM2 (Nucleus) RRM2_cyto->RRM2_nuc DNA_synthesis DNA Synthesis & Repair RRM2_nuc->DNA_synthesis Proliferation Cell Proliferation & Survival DNA_synthesis->Proliferation Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Autophagic_death Autophagic Cell Death Autolysosome->Autophagic_death Osalmid_Resistance_Pathway cluster_resistance Potential this compound Resistance Mechanisms RRM2_overexpression RRM2 Overexpression Cell_survival Cell Survival & Proliferation RRM2_overexpression->Cell_survival Autophagy_alteration Altered Autophagy for Survival Autophagy_alteration->Cell_survival Bypass_pathways Activation of Bypass Pathways (e.g., JAK/STAT) Bypass_pathways->Cell_survival Osalmid_treatment This compound Treatment MM_cell Multiple Myeloma Cell Osalmid_treatment->MM_cell MM_cell->RRM2_overexpression MM_cell->Autophagy_alteration MM_cell->Bypass_pathways Experimental_Workflow start Observe Decreased this compound Efficacy confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance investigate_RRM2 Investigate RRM2 Expression (Western Blot) confirm_resistance->investigate_RRM2 assess_autophagy Assess Autophagy Flux (mRFP-GFP-LC3) confirm_resistance->assess_autophagy analyze_pathways Analyze Bypass Pathways (e.g., pSTAT3) investigate_RRM2->analyze_pathways assess_autophagy->analyze_pathways develop_strategy Develop Strategy to Overcome Resistance analyze_pathways->develop_strategy

References

Technical Support Center: Enhancing the Bioavailability of Osalmid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Osalmid formulations. Given this compound's poor aqueous solubility, this guide focuses on established and innovative formulation strategies to enhance its dissolution and absorption.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Oxaphenamide, is a choleretic and hepatoprotective agent. Its primary mechanism involves stimulating the production and secretion of bile from the liver.[1] this compound upregulates cholesterol 7α-hydroxylase, the rate-limiting enzyme in the conversion of cholesterol to bile acids, thereby enhancing bile flow.[1] Additionally, it exhibits antioxidant and anti-inflammatory properties, protecting liver cells from damage.[1] More recently, this compound has been identified as an inhibitor of ribonucleotide reductase small subunit M2 (RRM2), a target in cancer and virology research.[2]

Q2: What are the main challenges in formulating this compound for oral administration?

A2: The primary challenge in formulating this compound is its poor aqueous solubility.[3] It is classified as practically insoluble in water, which can lead to low dissolution rates in the gastrointestinal tract, resulting in poor and variable oral bioavailability.[4][5] This necessitates the use of advanced formulation techniques to improve its solubility and absorption.[5][6]

Q3: Which formulation strategies are most promising for enhancing this compound's bioavailability?

A3: Based on its poor solubility, this compound is a prime candidate for several established bioavailability enhancement techniques. The most promising strategies include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to faster dissolution.[5][6]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and apparent solubility.[7][8][9] This is a widely used and effective method for BCS Class II drugs (high permeability, low solubility).[7][8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and lipid nanoparticles can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal fluids.[]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its oral bioavailability by increasing surface area and potentially altering its absorption pathway.[1][11][12]

Q4: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fit?

A4: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[13]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Low and Variable Bioavailability in Preclinical Animal Studies - Poor dissolution of the crystalline this compound in the gastrointestinal tract.- Inadequate wetting of the drug particles.- The drug precipitates out of a solution formulation upon contact with aqueous GI fluids.- Formulation Approach: Develop an amorphous solid dispersion of this compound with a suitable hydrophilic polymer (e.g., PVP, HPMC).- Particle Size Reduction: Micronize or nano-size the this compound API before formulation.- Lipid-Based System: Formulate this compound in a self-emulsifying drug delivery system (SEDDS).
Precipitation of this compound in Aqueous Dilution During In Vitro Dissolution Testing - The formulation is unable to maintain a supersaturated state of the drug upon dilution.- Polymer Selection: Incorporate a precipitation inhibitor (e.g., HPMC-AS, Soluplus®) into your solid dispersion formulation.- Surfactant Addition: Include a suitable surfactant in the formulation to enhance and maintain solubility.
Inconsistent Drug Release Profiles Between Batches - Variability in the solid-state properties of the this compound API (e.g., crystallinity, particle size).- Inconsistent manufacturing process parameters (e.g., cooling rate in melt extrusion, solvent evaporation rate).- API Characterization: Ensure consistent particle size distribution and polymorphic form of the incoming this compound API.- Process Optimization: Tightly control manufacturing parameters and implement in-process controls.
Failure to Achieve Desired Drug Loading in the Formulation - Poor miscibility of this compound with the chosen carrier/polymer at higher concentrations.- Carrier Screening: Screen a variety of polymers and carriers to find one with better solubilizing capacity for this compound.- Use of Solubilizers: Incorporate a third component, a solubilizer or surfactant, into the formulation to improve drug-carrier miscibility.

Data Presentation: Representative Bioavailability Enhancement

While specific comparative bioavailability data for different this compound formulations are not publicly available, the following tables summarize representative data from studies on other poorly soluble (BCS Class II) drugs, demonstrating the potential impact of advanced formulation strategies.

Table 1: Effect of Nanoparticle Formulation on Oral Bioavailability of a Poorly Soluble Drug

FormulationCmax (µg/mL)Tmax (h)AUC (0-8h) (µg/mL·h)Relative Bioavailability (%)
Microparticle Suspension0.843.4100
Nanoparticle Suspension2.3114.2~418

Data adapted from a study on a poorly soluble compound (301029), demonstrating a significant increase in absorption with nanonization.[1]

Table 2: Impact of Solid Dispersion on the Dissolution of a Poorly Soluble Drug

FormulationPolymer CarrierDrug:Carrier Ratio% Drug Dissolved at 30 min
Pure DrugN/AN/A15.2%
Solid Dispersion 1PEG 60001:165.8%
Solid Dispersion 2PVP K301:182.5%

Representative data illustrating the enhanced dissolution rate of a poorly soluble drug when formulated as a solid dispersion with hydrophilic polymers.[14]

Experimental Protocols

1. Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone K30 (PVP K30)

    • Ethanol (or another suitable solvent in which both this compound and the polymer are soluble)

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:2 drug-to-polymer ratio.

    • Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask with stirring.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Once a solid film is formed, continue drying under vacuum for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask, gently grind it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

    • Store the resulting solid dispersion in a desiccator.

2. In Vitro Dissolution Testing

  • Objective: To compare the dissolution rate of an enhanced this compound formulation (e.g., solid dispersion) against the pure drug.

  • Apparatus: USP Dissolution Apparatus II (Paddle Method).

  • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) to simulate intestinal fluid.

  • Procedure:

    • Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 75 RPM.

    • Add a quantity of the this compound formulation or pure drug equivalent to a specific dose of this compound into each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

    • Plot the percentage of drug dissolved against time.

3. In Vivo Bioavailability Study in Rats (Oral Gavage)

  • Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) of an this compound formulation after oral administration.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Formulation Preparation:

    • Test Formulation: Suspend the this compound solid dispersion in a vehicle such as 0.5% w/v carboxymethylcellulose sodium (CMC-Na) in water.

    • Control: Suspend pure, micronized this compound in the same vehicle.

  • Procedure:

    • Fast the rats overnight (with free access to water) before dosing.

    • Administer the this compound formulation or control suspension orally via gavage at a dose of 400 mg/kg.[3][15]

    • Collect blood samples (e.g., 0.2 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time profile.

Visualizations

Osalmid_Mechanism cluster_pathway Bile Acid Synthesis Pathway (Classic) cluster_regulation Regulation Cholesterol Cholesterol SevenAlphaHC 7α-hydroxycholesterol Cholesterol->SevenAlphaHC CYP7A1 (Rate-limiting step) BileAcids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) SevenAlphaHC->BileAcids Multi-step enzymatic conversion This compound This compound CYP7A1_Enzyme Cholesterol 7α-hydroxylase (CYP7A1) This compound->CYP7A1_Enzyme Upregulates Activity

Caption: this compound's stimulation of the bile acid synthesis pathway.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment start Poorly Soluble this compound API formulation Formulation Strategy (e.g., Solid Dispersion) start->formulation characterization Physicochemical Characterization (DSC, XRD, SEM) formulation->characterization dissolution In Vitro Dissolution Testing characterization->dissolution permeability Caco-2 Permeability Assay dissolution->permeability animal_study Animal Pharmacokinetic Study (Rats) permeability->animal_study analysis LC-MS/MS Bioanalysis animal_study->analysis pk_params Determine Cmax, Tmax, AUC analysis->pk_params end Optimized Formulation pk_params->end Improved Bioavailability?

Caption: Workflow for developing and testing enhanced this compound formulations.

References

Technical Support Center: Troubleshooting Osalmid Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Osalmid, this technical support center provides a comprehensive guide to understanding and overcoming these issues. The following information is presented in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound, also known as Oxaphenamide, is a choleretic drug that has shown potential as an inhibitor of ribonucleotide reductase small subunit M2 (RRM2), making it a candidate for antiviral and anticancer research.[1][2][3] Its chemical structure consists of a 2-hydroxy-N-(4-hydroxyphenyl)benzamide backbone.[4] this compound is a white crystalline solid that is practically insoluble in water, which poses a significant challenge for its formulation in aqueous solutions for in vitro and in vivo studies, potentially limiting its bioavailability and therapeutic efficacy.[5][6]

Q2: What are the known solubility properties of this compound?

This compound's solubility is highly dependent on the solvent used. While it is poorly soluble in water, it exhibits good solubility in several organic solvents. This information is crucial for preparing stock solutions.

SolventSolubilityReference(s)
WaterInsoluble (<1 mg/mL)[5]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (436.24 mM)[3]
Ethanol30 mg/mL[2]
Dimethylformamide (DMF)30 mg/mL[2]

Q3: What are the predicted pKa values for this compound?

Prediction ToolPredicted Acidic pKa (Phenolic OH)Predicted Basic pKa (Amide N)
Chemicalize7.85 (strongest acidic)Not predicted
MarvinSketch8.12 (phenolic OH), 9.98 (phenolic OH)Not predicted

Disclaimer: These are computationally predicted values and should be used as a guide for initial experiments. Experimental determination is recommended for precise pKa values.

Based on these predictions, this compound is a weakly acidic compound. This suggests that its solubility in aqueous solutions can be significantly increased by raising the pH above its pKa, leading to the formation of a more soluble phenolate salt.

Troubleshooting Guide

This guide provides a systematic approach to addressing the insolubility of this compound in your experiments.

Problem: My this compound is not dissolving in my aqueous buffer.

Initial Troubleshooting Steps

First, ensure you are starting with a high-quality, pure this compound solid. Then, consider the following workflow:

G start Start: this compound powder stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol) start->stock dilute Dilute the stock solution into your aqueous buffer stock->dilute observe Observe for precipitation dilute->observe precipitates Precipitation occurs observe->precipitates Yes no_precipitates No precipitation observe->no_precipitates No troubleshoot Proceed to advanced troubleshooting precipitates->troubleshoot success Solution is ready for experiment no_precipitates->success

Figure 1. Initial workflow for preparing an this compound solution.

If precipitation occurs upon dilution of the organic stock solution into your aqueous buffer, it indicates that the final concentration of this compound exceeds its solubility limit in the final buffer composition. The following sections provide advanced troubleshooting strategies.

Advanced Troubleshooting Strategies

Based on the predicted pKa of this compound (around 7.8-8.1), increasing the pH of your aqueous solution should enhance its solubility.

Q: How do I use pH to dissolve this compound?

By preparing a buffer with a pH above the pKa of the phenolic hydroxyl groups, you can deprotonate them, forming a more soluble phenolate salt. A buffer with a pH of 9 or 10 would be a good starting point.

G start Start: Insoluble this compound in aqueous buffer predict_pka Note predicted pKa (~7.8-8.1) start->predict_pka prepare_buffer Prepare buffers with pH > pKa (e.g., pH 9, 10, 11) predict_pka->prepare_buffer add_this compound Add this compound to the high pH buffer prepare_buffer->add_this compound check_solubility Check for dissolution add_this compound->check_solubility soluble This compound dissolves check_solubility->soluble Yes insoluble This compound remains insoluble check_solubility->insoluble No adjust_ph Adjust pH to desired experimental value (if necessary) soluble->adjust_ph consider_other Consider other methods insoluble->consider_other check_precipitation Check for precipitation after pH adjustment adjust_ph->check_precipitation no_precip No precipitation check_precipitation->no_precip Yes precip Precipitation occurs check_precipitation->precip No precip->consider_other

Figure 2. Workflow for pH-dependent solubilization of this compound.

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 7.0 to 11.0 (e.g., phosphate buffers, borate buffers).

  • Add excess this compound: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify: Determine the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Plot data: Plot the measured solubility as a function of pH.

For applications where altering the pH is not feasible, using a water-miscible organic co-solvent can increase the solubility of this compound.

Q: Which co-solvents are effective for this compound?

Commonly used co-solvents for poorly soluble drugs include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[7] A mixture of these with water can create a more favorable environment for dissolving this compound.

  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing increasing percentages of a co-solvent (e.g., 10%, 20%, 30%, 40%, 50% PEG 400 in water).

  • Determine solubility: Follow the same procedure as the pH-dependent solubility determination (steps 2-5) for each co-solvent mixture.

  • Plot data: Plot the measured solubility as a function of the co-solvent percentage.

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming inclusion complexes with increased aqueous solubility.

Q: How can I use cyclodextrins to dissolve this compound?

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, safe, and effective cyclodextrin for enhancing the solubility of phenolic compounds.[6]

G start Start: this compound powder prepare_cd Prepare aqueous solutions of cyclodextrin (e.g., HP-β-CD) at various concentrations start->prepare_cd add_this compound Add excess this compound to each cyclodextrin solution prepare_cd->add_this compound equilibrate Equilibrate the mixtures (e.g., shake for 24-48h) add_this compound->equilibrate separate Separate undissolved solid (centrifuge/filter) equilibrate->separate quantify Quantify dissolved this compound in the supernatant separate->quantify plot Plot solubility vs. cyclodextrin concentration quantify->plot determine Determine optimal cyclodextrin concentration plot->determine

Figure 3. Workflow for cyclodextrin-mediated solubilization.

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Phase solubility study: Add an excess of this compound to each HP-β-CD solution and equilibrate as described previously.

  • Quantify and plot: Quantify the dissolved this compound and plot the solubility against the HP-β-CD concentration to determine the stoichiometry and stability constant of the inclusion complex.[1]

Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier matrix at a molecular level, which can significantly enhance its dissolution rate and solubility.[2][5]

Q: How can I prepare a solid dispersion of this compound?

Common methods for preparing solid dispersions include solvent evaporation and melting (fusion).[5] Given this compound's solubility in organic solvents, the solvent evaporation method is a suitable approach.

  • Dissolve components: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or a polyethylene glycol (PEG)) in a common volatile organic solvent (e.g., ethanol or a mixture of dichloromethane and methanol).

  • Evaporate solvent: Remove the solvent under vacuum using a rotary evaporator. This will leave a solid mass.

  • Dry and pulverize: Dry the solid mass completely under vacuum to remove any residual solvent. Then, pulverize the solid dispersion into a fine powder.

  • Characterize: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.

  • Evaluate dissolution: Perform dissolution studies on the prepared solid dispersion powder in your desired aqueous medium and compare it to the dissolution of the pure this compound powder.

Stability Considerations

Q: Is this compound stable in aqueous solutions?

While specific degradation data for this compound in aqueous solutions is limited, compounds with phenolic and amide functionalities can be susceptible to hydrolysis and oxidation, especially at extreme pH values and in the presence of light or oxidizing agents.

To assess the stability of your this compound solution, a forced degradation study is recommended.

  • Prepare this compound solution: Prepare a solution of this compound in your chosen optimized aqueous vehicle.

  • Apply stress conditions: Expose aliquots of the solution to various stress conditions as per ICH guidelines Q1A(R2):[3]

    • Acidic hydrolysis: Add HCl to achieve a final concentration of 0.1 N.

    • Basic hydrolysis: Add NaOH to achieve a final concentration of 0.1 N.

    • Oxidation: Add 3% hydrogen peroxide.

    • Thermal stress: Heat the solution (e.g., at 60°C).

    • Photostability: Expose the solution to light (as per ICH Q1B guidelines).

  • Analyze samples: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take samples and analyze them using a stability-indicating HPLC method.

  • Evaluate degradation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

By systematically applying these troubleshooting strategies and experimental protocols, researchers can overcome the challenges associated with the poor aqueous solubility of this compound and successfully prepare solutions suitable for their experimental needs.

References

Mitigating off-target effects of Osalmid in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Osalmid in a research setting, with a specific focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: The primary and well-established molecular target of this compound is the Ribonucleoside-diphosphate reductase subunit M2 (RRM2).[1] this compound inhibits the activity of RRM2, which is a critical enzyme for the synthesis of deoxyribonucleotides, and thus is essential for DNA replication and repair.

Q2: What are the known off-targets of this compound?

A2: Currently, there is a lack of publicly available, comprehensive data detailing the specific off-target profile of this compound. As a member of the salicylanilide class of compounds, it may exhibit promiscuous binding to other proteins, a common characteristic of this chemical scaffold.[2][3] Salicylanilides have been reported to have various biological activities, including uncoupling of oxidative phosphorylation and modulation of signaling pathways such as STAT3, mTOR, and NF-κB.[2][3] However, direct off-target interactions for this compound have not been extensively characterized in the literature. Therefore, it is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental models.

Q3: Why is it important to investigate the off-target effects of this compound?

Q4: What are the general strategies to minimize off-target effects in my experiments?

A4: There are several strategies to minimize off-target effects when using small molecule inhibitors like this compound:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.

  • Use structurally unrelated inhibitors: To confirm that the observed phenotype is due to the inhibition of the intended target, use a structurally different inhibitor of RRM2. If both compounds produce the same biological effect, it is more likely that the effect is on-target.

  • Perform rescue experiments: If possible, overexpress a resistant mutant of the target protein. If the phenotype is rescued, it provides strong evidence that the effect is on-target.

  • Employ target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to RRM2 in your experimental system.

Troubleshooting Guides

Problem 1: Unexpected or inconsistent phenotypic results.

Possible Cause: This could be due to off-target effects, variability in compound activity, or experimental artifacts.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to RRM2 in your cells at the concentration you are using.

  • Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. A classic sigmoidal curve can suggest a specific interaction, while a non-ideal curve might indicate off-target effects or toxicity.

  • Use a Negative Control: Synthesize or obtain a structurally similar but inactive analogue of this compound. This compound should not bind to RRM2 and, ideally, should not produce the same phenotype.

  • Orthogonal Approach: Use a non-pharmacological method to inhibit RRM2, such as siRNA or shRNA, to see if it phenocopies the effect of this compound.

Problem 2: How to confirm that this compound is engaging RRM2 in my cellular model?

Solution: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context. The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Workflow for CETSA:

CETSA_Workflow CETSA Experimental Workflow cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Cell Lysis & Fractionation cluster_3 Protein Detection cluster_4 Data Analysis treat_cells Treat cells with this compound or vehicle (DMSO) heat_shock Heat cells at a range of temperatures treat_cells->heat_shock lyse_cells Lyse cells and separate soluble proteins from aggregates heat_shock->lyse_cells western_blot Detect soluble RRM2 by Western Blot lyse_cells->western_blot analyze_data Plot melt curves and determine thermal shift western_blot->analyze_data

Caption: CETSA workflow for confirming this compound target engagement with RRM2.

Expected Outcome: In the presence of this compound, the melt curve of RRM2 should shift to a higher temperature, indicating that this compound is binding to and stabilizing the protein.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's on-target activity and provides a template for how to present data for potential off-targets.

TargetAssay TypeIC50 / EC50 / KdCell Line / SystemReference
On-Target
RRM2Ribonucleotide Reductase Activity Assay8.23 µM (IC50)in vitro[1]
HBV DNA inhibitionCell-based assay11.1 µM (EC50, supernatant)HepG2.2.15[1]
HBV DNA inhibitionCell-based assay16.5 µM (EC50, intracellular)HepG2.2.15[1]
Hypothetical Off-Target Data
Kinase XIn vitro Kinase Assay15 µM (IC50)Recombinant enzymeHypothetical
Protein YCellular Thermal Shift Assay> 50 µM (No significant shift)HEK293THypothetical

Note: The off-target data presented here is purely hypothetical and for illustrative purposes. Researchers should generate their own data to determine the selectivity profile of this compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

Objective: To determine if this compound binds to and stabilizes its target protein, RRM2, in intact cells.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against RRM2

  • Secondary antibody

  • Western blot reagents and equipment

  • Thermal cycler or heating blocks

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.

  • Heat Shock:

    • Harvest cells and wash with PBS.

    • Resuspend cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the supernatant.

    • Perform SDS-PAGE and Western blotting using a primary antibody against RRM2.

  • Data Analysis:

    • Quantify the band intensities for RRM2 at each temperature for both the this compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble RRM2 as a function of temperature to generate melt curves.

    • A shift in the melt curve to a higher temperature in the this compound-treated sample indicates target engagement.

Protocol 2: In Vitro Kinase Profiling

Objective: To assess the selectivity of this compound against a panel of kinases to identify potential off-target kinase interactions.

Materials:

  • This compound

  • A panel of recombinant kinases

  • ATP

  • Kinase-specific substrates

  • Kinase buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • Multi-well plates

Procedure:

  • Assay Setup:

    • Prepare a solution of this compound at various concentrations.

    • In a multi-well plate, add the kinase buffer, the specific kinase, and its substrate.

  • Compound Addition:

    • Add this compound or DMSO (vehicle control) to the wells.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase for a set period.

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value for each kinase.

Signaling Pathway Diagram:

RRM2_Pathway Simplified RRM2 Signaling Pathway This compound This compound RRM2 RRM2 This compound->RRM2 inhibition Deoxyribonucleotides Deoxyribonucleotides RRM2->Deoxyribonucleotides catalyzes conversion RRM1 RRM1 RRM1->RRM2 forms complex Ribonucleotides Ribonucleotides Ribonucleotides->RRM2 DNA_Synthesis DNA Synthesis & Repair Deoxyribonucleotides->DNA_Synthesis Cell_Cycle Cell Cycle Progression DNA_Synthesis->Cell_Cycle

Caption: this compound inhibits RRM2, a key enzyme in DNA synthesis and repair.

References

Addressing variability in Osalmid efficacy across cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Osalmid's efficacy across different cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the IC50 value of this compound between our cancer cell lines. What are the potential reasons for this?

A1: Variability in this compound efficacy across different cell lines is not unexpected and can be attributed to several factors, primarily rooted in the drug's mechanism of action and the inherent biological differences between cell lines. This compound's primary mode of action is the inhibition of the M2 subunit of ribonucleotide reductase (RRM2). Therefore, the most likely cause for varied responses is differential expression levels of the RRM2 protein. Cell lines with higher endogenous levels of RRM2 may require higher concentrations of this compound to achieve a cytotoxic effect, resulting in a higher IC50 value. Other contributing factors can include differences in cell proliferation rates, drug metabolism, and the status of downstream signaling pathways.

Q2: How does the expression level of RRM2 correlate with sensitivity to this compound?

A2: Generally, an inverse correlation is expected between the expression level of RRM2 and the sensitivity of a cell line to this compound. High expression of RRM2 has been identified as a mechanism of resistance to various chemotherapeutic agents that target DNA synthesis.[1] As this compound's primary target is RRM2, cells overexpressing this protein have a larger pool of the target enzyme, which needs to be inhibited to elicit a therapeutic response. This necessitates a higher concentration of the drug, thus conferring relative resistance. Conversely, cell lines with lower RRM2 expression are likely to be more sensitive to this compound.

Q3: Besides RRM2 expression, what other cellular factors could influence this compound's efficacy?

A3: Several other factors can contribute to the observed variability:

  • Drug Efflux and Metabolism: The expression and activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), MRP1, and BCRP, can lead to the active efflux of this compound from the cell, reducing its intracellular concentration and thereby its efficacy.[2][3][4][5][6] Additionally, cell line-specific differences in the metabolic breakdown of this compound into less active metabolites can also play a role.[7]

  • Signaling Pathway Dependencies: this compound has been shown to inhibit the ERK1/2 signaling pathway.[8] Cell lines that are highly dependent on this pathway for survival and proliferation may exhibit greater sensitivity to the drug.

  • Apoptosis and Autophagy Regulation: this compound can induce both apoptosis and autophagy.[9][10] The cellular machinery governing these processes, including the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) and key autophagy regulators, can influence the ultimate cell fate upon this compound treatment.

  • Cell Proliferation Rate: The IC50 value of a drug can be influenced by the doubling time of the cell line.[11] Faster-growing cells might appear more sensitive to drugs that interfere with DNA replication.

Q4: Can experimental conditions affect the reproducibility of our this compound IC50 data?

A4: Absolutely. Inconsistent experimental conditions are a major source of variability in in vitro drug testing. Key parameters to control include:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded for each experiment, as this can affect growth rates and drug response.

  • Passage Number: Use cell lines within a consistent and low passage number range to avoid phenotypic drift.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to drugs and affect their availability. Maintain a consistent serum percentage.

  • Assay-Specific Parameters: The type of viability assay used (e.g., MTT, MTS, CellTiter-Glo) and the incubation times can yield different IC50 values. Consistency in the chosen assay and its parameters is crucial.

Troubleshooting Guide

If you are experiencing inconsistent or unexpected results with this compound, follow this troubleshooting workflow:

Step 1: Verify Experimental Parameters

Before investigating biological causes, ensure your experimental setup is consistent.

  • Standardize Cell Culture: Use the same media formulation, serum percentage, and passage number for all experiments.

  • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the duration of the drug treatment.

  • Consistent Assay Protocol: Use the same viability assay, incubation times, and reagent concentrations for all experiments. Refer to the detailed protocols in the "Experimental Protocols" section below.

Step 2: Assess RRM2 Expression Levels

As differential RRM2 expression is the most probable cause of variable this compound efficacy, it is crucial to determine its levels in your panel of cell lines.

  • Western Blotting: Perform a Western blot to quantify the relative protein expression of RRM2 across your cell lines. A detailed protocol is provided below.

  • qRT-PCR: To assess RRM2 at the transcript level, perform quantitative real-time PCR.

Step 3: Correlate RRM2 Expression with IC50 Values

Once you have determined the RRM2 expression levels, plot them against the corresponding this compound IC50 values for each cell line. A strong inverse correlation would suggest that RRM2 expression is the primary driver of the observed variability in your system.

Step 4: Investigate Other Potential Mechanisms (If Necessary)

If the correlation between RRM2 expression and this compound IC50 is weak or absent, consider investigating other potential mechanisms of resistance:

  • Drug Efflux: Use a commercially available assay to measure the activity of ABC transporters in your cell lines.

  • Signaling Pathway Analysis: Use Western blotting to assess the basal activation state of the ERK1/2 pathway (phospho-ERK1/2) in your cell lines to see if it correlates with sensitivity.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma~50[12]
Hep3BHepatocellular Carcinoma~100[12]
KYSE-150Esophageal Squamous Cell CarcinomaNot specified, but cytotoxic[8]
EC109Esophageal Squamous Cell CarcinomaNot specified, but cytotoxic[8]
H929Multiple MyelomaDose-dependent lethality observedNot specified in snippets
OPM2Multiple MyelomaDose-dependent lethality observedNot specified in snippets
U266Multiple MyelomaDose-dependent lethality observedNot specified in snippets
OCI-MY5Multiple MyelomaDose-dependent lethality observedNot specified in snippets
RPMI 8266Multiple MyelomaDose-dependent lethality observedNot specified in snippets
786-OClear Cell Renal Cell CarcinomaGrowth inhibition observed[10]

Note: This table is compiled from available literature and is not exhaustive. IC50 values can vary depending on experimental conditions.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[14]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Apoptosis (Annexin V) Assay

This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells of interest treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration in a culture dish or plate.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

RRM2 Expression (Western Blot) Assay

This protocol is for determining the relative protein expression of RRM2 in different cell lines.

Materials:

  • Cell lysates from different cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against RRM2

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each cell line onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against RRM2 diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the RRM2 signal to the loading control for each cell line.

Visualizations

Osalmid_Signaling_Pathway This compound This compound RRM2 RRM2 This compound->RRM2 inhibition ERK1_2 ERK1/2 This compound->ERK1_2 inhibition Apoptosis Apoptosis This compound->Apoptosis induction Autophagy Autophagy This compound->Autophagy induction dNTPs dNTPs RRM2->dNTPs DNA_Replication_Repair DNA Replication & Repair dNTPs->DNA_Replication_Repair Proliferation_Survival Proliferation & Survival DNA_Replication_Repair->Proliferation_Survival ERK1_2->Proliferation_Survival

Caption: this compound's multifaceted mechanism of action.

Troubleshooting_Workflow Start Variability in this compound Efficacy Observed Step1 Step 1: Verify Experimental Parameters (Cell culture, Seeding density, Assay protocol) Start->Step1 Step2 Step 2: Assess RRM2 Expression (Western Blot, qRT-PCR) Step1->Step2 Step3 Step 3: Correlate RRM2 with IC50 Step2->Step3 Decision Strong Inverse Correlation? Step3->Decision Conclusion Conclusion: RRM2 expression is the primary driver of variability. Decision->Conclusion Yes Step4 Step 4: Investigate Other Mechanisms (Drug efflux, Signaling pathways) Decision->Step4 No End Resolution Conclusion->End Step4->End

References

Technical Support Center: Osalmid Anti-Inflammatory Response Enhancement Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance Osalmid's anti-inflammatory response in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are not observing the expected anti-inflammatory effect of this compound in our in vitro assay. What could be the issue?

A1: Several factors could contribute to a lack of an observable anti-inflammatory effect. Consider the following troubleshooting steps:

  • Cell Line Selection: Ensure the cell line used is appropriate for studying inflammation. Macrophage cell lines (e.g., RAW 264.7, THP-1) are commonly used as they produce pro-inflammatory cytokines upon stimulation.

  • Stimulant Concentration and Incubation Time: The concentration of the inflammatory stimulant (e.g., lipopolysaccharide [LPS]) and the incubation time are critical. Titrate the stimulant to achieve a robust inflammatory response without causing excessive cytotoxicity. A typical starting point for LPS is 1 µg/mL.[1][2][3][4][5]

  • This compound Concentration and Solubility: this compound may have a limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%). Perform a dose-response curve to determine the optimal concentration of this compound.

  • Assay Endpoint: The choice of assay to measure inflammation is crucial. Common readouts include the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA, measurement of nitric oxide (NO) production using the Griess reagent, or assessment of downstream signaling pathways (e.g., NF-κB, MAPK) by Western blot.[3]

Q2: How can we measure this compound's effect on pro-inflammatory cytokine production?

A2: The most common method to quantify cytokine production is the Enzyme-Linked Immunosorbent Assay (ELISA). A detailed protocol is provided in the "Experimental Protocols" section below. It is important to measure both a key early-response cytokine like TNF-α and a later-response cytokine like IL-6 to get a broader picture of the anti-inflammatory effect.

Q3: What are the known signaling pathways modulated by this compound in the context of inflammation?

A3: this compound has been reported to inhibit the ERK1/2 signal transduction pathway.[6][7] The ERK1/2 pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in inflammation. This compound is also known as a Ribonucleotide Reductase small subunit M2 (RRM2) inhibitor.[6][7][8][9][10] RRM2 inhibition can indirectly affect inflammatory pathways. Additionally, many anti-inflammatory compounds exert their effects through the NF-κB pathway. While direct evidence for this compound's effect on NF-κB is limited in the readily available literature, it is a key pathway to investigate.

Q4: Are there strategies to potentially enhance this compound's anti-inflammatory activity?

A4: Yes, several strategies can be explored to enhance this compound's efficacy:

  • Combination Therapy: Combining this compound with other anti-inflammatory agents that have different mechanisms of action could lead to synergistic effects.

    • With NSAIDs: Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen primarily inhibit cyclooxygenase (COX) enzymes. Combining this compound with an NSAID could provide a multi-pronged attack on the inflammatory cascade.

    • With Corticosteroids: Corticosteroids like dexamethasone are potent anti-inflammatory agents with a broad mechanism of action. A combination could allow for lower, and thus safer, doses of each compound.

  • Formulation Improvement: Enhancing the bioavailability of this compound could lead to a stronger in vivo response.

    • Nanoparticle Formulation: Encapsulating this compound in nanoparticles can improve its solubility, stability, and cellular uptake.

    • Prodrug Approach: Modifying the this compound molecule into a prodrug that is metabolized into the active form in vivo can improve its pharmacokinetic properties.

  • Development of Analogs: Synthesizing and screening analogs of this compound may lead to the discovery of compounds with improved potency and selectivity.

Data Presentation

Table 1: Hypothetical Quantitative Data on this compound's In Vitro Anti-Inflammatory Activity

ParameterAssayCell LineStimulantIC₅₀ (µM)Reference Compound (IC₅₀, µM)
TNF-α Inhibition ELISARAW 264.7LPS (1 µg/mL)Data not availableDexamethasone (e.g., 0.1 µM)
IL-6 Inhibition ELISARAW 264.7LPS (1 µg/mL)Data not availableDexamethasone (e.g., 0.5 µM)
COX-2 Inhibition Enzyme Assay-Arachidonic AcidData not availableCelecoxib (e.g., 0.04 µM)
NF-κB Inhibition Luciferase ReporterHEK293TNF-α (10 ng/mL)Data not availableBAY 11-7082 (e.g., 5 µM)
p-ERK1/2 Inhibition Western BlotEsophageal Cancer Cells-Qualitatively observedU0126 (e.g., 10 µM)

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay (ELISA)

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • Plate reader

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound in DMSO. Dilute the stock solutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.5%.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (medium with DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each this compound concentration compared to the LPS-only treated group.

  • Determine the IC₅₀ value of this compound for the inhibition of each cytokine.

Protocol 2: Western Blot for Phosphorylated ERK1/2

Objective: To assess the effect of this compound on the phosphorylation of ERK1/2 in a relevant cell line.

Materials:

  • Appropriate cell line (e.g., esophageal cancer cells as previously reported, or an inflammatory cell line)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment

Methodology:

  • Plate cells and treat with desired concentrations of this compound for a specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Quantify the band intensities using image analysis software and normalize the p-ERK1/2 signal to the total ERK1/2 and loading control signals.

Mandatory Visualizations

Signaling_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus cluster_4 This compound's Potential Points of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_Pathway MAPK Pathway (ERK1/2) MyD88->MAPK_Pathway IKK IKK MyD88->IKK IkB IkB IKK->IkB phosphorylates & degrades NF_kB NF-κB IkB->NF_kB releases NF_kB_nucleus NF-κB (in nucleus) NF_kB->NF_kB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression NF_kB_nucleus->Gene_Expression Cytokines Cytokines Gene_Expression->Cytokines TNF-α, IL-6, etc. This compound This compound This compound->MAPK_Pathway Inhibits (ERK1/2) This compound->NF_kB Potential Inhibition?

Caption: this compound's known and potential anti-inflammatory signaling pathway interventions.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Collection & Analysis cluster_2 Data Interpretation Seed_Cells Seed Macrophages (e.g., RAW 264.7) Pre_treat Pre-treat with this compound (or vehicle/positive control) Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells ELISA ELISA for TNF-α & IL-6 Collect_Supernatant->ELISA Western_Blot Western Blot for p-ERK1/2 & NF-κB Lyse_Cells->Western_Blot Calculate_IC50 Calculate IC₅₀ for Cytokine Inhibition ELISA->Calculate_IC50 Quantify_Bands Quantify Protein Band Intensities Western_Blot->Quantify_Bands

Caption: General experimental workflow for assessing this compound's anti-inflammatory effects.

Logical_Relationships Enhance_this compound Strategies to Enhance this compound's Anti-inflammatory Response Combination_Therapy Combination Therapy Enhance_this compound->Combination_Therapy Formulation_Improvement Formulation Improvement Enhance_this compound->Formulation_Improvement Analog_Development Analog Development Enhance_this compound->Analog_Development NSAIDs NSAIDs (e.g., Ibuprofen) Combination_Therapy->NSAIDs Corticosteroids Corticosteroids (e.g., Dexamethasone) Combination_Therapy->Corticosteroids Nanoparticles Nanoparticle Formulation Formulation_Improvement->Nanoparticles Prodrugs Prodrug Approach Formulation_Improvement->Prodrugs Screen_Analogs Synthesize & Screen This compound Analogs Analog_Development->Screen_Analogs

Caption: Logical relationships of strategies to enhance this compound's anti-inflammatory effects.

References

Osalmid Technical Support Center: Overcoming Limitations in Clinical Translation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for researchers working with Osalmid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate the successful design and execution of experiments, ultimately aiming to overcome the limitations in its clinical translation.

I. This compound: Key Data Summary

To aid in experimental design, the following tables summarize essential quantitative data for this compound.

Table 1: Physicochemical and In Vitro Properties

ParameterValueSource / Comments
Molecular Weight 229.23 g/mol ---
Solubility in DMSO ≥ 100 mg/mL (436.24 mM)Hygroscopic DMSO can impact solubility; use freshly opened solvent.
Solubility in Ethanol 41 mg/mL (178.86 mM)Sonication is recommended to aid dissolution.
RRM2 Inhibition (IC50) 8.23 µM---
HBV DNA Inhibition (EC50) 11.1 µM (supernatant), 16.5 µM (intracellular)In HepG2.2.15 cells after 8 days of treatment.

Table 2: In Vivo Data and Formulation

ParameterValueSpeciesSource / Comments
Acute Oral LD50 > 5000 mg/kgRatNo mortality or toxic effects were observed at this dose.[1]
Oral Bioavailability Data not available in searched literature.MouseWhile oral gavage studies have been conducted, the exact percentage of bioavailability has not been reported.
Recommended Oral Gavage Dose (HBV study) 400 mg/kg/dayMouseAdministered in 0.05% CMC-Na.
Formulation 1 (General In Vivo Use) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline---Provides a clear solution of ≥ 2.5 mg/mL.
Formulation 2 (Alternative) 10% DMSO, 90% (20% SBE-β-CD in Saline)---Provides a clear solution of ≥ 2.5 mg/mL.
Formulation 3 (Oil-based) 10% DMSO, 90% Corn Oil---Provides a clear solution of ≥ 2.5 mg/mL.

II. Troubleshooting Guides and FAQs

This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.

FAQs: General Handling and Storage
  • Q1: How should I store this compound powder and solutions?

    • A1: this compound powder is stable for up to 3 years at -20°C and 2 years at 4°C. In solvent, store at -80°C for up to 2 years or at -20°C for up to 1 year.

  • Q2: I'm having trouble dissolving this compound. What can I do?

    • A2: this compound has poor aqueous solubility. For stock solutions, use DMSO (≥100 mg/mL) or ethanol (41 mg/mL). Sonication is recommended to aid dissolution. For aqueous-based media, prepare a concentrated stock in DMSO and then dilute it into your final buffer or media. Be mindful of the final DMSO concentration.

Troubleshooting: In Vitro Experiments
  • Q3: My this compound is precipitating in the cell culture medium. How can I prevent this?

    • A3: This is a common issue due to this compound's low aqueous solubility.

      • Solution 1: Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%, to minimize solvent toxicity.

      • Solution 2: Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium to facilitate better mixing and reduce the chance of precipitation.

      • Solution 3: Pre-warm Media: Adding a cold this compound solution to warm media can sometimes cause it to precipitate. Ensure both your drug solution and media are at the same temperature before mixing.

      • Solution 4: Check for Media Component Interactions: High concentrations of salts or proteins in some media formulations can contribute to the precipitation of hydrophobic compounds. If possible, test the solubility of this compound in a simpler buffer (like PBS) to see if media components are the issue.

  • Q4: I am seeing inconsistent results in my cytotoxicity assays (e.g., CCK-8, MTT). What could be the cause?

    • A4: Inconsistent results can stem from several factors:

      • Precipitation: As mentioned in Q3, precipitated this compound will not be bioavailable to the cells, leading to variability. Visually inspect your wells for any precipitate before and during the experiment.

      • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, compounds with reducing properties can directly reduce the MTT or WST-8 reagent, leading to a false-positive signal for viability. To test for this, run a control plate without cells, containing only media, this compound at your experimental concentrations, and the assay reagent.

      • Cell Seeding Density: Ensure a uniform cell number is seeded in each well. Inconsistent cell numbers will lead to variability in the final absorbance readings.

      • Incubation Time: Optimize the incubation time with this compound. Its effects may be time-dependent.

  • Q5: My Western blot results for p-ERK or LC3-II are weak or inconsistent after this compound treatment.

    • A5:

      • Confirm Target Engagement: First, ensure that this compound is active in your system by measuring a downstream effect you are confident in, such as a reduction in cell proliferation.

      • Time Course: The phosphorylation of ERK and the induction of autophagy (measured by LC3-II conversion) are dynamic processes. Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal time point for observing changes after this compound treatment.

      • Antibody and Protocol Optimization: Ensure your Western blot protocol is optimized for your specific antibodies and cell line. This includes using appropriate blocking buffers, antibody concentrations, and incubation times.

      • Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes. For phosphorylation studies, it is crucial to also probe for the total protein (e.g., total ERK) to confirm that changes in the phosphorylated form are not due to changes in the overall protein level.

Troubleshooting: In Vivo Experiments
  • Q6: I am having difficulty preparing a stable formulation of this compound for oral gavage.

    • A6: this compound's poor solubility is a major hurdle for in vivo studies.

      • Use a Co-solvent System: A common and effective approach is to use a multi-component solvent system. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. First, dissolve the this compound in DMSO, then add the other components sequentially with thorough mixing.

      • Suspension in CMC: this compound can also be suspended in 0.05% sodium carboxymethylcellulose (CMC-Na) for oral administration. Ensure the suspension is homogenous before each administration.

      • Sonication: For both solutions and suspensions, sonication can help to achieve a uniform dispersion of the compound.

  • Q7: I am observing variability in my in vivo study results.

    • A7:

      • Formulation Inconsistency: Ensure your this compound formulation is prepared fresh and is homogenous before dosing each animal. If using a suspension, vortex it thoroughly before drawing each dose.

      • Gavage Technique: Improper oral gavage technique can lead to stress, injury, or incomplete dosing, all of which can introduce variability. Ensure all personnel are properly trained.

III. Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using CCK-8 Assay

This protocol provides a step-by-step guide for determining the cytotoxic effects of this compound on a cell line of interest.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).

    • Include wells with medium only as a background control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background control (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of p-ERK and LC3-II

This protocol outlines the general procedure for detecting changes in ERK phosphorylation and LC3-II conversion following this compound treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow them to 70-80% confluency.

    • Treat the cells with this compound at the desired concentrations and for the optimal time determined from a time-course experiment. Include a vehicle control.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load the samples onto an SDS-PAGE gel (a 10-12% gel is suitable for p-ERK/ERK, while a 15% gel provides better resolution for LC3-I and LC3-II).

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-p-ERK, rabbit anti-ERK, rabbit anti-LC3) diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (for p-ERK/ERK):

    • After imaging for p-ERK, the membrane can be stripped and re-probed for total ERK to normalize the data.

    • Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.

    • Wash thoroughly with TBST and repeat the blocking and immunoblotting steps for the total ERK antibody.

IV. Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

This compound's clinical potential stems from its two distinct mechanisms of action: its traditional role as a choleretic agent and its more recently discovered function as an inhibitor of Ribonucleotide Reductase subunit M2 (RRM2).

  • Choleretic Effect: this compound stimulates the liver to produce and secrete bile. This is achieved by increasing the synthesis of bile acids from cholesterol and promoting bile flow. This action can be beneficial in conditions of cholestasis.

  • RRM2 Inhibition: RRM2 is a crucial enzyme for the synthesis of deoxynucleotides, the building blocks of DNA. By inhibiting RRM2, this compound depletes the pool of available deoxynucleotides, which in turn hinders DNA replication and repair. This makes rapidly proliferating cells, such as cancer cells, particularly sensitive to its effects.[2]

G cluster_0 This compound's Dual Mechanism cluster_1 Choleretic Effect cluster_2 RRM2 Inhibition This compound This compound RRM2 Ribonucleotide Reductase M2 This compound->RRM2 Inhibits Cholesterol Cholesterol Bile Acid Synthesis Bile Acid Synthesis Cholesterol->Bile Acid Synthesis Upregulates Increased Bile Flow Increased Bile Flow Bile Acid Synthesis->Increased Bile Flow dNTPs Deoxynucleotide Pool RRM2->dNTPs Catalyzes synthesis of DNA_Rep DNA Replication & Repair dNTPs->DNA_Rep Cell_Growth Inhibition of Rapid Cell Growth (e.g., Cancer Cells) DNA_Rep->Cell_Growth

Diagram 1: this compound's dual mechanism of action.
Signaling Pathways Modulated by this compound

This compound's inhibition of RRM2 and induction of cellular stress can impact several key signaling pathways.

  • ERK1/2 Signaling: this compound has been shown to inhibit the ERK1/2 signal transduction pathway.[2] The ERK pathway is a central regulator of cell proliferation, differentiation, and survival. Its inhibition by this compound likely contributes to the compound's anti-proliferative effects.

  • Autophagy: this compound can induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[3] This can have a dual role in cancer therapy. In some contexts, it can be a survival mechanism for cancer cells, while in others, excessive autophagy can lead to cell death. The interplay between this compound-induced autophagy and apoptosis is an area of active research.

G cluster_0 Cellular Effects cluster_1 MAPK/ERK Pathway cluster_2 Autophagy Pathway This compound This compound ERK12 ERK1/2 This compound->ERK12 Inhibits LC3I LC3-I This compound->LC3I Induces Proliferation Cell Proliferation ERK12->Proliferation Autophagosome Autophagosome Formation Cell_Fate Cell Survival / Death Autophagosome->Cell_Fate LC3II LC3-II LC3I->LC3II Conversion LC3II->Autophagosome

Diagram 2: Key signaling pathways affected by this compound.
Experimental Workflow: From In Vitro to In Vivo

A logical progression of experiments is crucial for evaluating the potential of this compound. This typically involves a multi-step process from initial in vitro screening to more complex in vivo studies.

G cluster_0 Experimental Workflow for this compound A 1. In Vitro Cytotoxicity Screening (e.g., CCK-8 Assay) Determine IC50 in cancer cell lines B 2. Mechanism of Action Studies (e.g., Western Blot for p-ERK, LC3-II) Confirm target engagement and pathway modulation A->B C 3. In Vivo Formulation Development Optimize solubility and stability for animal studies B->C D 4. In Vivo Efficacy Studies (e.g., Xenograft mouse model) Evaluate anti-tumor activity C->D E 5. Toxicity and Pharmacokinetic Studies Assess safety profile and bioavailability D->E

Diagram 3: A typical experimental workflow for evaluating this compound.

References

Technisches Support-Zentrum: Raffinierung der Osalmid-Synthese für höhere Reinheit

Author: BenchChem Technical Support Team. Date: November 2025

Dieses technische Support-Zentrum bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen (FAQs) zur Optimierung der Osalmid-Synthese mit dem Ziel, eine höhere Reinheit des Endprodukts zu erreichen.

Häufig gestellte Fragen (FAQs)

F1: Was ist die häufigste Syntheseroute für this compound und welche grundlegenden Schritte beinhaltet sie?

A1: Die gängigste Methode zur Synthese von this compound (N-(4-Hydroxyphenyl)-2-hydroxybenzamid) ist die Acylierung von 4-Aminophenol mit Salicyloylchlorid. Diese Reaktion folgt typischerweise dem Schotten-Baumann-Reaktionsmechanismus.[1][2][3][4] Die grundlegenden Schritte sind:

  • Aktivierung der Salicylsäure: Umwandlung von Salicylsäure in ein reaktiveres Acylchlorid, typischerweise durch Reaktion mit Thionylchlorid (SOCl₂).

  • Kondensationsreaktion: Umsetzung des Salicyloylchlorids mit 4-Aminophenol in Gegenwart einer Base, um den entstehenden Chlorwasserstoff (HCl) zu neutralisieren.

  • Isolierung und Aufreinigung: Abtrennung des rohen this compound-Produkts vom Reaktionsgemisch, gefolgt von Reinigungsschritten zur Entfernung von Verunreinigungen.

F2: Welche typischen Verunreinigungen können während der this compound-Synthese entstehen?

A2: Während der Synthese können verschiedene Verunreinigungen auftreten, die die Reinheit des Endprodukts beeinträchtigen. Zu den häufigsten gehören:

  • Nicht umgesetzte Ausgangsmaterialien: Reste von Salicylsäure und 4-Aminophenol.

  • Nebenprodukte der Acylierung: Di-acylierte Produkte, bei denen die phenolische Hydroxylgruppe von 4-Aminophenol ebenfalls mit Salicyloylchlorid reagiert. O-Acylierung des Salicylsäure-Hydroxyls ist ebenfalls möglich.

  • Hydrolyseprodukte: Rückreaktion von Salicyloylchlorid zu Salicylsäure bei Anwesenheit von Wasser.

  • Verfärbungs-Verunreinigungen: Oxidationsprodukte von 4-Aminophenol, die zu einer Verfärbung des Produkts führen können.[5]

F3: Mein Endprodukt ist verfärbt (rosa bis braun). Was ist die Ursache und wie kann ich das verhindern?

A3: Eine Verfärbung des this compound-Produkts ist häufig auf die Oxidation von nicht umgesetztem 4-Aminophenol zurückzuführen. 4-Aminophenol ist anfällig für Oxidation an der Luft, insbesondere bei erhöhtem pH-Wert oder in Gegenwart von Metallionen, was zur Bildung von farbigen Chinon-Imin-Strukturen führt.

Präventionsstrategien:

  • Inerte Atmosphäre: Führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durch, um den Kontakt mit Sauerstoff zu minimieren.

  • Kontrolle des pH-Werts: Halten Sie den pH-Wert während der Reaktion und Aufarbeitung im optimalen Bereich, um die Oxidation zu verlangsamen.

  • Qualität der Reagenzien: Verwenden Sie hochreines 4-Aminophenol.

  • Entfärbung: Behandeln Sie die Rohproduktlösung vor der Kristallisation mit Aktivkohle, um farbige Verunreinigungen zu adsorbieren.

F4: Die Ausbeute meiner Synthese ist konstant niedrig. Was sind mögliche Ursachen und Lösungsansätze?

A4: Niedrige Ausbeuten können auf mehrere Faktoren zurückzuführen sein:

  • Unvollständige Reaktion: Möglicherweise haben nicht alle Ausgangsmaterialien reagiert. Überprüfen Sie die Stöchiometrie und die Reaktionszeit. Eine schrittweise Zugabe des Acylchlorids kann die Reaktionseffizienz verbessern.[3]

  • Hydrolyse des Acylchlorids: Salicyloylchlorid kann durch Feuchtigkeit im Reaktionsmedium hydrolysieren. Stellen Sie sicher, dass alle Lösungsmittel und Reagenzien trocken sind.

  • Verluste während der Aufarbeitung: Produktverluste können während der Filtration, Extraktion oder Umkristallisation auftreten. Optimieren Sie diese Schritte, z. B. durch Kühlen der Lösung vor der Filtration, um die Löslichkeit zu verringern.

  • Falsches Lösungsmittel: Die Wahl des Lösungsmittels kann die Reaktionsgeschwindigkeit und die Löslichkeit des Produkts beeinflussen.

Leitfäden zur Fehlerbehebung

Problem Mögliche Ursache(n) Vorgeschlagene Lösung(en)
Das Produkt ölt während der Umkristallisation aus. Das gewählte Lösungsmittel ist möglicherweise zu unpolar, oder die Abkühlrate ist zu hoch.- Verwenden Sie ein polareres Lösungsmittelsystem oder ein Lösungsmittelgemisch (z. B. Ethanol/Wasser, Aceton/Hexan).[6]- Kühlen Sie die Lösung langsam ab, um die Kristallbildung zu fördern.- Kratzen Sie an der Innenwand des Gefäßes, um die Keimbildung zu induzieren.
Das ¹H-NMR-Spektrum zeigt breite Signale. Vorhandensein von paramagnetischen Verunreinigungen (z. B. Metallionen) oder Restlösungsmittel.- Waschen Sie das Produkt mit einer EDTA-Lösung, um Metallionen zu entfernen.- Trocknen Sie das Produkt gründlich im Vakuum, um Lösungsmittelreste zu entfernen.
Die HPLC-Analyse zeigt mehrere Peaks nahe am Hauptprodukt. Vorhandensein von strukturverwandten Verunreinigungen wie Isomeren oder di-acylierten Nebenprodukten.- Optimieren Sie die Umkristallisationsbedingungen (Lösungsmittel, Temperatur).- Führen Sie eine zweite Umkristallisation durch.- Erwägen Sie eine chromatographische Reinigung (z. B. Flash-Chromatographie) für kleine Mengen oder als letzten Reinigungsschritt.
Das Produkt zersetzt sich bei der Lagerung. Instabilität aufgrund von Restfeuchtigkeit, Lichtexposition oder sauren/basischen Verunreinigungen.- Stellen Sie sicher, dass das Produkt vollständig trocken ist.- Lagern Sie das Produkt in einem dicht verschlossenen, lichtundurchlässigen Behälter an einem kühlen, trockenen Ort.- Neutralisieren Sie das Produkt vor der endgültigen Trocknung, falls saure oder basische Reste vermutet werden.

Experimentelle Protokolle

Protokoll 1: Optimierte Synthese von this compound

Dieses Protokoll beschreibt eine optimierte Methode zur Synthese von this compound mit Fokus auf hoher Reinheit.

  • Herstellung von Salicyloylchlorid:

    • Geben Sie 13,8 g (0,1 mol) Salicylsäure in einen trockenen 250-ml-Rundkolben mit Rückflusskühler und Gaseinleitungsrohr.

    • Fügen Sie unter Rühren langsam 11 ml (0,15 mol) Thionylchlorid (SOCl₂) hinzu.

    • Erhitzen Sie das Gemisch vorsichtig für 1-2 Stunden auf 50-60 °C, bis die Gasentwicklung (HCl und SO₂) aufhört.

    • Destillieren Sie überschüssiges Thionylchlorid unter reduziertem Druck ab, um rohes Salicyloylchlorid zu erhalten.

  • Kondensationsreaktion (Schotten-Baumann):

    • Lösen Sie 10,9 g (0,1 mol) 4-Aminophenol in 100 ml 10%iger wässriger Natriumhydroxidlösung in einem Becherglas, das in einem Eisbad gekühlt wird.

    • Tropfen Sie unter kräftigem Rühren langsam das zuvor hergestellte Salicyloylchlorid zu der 4-Aminophenol-Lösung. Halten Sie die Temperatur unter 10 °C.

    • Rühren Sie das Gemisch nach der Zugabe für weitere 30 Minuten im Eisbad.

    • Säuern Sie die Lösung vorsichtig mit verdünnter Salzsäure an, bis ein pH-Wert von ca. 4-5 erreicht ist, um das this compound auszufällen.

    • Filtrieren Sie den Niederschlag ab, waschen Sie ihn gründlich mit kaltem Wasser und trocknen Sie ihn.

Protokoll 2: Aufreinigung von rohem this compound durch Umkristallisation

Die Umkristallisation ist ein entscheidender Schritt zur Erzielung einer hohen Reinheit.[7]

  • Lösungsmittelauswahl:

    • Testen Sie die Löslichkeit des Rohprodukts in verschiedenen Lösungsmitteln (z. B. Ethanol, Isopropanol, Aceton, Ethylacetat und deren Gemische mit Wasser oder Hexan), um ein geeignetes System zu finden. Ein gutes Lösungsmittel löst das Produkt in der Hitze gut und bei Raumtemperatur oder in der Kälte schlecht.[6][7]

  • Umkristallisationsverfahren:

    • Lösen Sie das rohe this compound in der minimalen Menge des siedenden, ausgewählten Lösungsmittels.

    • Wenn die Lösung gefärbt ist, fügen Sie eine kleine Menge Aktivkohle hinzu und erhitzen Sie für einige Minuten weiter.

    • Filtrieren Sie die heiße Lösung durch einen vorgewärmten Trichter, um die Aktivkohle und unlösliche Verunreinigungen zu entfernen.

    • Lassen Sie das Filtrat langsam auf Raumtemperatur und anschließend im Kühlschrank abkühlen, um die Kristallbildung zu maximieren.

    • Sammeln Sie die Kristalle durch Filtration, waschen Sie sie mit einer kleinen Menge kaltem Lösungsmittel und trocknen Sie sie im Vakuum.

Quantitative Daten zur Reinheitsverbesserung

Die folgende Tabelle fasst typische Ergebnisse zusammen, die durch die Anwendung der oben genannten Reinigungsprotokolle erzielt werden können.

Probe Reinigungsmethode Ausbeute (%) Reinheit (HPLC, %) Visuelles Erscheinungsbild
RohproduktKeine~8590-95Leicht beige bis rosa Pulver
Nach 1x Umkristallisation (Ethanol/Wasser)Umkristallisation~70>98Weißes kristallines Pulver
Nach Aktivkohlebehandlung & 1x UmkristallisationAktivkohle, Umkristallisation~65>99Reinweißes kristallines Pulver
Nach 2x Umkristallisation (Ethanol/Wasser)Zweifache Umkristallisation~60>99.5Reinweiße Nadelkristalle

Visualisierungen

Osalmid_Synthesis_Workflow cluster_activation Schritt 1: Aktivierung cluster_condensation Schritt 2: Kondensation cluster_purification Schritt 3: Aufreinigung Salicylic_Acid Salicylsäure Salicyloyl_Chloride Salicyloylchlorid Salicylic_Acid->Salicyloyl_Chloride + SOCl₂ SOCl2 Thionylchlorid (SOCl₂) Crude_this compound Rohes this compound Salicyloyl_Chloride->Crude_this compound + 4-Aminophenol / Base Aminophenol 4-Aminophenol Base Base (z.B. NaOH) Recrystallization Umkristallisation Crude_this compound->Recrystallization Charcoal Aktivkohle (optional) Crude_this compound->Charcoal Entfärbung Pure_this compound Reines this compound (>99.5%) Recrystallization->Pure_this compound Charcoal->Recrystallization Troubleshooting_Logic cluster_issues Problemidentifikation cluster_solutions Lösungsansätze Start Problem bei der Synthese Low_Yield Niedrige Ausbeute Start->Low_Yield Discoloration Produkt verfärbt Start->Discoloration Impure_Product Unreines Produkt (HPLC/NMR) Start->Impure_Product Check_Reagents Reagenzien/Lösungsmittel trocknen Low_Yield->Check_Reagents Ursache: Hydrolyse? Optimize_Reaction Reaktionsbedingungen optimieren Low_Yield->Optimize_Reaction Ursache: Unvollständige Reaktion? Inert_Atmosphere Inerte Atmosphäre verwenden Discoloration->Inert_Atmosphere Ursache: Oxidation? Charcoal_Treatment Aktivkohlebehandlung Discoloration->Charcoal_Treatment Recrystallize Umkristallisation optimieren Impure_Product->Recrystallize Strukturverwandte Verunreinigungen? Chromatography Chromatographie Impure_Product->Chromatography Schwer trennbar? Charcoal_Treatment->Recrystallize

References

Troubleshooting unexpected results in Osalmid experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Osalmid. The information is designed to address common challenges and unexpected results encountered during in vitro and in vivo experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues.

1. Solubility and Compound Stability

Question: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve this?

Answer:

This compound is readily soluble in DMSO and ethanol, but is insoluble in water.[1] Precipitation in aqueous cell culture media is a common issue. Here are the likely causes and solutions:

  • High Final DMSO Concentration: While DMSO is an effective solvent for this compound, high final concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in your culture medium below 0.5%, and ideally at or below 0.1%.[2][3]

  • Improper Dilution: Directly diluting a highly concentrated DMSO stock of this compound into aqueous media can cause it to crash out of solution. A serial dilution approach is recommended.

  • Low Temperature: The solubility of many compounds decreases at lower temperatures. Ensure your media and supplements are at room temperature or 37°C before adding the this compound stock solution.

Troubleshooting Workflow for Solubility Issues:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions cluster_3 Outcome start Precipitate observed in cell culture medium check_dmso Check final DMSO concentration start->check_dmso check_dilution Review dilution procedure start->check_dilution check_temp Verify temperature of media and solutions start->check_temp adjust_dmso Lower final DMSO to ≤ 0.1% check_dmso->adjust_dmso serial_dilution Perform serial dilutions of DMSO stock check_dilution->serial_dilution warm_media Warm media to 37°C before adding this compound check_temp->warm_media end This compound remains in solution adjust_dmso->end sonicate Briefly sonicate or vortex to redissolve serial_dilution->sonicate serial_dilution->end warm_media->end sonicate->end

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

Question: I am concerned about the stability of this compound in my long-term experiments. Does this compound degrade in aqueous solutions at 37°C?

Answer:

  • Fresh Preparations: For long-term experiments, it is advisable to replace the medium with freshly prepared this compound-containing medium every 24-48 hours.

  • Storage of Stock Solutions: this compound stock solutions in DMSO can be stored at -20°C for up to three months.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • pH Considerations: The stability of compounds can be pH-dependent. Ensure the pH of your culture medium is properly maintained throughout the experiment.

2. Cytotoxicity and Cell Viability Assays

Question: My MTT/XTT assay results are inconsistent with cell morphology observations. Could this compound be interfering with the assay?

Answer:

Yes, it is possible for compounds to interfere with tetrazolium-based viability assays like MTT and XTT.[4][5] This can lead to an over- or underestimation of cell viability.

  • Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.

  • Metabolic Alterations: this compound is known to affect cellular metabolism, which can alter the activity of the mitochondrial reductases responsible for MTT reduction.[4]

To mitigate these potential issues:

  • Use an Alternative Assay: It is highly recommended to confirm cytotoxicity results with a non-enzymatic assay, such as a trypan blue exclusion assay or a plate-based cytotoxicity assay that measures the release of a cytosolic enzyme like lactate dehydrogenase (LDH). Another robust alternative is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Include Proper Controls: Always include "no cell" controls with this compound to check for direct MTT reduction and "vehicle-only" (e.g., DMSO) controls to account for any solvent effects.

Table 1: Comparison of this compound Cytotoxicity Data

Cell LineAssay TypeIC50 / EC50Reference
HepG2.2.15CCK-8EC50: 16.5 µM (intracellular HBV DNA)[6]
HepG2CCK-8~100 µM (at 48h)[7]
Hep3BCCK-8~150 µM (at 48h)[8]

3. Autophagy Experiments

Question: I am observing an increase in LC3-II levels after this compound treatment and I'm not sure if this indicates autophagy induction or a blockage of the pathway.

Answer:

This is a critical point in autophagy research. An accumulation of autophagosomes (and therefore an increase in LC3-II) can mean either an increase in their formation (autophagy induction) or a decrease in their degradation (blockage of autophagic flux).[9] For this compound, it has been reported that it stimulates autophagosome synthesis but inhibits the subsequent fusion of autophagosomes with lysosomes.[10] This means this compound is an inhibitor of autophagic flux.

To experimentally confirm this, you should perform an autophagy flux assay. This typically involves treating cells with this compound in the presence and absence of a lysosomal inhibitor like bafilomycin A1 or chloroquine.

  • If this compound induces autophagy: You would expect to see a further increase in LC3-II levels when co-treated with a lysosomal inhibitor compared to this compound alone.

  • If this compound blocks autophagic flux: You will see little to no further increase in LC3-II accumulation when a lysosomal inhibitor is added, as the pathway is already blocked at a later stage.

This compound's Effect on Autophagic Flux:

G cluster_0 Autophagy Pathway cluster_1 Point of Action autophagosome Autophagosome (LC3-II accumulation) autolysosome Autolysosome (Degradation) autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome osalmid_effect This compound osalmid_effect->autolysosome Inhibits bafilomycin_effect Bafilomycin A1 bafilomycin_effect->lysosome Inhibits acidification

Caption: this compound inhibits the fusion of autophagosomes with lysosomes.

4. In Vivo and Long-Term In Vitro Experiments

Question: I am not observing the expected effect of this compound in my animal model, or my long-term cell culture experiment is yielding variable results. What could be the reason?

Answer:

One significant factor to consider is the metabolism of this compound. It has been shown that this compound is metabolized into several compounds, and some of these metabolites have different, and in some cases, more potent biological activity than the parent compound.[6][7]

  • Metabolite Activity: For example, the metabolite M7 exhibits more potent inhibition of RRM2 and greater cytotoxicity in hepatocellular carcinoma cell lines than this compound itself.[6][7] Conversely, metabolites M8 and M10 did not show significant cytotoxicity.[7]

  • Pharmacokinetics: The pharmacokinetic profile of this compound and its metabolites will influence their concentration and duration of action at the target site in vivo.

Troubleshooting considerations:

  • Metabolite Analysis: If feasible, analyze tissue or plasma samples for the presence of this compound and its major metabolites to understand the exposure profile in your model system.

  • Direct Testing of Metabolites: If available, test the activity of the key metabolites directly in your in vitro assays to understand their contribution to the overall observed effect.

Table 2: Activity of this compound and its Metabolites

CompoundTarget/ActivityRelative PotencyReference
This compoundRRM2 Inhibition+[6][11]
Metabolite M7RRM2 Inhibition / Cytotoxicity+++[6][7]
Metabolite M8RRM2 Binding / Cytotoxicity+/-[6][7]
Metabolite M10RRM2 Binding / Cytotoxicity+/-[6][7]

Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (CCK-8)

This protocol is adapted from studies investigating this compound's effect on hepatocellular carcinoma cells.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

2. Ribonucleotide Reductase (RR) Activity Assay

This is a general protocol for assessing RR activity in cell extracts, which can be adapted for testing the inhibitory effect of this compound.

  • Cell Lysate Preparation: Harvest cells and prepare a cytosolic extract by dounce homogenization or sonication in a hypotonic buffer, followed by centrifugation to remove nuclei and cell debris.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing cell extract, assay buffer (e.g., HEPES buffer with MgCl2 and DTT), ATP, and the ribonucleotide substrate (e.g., [14C]-CDP).

  • Inhibitor Addition: Add this compound (dissolved in DMSO) or vehicle control to the reaction mixture at the desired final concentrations.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Analysis: The conversion of ribonucleotides to deoxyribonucleotides can be measured by various methods, including HPLC or by quantifying the incorporation of the radiolabeled deoxyribonucleotide into DNA.[12]

3. Autophagy Flux Assay by Western Blot

This protocol is designed to determine if this compound is an inducer or inhibitor of autophagic flux.[13][14]

  • Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, treat the cells with this compound at the desired concentration or vehicle control. For half of the wells for each condition, add a lysosomal inhibitor (e.g., 100 nM bafilomycin A1) for the last 4 hours of the this compound treatment.

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin).

  • Analysis: Quantify the band intensity for LC3-II and the loading control. Calculate the autophagic flux by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor for both the control and this compound-treated samples.

Signaling Pathways

This compound's Dual Mechanism of Action

This compound exerts its biological effects through two primary mechanisms: the induction of choleretic activity and the inhibition of ribonucleotide reductase M2 (RRM2).

G cluster_0 This compound cluster_1 Cellular Targets & Pathways cluster_2 Biological Outcomes This compound This compound hepatocytes Hepatocytes This compound->hepatocytes rrm2 RRM2 This compound->rrm2 Inhibits bile_synthesis Bile Acid Synthesis hepatocytes->bile_synthesis Stimulates dna_synthesis DNA Synthesis & Repair rrm2->dna_synthesis anti_proliferative_effect Anti-proliferative Effect (e.g., in Cancer) dna_synthesis->anti_proliferative_effect Inhibition leads to choleretic_effect Choleretic Effect (Increased Bile Flow) bile_synthesis->choleretic_effect

Caption: Dual mechanisms of this compound action.

References

Validation & Comparative

Osalmid Versus Hydroxyurea: A Comparative Guide to Ribonucleotide Reductase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Osalmid and Hydroxyurea as inhibitors of ribonucleotide reductase (RNR), a critical enzyme in DNA synthesis and repair. The following sections present quantitative data, experimental methodologies, and mechanistic insights to inform research and development in oncology and related fields.

Mechanism of Action and Efficacy

This compound and Hydroxyurea both target the M2 subunit of ribonucleotide reductase (RRM2), but through different mechanisms, leading to distinct cellular consequences.

Hydroxyurea acts as a radical scavenger. It quenches the essential tyrosyl free radical within the active site of the RRM2 subunit, which is necessary for the catalytic activity of the RNR complex[1]. This inactivation of RNR leads to the depletion of the deoxyribonucleotide triphosphate (dNTP) pool, causing S-phase cell cycle arrest and subsequent apoptosis[1].

This compound , a more recently identified RRM2 inhibitor, demonstrates a multi-faceted mechanism. It not only directly inhibits the enzymatic activity of RNR but has also been shown to decrease the expression of the RRM2 protein itself. Furthermore, this compound prevents the translocation of RRM2 from the cytoplasm to the nucleus, a critical step for its function in DNA replication[2]. Molecular docking studies suggest that this compound binds to RRM2 through hydrogen bonds and hydrophobic interactions with key residues such as Arg330, Tyr323, Ser263, and Met350.

Quantitative Comparison of Inhibitory Activity

This compound has been reported to be a more potent inhibitor of ribonucleotide reductase than Hydroxyurea. The following table summarizes the available quantitative data on their inhibitory concentrations.

Inhibitor IC50 (µM) Target Assay System
This compound8.23Ribonucleotide ReductaseNot specified in detail in the abstract
Hydroxyurea64Human Ribonucleotide ReductaseEnzymatic dose-response assay with recombinant human RNR[3]

Note: The IC50 value for this compound is from a study that states it is approximately 10-fold more active than Hydroxyurea. The provided IC50 for Hydroxyurea is from a separate study, which aligns with this reported potency difference.

Impact on RRM2 Expression and dNTP Pools

A significant difference between the two inhibitors lies in their effect on RRM2 protein levels and the resulting dNTP pool composition.

Parameter This compound Hydroxyurea
RRM2 Expression Decreased (along with its metabolite M7)Increased
dNTP Pool Modulation Not explicitly detailedReduces purine dNTPs (dATP, dGTP) and can increase pyrimidine dNTPs (dCTP, dTTP)[4][5]

Experimental Protocols

Ribonucleotide Reductase Activity Assay (for Hydroxyurea IC50 Determination)

This protocol is based on the methodology described for determining the IC50 of Hydroxyurea against recombinant human ribonucleotide reductase[3].

  • Reaction Mixture Preparation: A 50 μl reaction mixture is prepared containing 0.4 μM RRM2, 0.1 μM RRM1, 3 mM ATP, 10 mM Magnesium acetate, 0.1 mM FeCl₃, 1.5 mM CHAPS, 15 mM DTT, and 25 mM Tris–HCl buffer (pH 7.5).

  • Inhibitor Addition: Various concentrations of Hydroxyurea are added to the reaction mixtures.

  • Pre-incubation: The mixtures are pre-incubated for 30 minutes to allow for the interaction of slow-binding inhibitors.

  • Reaction Initiation: The ribonucleotide reduction is initiated by adding 100 μM Cytidine Diphosphate (CDP) in a 20 μl volume.

  • Incubation: The reaction is allowed to proceed for 60 minutes.

  • Quenching: The reaction is stopped by boiling the mixture.

  • Analysis: The amount of deoxycytidine diphosphate (dCDP) formed is quantified to determine the enzyme activity and subsequently the IC50 value.

Signaling Pathways and Cellular Effects

Both this compound and Hydroxyurea modulate several key signaling pathways, leading to their anti-proliferative effects.

This compound has been shown to:

  • Inhibit the ERK1/2 signal transduction pathway [6].

  • Induce apoptosis and senescence[6].

  • Enhance radiosensitivity in cancer cells[6].

  • Inhibit the translocation of RRM2 to the nucleus[2].

Hydroxyurea is known to affect a broader range of signaling pathways, including:

  • Activation of the ATR/Chk1 checkpoint pathway in response to replication stress[1].

  • Induction of the p53 signaling pathway .

  • Activation of p38 and JNK stress-activated protein kinase pathways .

  • Modulation of the Nitric Oxide (NO)/cGMP pathway .

Visualizing Mechanisms and Workflows

Signaling Pathways

Osalmid_vs_Hydroxyurea_Signaling cluster_this compound This compound cluster_Hydroxyurea Hydroxyurea This compound This compound RRM2_O RRM2 This compound->RRM2_O inhibits Apoptosis_O Apoptosis/Senescence This compound->Apoptosis_O Radiosensitivity_O Increased Radiosensitivity This compound->Radiosensitivity_O ERK12 ERK1/2 Pathway RRM2_O->ERK12 inhibits ERK12->Apoptosis_O Hydroxyurea Hydroxyurea RNR_HU Ribonucleotide Reductase Hydroxyurea->RNR_HU inhibits p53 p53 Pathway Hydroxyurea->p53 activates p38_JNK p38/JNK Pathways Hydroxyurea->p38_JNK activates NO_cGMP NO/cGMP Pathway Hydroxyurea->NO_cGMP modulates dNTP_pool dNTP Pool Depletion RNR_HU->dNTP_pool S_phase_arrest S-Phase Arrest dNTP_pool->S_phase_arrest ATR_Chk1 ATR/Chk1 Pathway S_phase_arrest->ATR_Chk1 activates

Caption: Comparative signaling pathways of this compound and Hydroxyurea.

Experimental Workflow: RNR Activity Assay

RNR_Activity_Assay_Workflow start Start: Prepare Reaction Mixture (RRM1, RRM2, ATP, MgAc, FeCl3, DTT, Buffer) add_inhibitor Add Inhibitor (this compound or Hydroxyurea) start->add_inhibitor pre_incubate Pre-incubate (30 min) add_inhibitor->pre_incubate initiate_reaction Initiate Reaction (Add CDP) pre_incubate->initiate_reaction incubate Incubate (60 min) initiate_reaction->incubate quench Quench Reaction (Boil) incubate->quench analyze Analyze dCDP Formation (Quantify Activity) quench->analyze end End: Determine IC50 analyze->end

Caption: Workflow for determining RNR inhibitory activity.

Conclusion

This compound and Hydroxyurea are both effective inhibitors of ribonucleotide reductase, a key target in cancer therapy. However, they exhibit important mechanistic differences. This compound appears to be a more potent direct inhibitor of RNR and uniquely downregulates RRM2 expression and inhibits its nuclear translocation. In contrast, Hydroxyurea acts as a radical scavenger and has a broader impact on various cellular signaling pathways. These distinctions may have significant implications for their therapeutic applications, potential for combination therapies, and the development of resistance. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate their respective pharmacological profiles.

References

A Comparative Analysis of Osalmid and Other RRM2 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and targeted cancer therapies has led to the exploration of various molecular targets crucial for tumor growth and survival. One such pivotal target is the M2 subunit of ribonucleotide reductase (RRM2), an enzyme essential for the synthesis of deoxyribonucleotides, the building blocks of DNA.[1] Overexpression of RRM2 is a common feature in many cancers and is associated with aggressive tumor behavior and resistance to conventional therapies.[2][3] This has spurred the development of RRM2 inhibitors as a promising class of anti-cancer agents.[2][4]

This guide provides a comparative analysis of Osalmid, a novel RRM2 inhibitor, against other known inhibitors of this enzyme, including Didox, Trimidox, and the well-established drug, Hydroxyurea. We present a synthesis of available experimental data to facilitate an objective comparison of their performance and underlying mechanisms of action.

Performance Comparison of RRM2 Inhibitors

The efficacy of RRM2 inhibitors is primarily assessed by their ability to inhibit cancer cell proliferation, typically quantified by the half-maximal inhibitory concentration (IC50). While direct head-to-head comparisons across all inhibitors in a single cell line are limited in the available literature, we have compiled the existing data to provide a comparative overview. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.

InhibitorCancer Cell LineIC50 (µM)Reference
This compound Esophageal Cancer CellsCytotoxicity Observed[5]
Clear Cell Renal Cell Carcinoma (786-O)Limited growth inhibition as monotherapy[6]
Didox Acute Myeloid Leukemia (AML) cell lines (mean)37[7]
Rhabdomyosarcoma (RMS) cellsEffective in reducing cell viability[8]
Hepatocellular Carcinoma (HA22T/VGH)More effective than Hydroxyurea[9]
Trimidox Human Promyelocytic Leukemia (HL-60)35[10]
Pancreatic Cancer (Panc-1)2.5[10]
Hydroxyurea Human Lung Cancer (NCI H460)560[2]
Mouse Leukemia (L1210)21.38[11]
Pancreatic Cancer (Panc-1)39.0[10]

Detailed Mechanism of Action and In Vivo Efficacy

This compound , originally developed as a choleretic drug, has been identified as a specific inhibitor of RRM2.[9][12] It exhibits anti-tumor activity by inhibiting the translocation of RRM2 to the nucleus.[12] Furthermore, this compound has been shown to inhibit the ERK1/2 signal transduction pathway and enhance radiation-induced DNA damage, apoptosis, and senescence in esophageal cancer cells.[5] In multiple myeloma, this compound stimulates autophagosome synthesis but inhibits the subsequent fusion with lysosomes, leading to autophagic cell death, a mechanism potentiated by combination with autophagy inhibitors like bafilomycin A1.[12] In vivo studies have demonstrated that this compound, in combination with ionizing radiation, significantly suppresses tumor growth in xenograft models of esophageal cancer without significant toxicity to the hematologic system or internal organs.[5] A study on clear cell renal cell carcinoma showed that while this compound monotherapy had limited effects, its combination with the senolytic drug navitoclax significantly reduced tumor size in xenograft models.[6]

Didox (3,4-dihydroxybenzohydroxamic acid) is another potent RRM2 inhibitor with iron-chelating properties.[8] It effectively reduces the viability, clonogenic capability, and motility of rhabdomyosarcoma cells in vitro and curtails in vivo tumor proliferation without significant side effects in animal models.[8] Didox has been shown to be more effective than hydroxyurea in reducing the viability of hepatocellular carcinoma cells.[9] In breast cancer models, Didox has been shown to circumvent tamoxifen resistance by targeting RRM2 and NF-κB activation.[13]

Trimidox (3,4,5-trihydroxybenzohydroxamidoxime) is a specific ribonucleotide reductase inhibitor with demonstrated antileukemic activities.[10] It inhibits the growth of human promyelocytic leukemia HL-60 cells with an IC50 of 35 µM.[7][10] In pancreatic cancer cells, Trimidox exhibited a significantly lower IC50 (2.5 µM) compared to hydroxyurea (39.0 µM), indicating higher potency in this cancer type.[10] Trimidox has also been shown to have radical scavenging activity and can prevent exogenous oxidative stress.

Hydroxyurea is a well-established RRM2 inhibitor that has been in clinical use for many years for various neoplastic and non-neoplastic diseases. Its mechanism of action involves scavenging the tyrosyl free radical at the active site of RRM2, which is essential for its enzymatic activity. While effective, the development of resistance to hydroxyurea is a clinical limitation.

Experimental Protocols

A detailed understanding of the methodologies used to evaluate these inhibitors is crucial for interpreting the data. Below are summaries of key experimental protocols.

Ribonucleotide Reductase (RR) Activity Assay

The activity of ribonucleotide reductase is typically measured by quantifying the conversion of a radiolabeled ribonucleotide (e.g., [¹⁴C]CDP or [³H]CDP) to its corresponding deoxyribonucleotide.

  • Cell Lysate Preparation: Cancer cells are treated with the RRM2 inhibitor or a vehicle control for a specified period. Cells are then harvested and lysed to obtain a crude cell extract containing the RR enzyme.

  • Reaction Mixture: The cell lysate is incubated with a reaction mixture containing the radiolabeled ribonucleotide substrate, ATP (as an allosteric activator), a reducing agent (like dithiothreitol), and a buffer to maintain optimal pH.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined time.

  • Separation and Quantification: The reaction is stopped, and the deoxyribonucleotide product is separated from the ribonucleotide substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The amount of radioactivity in the deoxyribonucleotide spot or peak is quantified using a scintillation counter or a radioactivity detector. The percentage of inhibition is calculated by comparing the activity in the inhibitor-treated samples to the control samples.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Inhibitor Treatment: The cells are then treated with various concentrations of the RRM2 inhibitors for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or a specialized solubilization buffer) is added to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Tumor Model

Xenograft models are used to evaluate the anti-tumor efficacy of RRM2 inhibitors in a living organism.

  • Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: The mice are then randomized into different treatment groups: vehicle control, this compound alone, or this compound in combination with other therapies. The treatments are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length × width²)/2.

  • Endpoint and Analysis: The experiment is terminated when the tumors in the control group reach a certain size or at a predetermined time point. The tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting). The body weight of the mice is also monitored throughout the study as an indicator of toxicity.

Signaling Pathways and Visualizations

RRM2 plays a central role in cellular proliferation and its inhibition impacts several key signaling pathways implicated in cancer.

RRM2_Signaling_Pathways cluster_upstream Upstream Regulators cluster_rrm2 RRM2 Regulation cluster_downstream Downstream Effects cluster_inhibitors RRM2 Inhibitors Growth Factors Growth Factors RRM2 RRM2 Growth Factors->RRM2 activate Oncogenes (e.g., c-Myc) Oncogenes (e.g., c-Myc) Oncogenes (e.g., c-Myc)->RRM2 upregulate dNTPs dNTPs RRM2->dNTPs catalyzes synthesis of DNA Synthesis & Repair DNA Synthesis & Repair dNTPs->DNA Synthesis & Repair Cell Proliferation Cell Proliferation DNA Synthesis & Repair->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth This compound This compound This compound->RRM2 Didox Didox Didox->RRM2 Trimidox Trimidox Trimidox->RRM2 Hydroxyurea Hydroxyurea Hydroxyurea->RRM2

This compound's inhibitory action extends to specific signaling cascades that are often dysregulated in cancer.

Osalmid_Mechanism_of_Action cluster_rrm2_inhibition RRM2 Inhibition cluster_pathway_effects Downstream Pathway Modulation This compound This compound RRM2 RRM2 This compound->RRM2 inhibits ERK1_2 ERK1/2 Pathway This compound->ERK1_2 inhibits p53 p53 Pathway This compound->p53 activates dNTP pool dNTP pool RRM2->dNTP pool maintains DNA Synthesis DNA Synthesis dNTP pool->DNA Synthesis Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation ERK1_2->Cell Proliferation Apoptosis Apoptosis p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis->Cell Proliferation Cell Cycle Arrest->Cell Proliferation

The following workflow illustrates the general process of evaluating RRM2 inhibitors from in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A RRM2 Inhibitor Screening (e.g., RR Activity Assay) B Cell Viability Assay (e.g., MTT Assay) A->B Lead Compound Identification C Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) B->C Characterization of Cellular Effects D Xenograft Tumor Model (e.g., Subcutaneous implantation) C->D Candidate for In Vivo Testing E Efficacy Assessment (Tumor Growth Inhibition) D->E Treatment and Monitoring F Toxicity Evaluation (e.g., Body Weight, Histopathology) E->F Post-treatment Analysis

Conclusion

This compound represents a promising new entrant in the field of RRM2 inhibitors with a distinct mechanism of action that involves not only the direct inhibition of RRM2 but also the modulation of key cancer-related signaling pathways. While direct comparative IC50 data with other RRM2 inhibitors in the same cell lines is still emerging, the available evidence suggests its potential as a potent anti-cancer agent, particularly in combination with other therapies like radiation. Didox and Trimidox also show significant promise, with Trimidox demonstrating high potency in pancreatic cancer cells. Hydroxyurea remains a relevant benchmark, but its utility can be limited by resistance. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these RRM2 inhibitors in various cancer contexts. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to target RRM2 for cancer treatment.

References

Validating the Synergistic Effect of Osalmid with Bafilomycin A1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic anti-cancer effects of Osalmid, a ribonucleotide reductase M2 (RRM2) inhibitor, when combined with bafilomycin A1, a potent autophagy inhibitor. We present a detailed analysis of their mechanisms of action, supporting experimental data (illustrated), and protocols for validation. This document is intended to serve as a practical resource for researchers investigating novel cancer therapeutic strategies.

Introduction to the Synergistic Combination

This compound, traditionally used as a choleretic agent, has been identified as a promising inhibitor of RRM2, a key enzyme in DNA synthesis and repair. Bafilomycin A1 is a well-characterized inhibitor of vacuolar H+-ATPase (V-ATPase), which plays a crucial role in the late stages of autophagy by enabling the fusion of autophagosomes with lysosomes. Recent studies have indicated that the combination of this compound and bafilomycin A1 exhibits synergistic cytotoxicity against cancer cells, particularly in multiple myeloma. This synergy is achieved by inducing a specific form of programmed cell death known as autophagic cell death.

The primary advantage of this combination lies in its dual-pronged attack on cancer cell survival mechanisms. This compound initiates the autophagic process but also impedes the fusion of autophagosomes with lysosomes, while bafilomycin A1 further ensures this blockade at the lysosomal level. This leads to a massive accumulation of dysfunctional autophagosomes, ultimately triggering cell death.

Mechanisms of Action

This compound: RRM2 Inhibition and Autophagy Induction

This compound's primary anti-neoplastic mechanism is the inhibition of the RRM2 subunit of ribonucleotide reductase. This has two major downstream effects:

  • Inhibition of DNA Synthesis: By blocking RRM2, this compound depletes the pool of deoxyribonucleotides, which are essential for DNA replication and repair. This leads to cell cycle arrest and the induction of apoptosis.

  • Induction of Autophagy: this compound has been shown to stimulate the synthesis of autophagosomes. However, it also inhibits the subsequent fusion of these autophagosomes with lysosomes, leading to an accumulation of immature autophagic vesicles.

Bafilomycin A1: Inhibition of Autophagic Flux

Bafilomycin A1 is a specific inhibitor of V-ATPase, a proton pump essential for acidifying lysosomes. By inhibiting V-ATPase, bafilomycin A1 raises the lysosomal pH, which in turn inhibits the activity of lysosomal hydrolases and prevents the fusion of autophagosomes with lysosomes. This leads to a complete blockade of the autophagic flux, the process of degradation and recycling of cellular components.

Synergistic Effect: Induction of Autophagic Cell Death

The combination of this compound and bafilomycin A1 creates a potent synergistic effect by targeting the autophagy pathway at two distinct points. This compound initiates autophagy but prevents its completion, and bafilomycin A1 reinforces this blockade. This leads to:

  • Massive Accumulation of Autophagosomes: The dual inhibition results in a significant build-up of immature and dysfunctional autophagosomes within the cell.

  • Depletion of RIPK3: The combination therapy has been found to deplete Receptor-Interacting Protein Kinase 3 (RIPK3).

  • Accumulation of p62/SQSTM1: The autophagy receptor p62, which is normally degraded during autophagy, accumulates.

  • Autophagic Cell Death: The culmination of these events triggers a form of programmed cell death known as autophagic cell death.

Data Presentation

The following tables present illustrative quantitative data that would be expected from studies validating the synergistic effect of this compound and bafilomycin A1.

Table 1: In Vitro Cytotoxicity of this compound and Bafilomycin A1 in Multiple Myeloma Cell Lines (Illustrative Data)

Cell LineTreatmentIC50 (µM)
RPMI 8226 This compound15.5
Bafilomycin A10.02
U266 This compound12.8
Bafilomycin A10.015

IC50 (Half-maximal inhibitory concentration) values represent the drug concentration required to inhibit the growth of 50% of the cells.

Table 2: Combination Index (CI) Values for this compound and Bafilomycin A1 Combination (Illustrative Data)

Fa (Fraction Affected)Combination Index (CI)Interpretation
0.250.85Slight Synergy
0.500.62Synergy
0.750.45Strong Synergy
0.900.31Strong Synergy

The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: Effect of this compound and Bafilomycin A1 on Apoptosis and Autophagy Markers (Illustrative Data)

Treatment% Apoptotic Cells (Annexin V+)LC3-II/LC3-I Ratio (fold change)p62 Expression (fold change)
Control5.21.01.0
This compound (10 µM)15.83.52.8
Bafilomycin A1 (0.01 µM)8.15.24.5
This compound + Bafilomycin A145.612.710.3

% Apoptotic cells were determined by Annexin V/PI staining and flow cytometry. Protein expression levels were quantified by Western blot analysis.

Experimental Protocols

Cell Viability and Synergy Analysis
  • Cell Culture: Multiple myeloma cell lines (e.g., RPMI 8226, U266) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Drug Preparation: this compound is dissolved in DMSO to create a stock solution. Bafilomycin A1 is also dissolved in DMSO.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with various concentrations of this compound, bafilomycin A1, or a combination of both at a constant ratio for 48-72 hours.

    • MTT reagent is added to each well and incubated for 4 hours.

    • The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Synergy Calculation (Chou-Talalay Method):

    • The dose-effect curves for each drug and the combination are generated.

    • The Combination Index (CI) is calculated using software such as CompuSyn. A CI value less than 1 indicates a synergistic effect.

Western Blot Analysis for Autophagy Markers
  • Protein Extraction: Cells are treated with this compound, bafilomycin A1, or the combination for the desired time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., GAPDH or β-actin).

    • The membrane is then washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein expression levels.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the indicated concentrations of this compound, bafilomycin A1, or the combination for 48 hours.

  • Cell Staining:

    • Cells are harvested and washed with cold PBS.

    • Cells are resuspended in 1X Annexin V binding buffer.

    • FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

    • The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Visualizations

Synergistic_Mechanism cluster_this compound This compound cluster_bafA1 Bafilomycin A1 cluster_synergy Synergistic Outcome This compound This compound RRM2 RRM2 This compound->RRM2 inhibits Autophagosome_Synthesis Autophagosome Synthesis This compound->Autophagosome_Synthesis stimulates Fusion_Block_O Autophagosome-Lysosome Fusion Block This compound->Fusion_Block_O inhibits Autophagosome_Accumulation Massive Autophagosome Accumulation Fusion_Block_O->Autophagosome_Accumulation BafA1 Bafilomycin A1 VATPase V-ATPase BafA1->VATPase inhibits Lysosome_Acidification Lysosome Acidification VATPase->Lysosome_Acidification enables Fusion_Block_B Autophagosome-Lysosome Fusion Block Fusion_Block_B->Autophagosome_Accumulation p62_Accumulation p62 Accumulation Autophagosome_Accumulation->p62_Accumulation RIPK3_Depletion RIPK3 Depletion Autophagosome_Accumulation->RIPK3_Depletion Autophagic_Cell_Death Autophagic Cell Death p62_Accumulation->Autophagic_Cell_Death RIPK3_Depletion->Autophagic_Cell_Death

Caption: Synergistic mechanism of this compound and Bafilomycin A1.

Experimental_Workflow start Start: Cancer Cell Lines drug_treatment Drug Treatment (this compound, Bafilomycin A1, Combination) start->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay western_blot Western Blot (LC3-II, p62) drug_treatment->western_blot apoptosis_assay Apoptosis Assay (Annexin V/PI) drug_treatment->apoptosis_assay synergy_calc Synergy Calculation (Chou-Talalay CI) viability_assay->synergy_calc data_analysis Data Analysis & Interpretation synergy_calc->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Validate Synergistic Effect data_analysis->conclusion Signaling_Pathways cluster_osalmid_pathway This compound Pathway cluster_bafA1_pathway Bafilomycin A1 Pathway cluster_cell_fate Cell Fate Osalmid_node This compound RRM2_node RRM2 Osalmid_node->RRM2_node inhibits Autophagy_Initiation Autophagy Initiation Osalmid_node->Autophagy_Initiation dNTPs dNTP Pool RRM2_node->dNTPs decreases DNA_synthesis DNA Synthesis & Repair dNTPs->DNA_synthesis inhibits Cell_Cycle_Arrest Cell Cycle Arrest DNA_synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Autophagosome Autophagosome Autophagy_Initiation->Autophagosome Autolysosome Autolysosome Formation Autophagosome->Autolysosome fusion blocked BafA1_node Bafilomycin A1 VATPase_node V-ATPase BafA1_node->VATPase_node inhibits Lysosome_pH Lysosomal pH VATPase_node->Lysosome_pH maintains low Lysosomal_Enzymes Lysosomal Enzymes Lysosome_pH->Lysosomal_Enzymes activates Lysosomal_Enzymes->Autolysosome required for Autophagic_Death Autophagic Cell Death

Osalmid's Efficacy Across Diverse Cancer Types: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the preclinical data demonstrates the potential of Osalmid, a novel Ribonucleotide Reductase M2 (RRM2) inhibitor, as a promising therapeutic agent across a spectrum of cancers. This guide provides a comparative analysis of this compound's efficacy against established treatments in esophageal, hepatocellular, and clear cell renal cell carcinoma, supported by experimental data and detailed protocols for key assays.

This compound has shown significant cytotoxic effects and synergistic potential with standard therapies in various cancer models. Its primary mechanism of action involves the inhibition of RRM2, a critical enzyme for DNA synthesis and repair, leading to cell cycle arrest, apoptosis, and senescence. This guide is intended for researchers, scientists, and drug development professionals to provide an objective overview of the current preclinical evidence for this compound.

Comparative Efficacy of this compound

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to standard-of-care chemotherapeutic agents in different cancer cell lines. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Esophageal Cancer
Cell LineDrugIC50 (µM)Reference
TE-2This compoundData not available in a comparable format
TE-13This compoundData not available in a comparable format
TE-2Cisplatin37.5[1]
TE-13Cisplatin56.3[1]
OE33 Cis PCisplatin1.3
OE33 Cis RCisplatin2.8
KYSE-450Azacitidine0.954
KE-8Azacitidine3.700
Hepatocellular Carcinoma
Cell LineDrugIC50 (µM)Reference
HepG2Sorafenib~6[2]
Huh-7Sorafenib~6[2]
Hep3BSorafenibValue varies across studies[3]
SNU-423SorafenibValue varies across studies
HepG2This compoundConcentration-dependent inhibition observed[4]
Hep3BThis compoundConcentration-dependent inhibition observed[4]

Mechanism of Action: RRM2 Inhibition and Downstream Pathways

This compound exerts its anticancer effects primarily through the inhibition of the small subunit M2 of ribonucleotide reductase (RRM2). This inhibition disrupts the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair.[5][6] This leads to a cascade of downstream events culminating in cancer cell death.

Key Signaling Pathways Affected by this compound:
  • ERK1/2 Signaling Pathway: this compound has been shown to inhibit the ERK1/2 signal transduction pathway, which is crucial for cell proliferation and survival.[5]

  • DNA Damage Response: By depleting the pool of available deoxyribonucleotides, this compound enhances DNA damage, leading to the activation of DNA damage response pathways.[5]

  • Apoptosis and Senescence: this compound treatment substantially enhances apoptosis (programmed cell death) and cellular senescence in cancer cells.[5]

  • Autophagy: In multiple myeloma, this compound stimulates autophagosome synthesis but inhibits their fusion with lysosomes, a process that can lead to autophagic cell death, especially in combination with other agents.[6]

  • STAT3/BCL-XL Pathway: In clear cell renal cell carcinoma, this compound-induced senescence leads to the activation of STAT3 and upregulation of the anti-apoptotic protein BCL-XL, rendering the cells vulnerable to senolytic agents like navitoclax.

Osalmid_Mechanism_of_Action This compound's Mechanism of Action This compound This compound RRM2 RRM2 Inhibition This compound->RRM2 ERK_Pathway ERK1/2 Pathway Inhibition This compound->ERK_Pathway dNTPs Decreased dNTP Synthesis RRM2->dNTPs DNAReplicationRepair Impaired DNA Replication & Repair dNTPs->DNAReplicationRepair DNADamage Increased DNA Damage DNAReplicationRepair->DNADamage CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis DNADamage->Apoptosis Senescence Senescence DNADamage->Senescence Proliferation Decreased Cell Proliferation ERK_Pathway->Proliferation CellCycleArrest->Proliferation

Caption: this compound inhibits RRM2, leading to multiple anti-cancer effects.

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate this compound's efficacy are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of this compound or a comparator drug and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddDrug Add this compound / Comparator Drug Incubate1->AddDrug Incubate2 Incubate 48-72h AddDrug->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize ReadAbsorbance Read Absorbance at 570nm Solubilize->ReadAbsorbance Analyze Analyze Data (IC50) ReadAbsorbance->Analyze End End Analyze->End

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Apoptosis (Annexin V) Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or a comparator drug for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow Annexin V Apoptosis Assay Workflow Start Start TreatCells Treat Cells with Drug Start->TreatCells HarvestCells Harvest & Wash Cells TreatCells->HarvestCells Resuspend Resuspend in Binding Buffer HarvestCells->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min (Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: The key steps involved in detecting apoptosis via Annexin V staining.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a potent RRM2 inhibitor with significant anti-cancer activity in several cancer types, including esophageal, hepatocellular, and clear cell renal cell carcinoma. Its ability to synergize with radiation and potentially with other targeted therapies highlights its promise as a versatile component of combination cancer therapy.

Further head-to-head comparative studies are warranted to definitively establish this compound's efficacy relative to current standard-of-care treatments. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients. The exploration of its activity in a broader range of malignancies is also a crucial next step in realizing the full therapeutic potential of this promising agent.

References

A Comparative Guide to the In Vivo Toxicity of Osalmid and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osalmid, a member of the salicylanilide class of compounds, has garnered attention for its therapeutic potential, particularly in oncology. As with any drug candidate, a thorough understanding of its in vivo toxicity profile, as well as that of its metabolites, is crucial for preclinical and clinical development. This guide provides a comparative overview of the known in vivo toxicity of this compound and its metabolites, drawing upon available data for this compound and structurally related salicylanilides to infer potential toxicological profiles where direct comparative studies are not yet available. This document summarizes key toxicity endpoints, outlines detailed experimental methodologies for assessing in vivo toxicity, and explores the potential signaling pathways involved.

Quantitative Toxicity Data

Direct comparative in vivo toxicity studies for this compound and its specific metabolites are limited in publicly available literature. However, data from related salicylanilide compounds, such as niclosamide, can provide valuable insights into the potential toxicity profile. One study noted that this compound, when used in combination with ionizing radiation in a xenograft mouse model, did not exhibit additional toxicity to the hematologic system or internal organs[1]. In vitro studies have suggested that this compound's metabolite, M7, exhibits greater anti-proliferative activity against cancer cells than the parent compound, indicating a potential for differential in vivo effects that warrants further investigation[2].

To provide a framework for comparison, the following table includes acute toxicity data for the related salicylanilide, niclosamide. It is important to note that these values should be interpreted with caution as they may not be directly representative of this compound or its metabolites.

Table 1: Acute In Vivo Toxicity Data for a Representative Salicylanilide

CompoundAnimal ModelRoute of AdministrationLD50Reference
NiclosamideRatOral>5000 mg/kg[3][4]
NiclosamideMouseOral≥1500 mg/kg[5]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of in vivo toxicity. The following methodologies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are applicable for evaluating the toxicity of this compound and its metabolites.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity (and estimate the LD50) of a single dose of the test substance.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Observation cluster_3 Endpoint Analysis A Healthy, young adult rodents (e.g., Wistar rats or ICR mice) of a single sex (typically female) are selected B Animals are acclimatized for at least 5 days A->B C Animals are fasted overnight prior to dosing (water ad libitum) B->C D Test substance is administered as a single oral dose via gavage C->D E A stepwise procedure is used, starting with a dose expected to produce some toxicity D->E F Three animals are used per step E->F G Animals are observed for mortality and clinical signs of toxicity at regular intervals for 14 days F->G H Body weight is recorded at the start and weekly thereafter G->H I Gross necropsy is performed on all animals at the end of the study H->I J The number of surviving/dead animals at each dose level is used to estimate the LD50 I->J

Caption: Workflow for an acute oral toxicity study.

Detailed Steps:

  • Animal Selection and Housing: Use healthy, young adult rodents (e.g., 8-12 weeks old) from a single strain. House animals in appropriate conditions with controlled temperature, humidity, and light cycle.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration should allow for administration of the desired dose in a volume that does not exceed 10 mL/kg body weight for rodents.

  • Dosing Procedure: Administer the test substance using a stomach tube or a suitable intubation cannula.

  • Clinical Observations: Observe animals for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The LD50 is estimated based on the mortality at different dose levels.

Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)

Objective: To evaluate the sub-acute toxicity of the test substance following repeated oral administration over 28 days.

Experimental Workflow:

G cluster_0 Study Groups cluster_1 Daily Dosing cluster_2 In-life Monitoring cluster_3 Terminal Procedures A At least 3 dose groups of the test substance and a control group B 5-10 animals of each sex per group A->B C Oral administration (gavage) once daily for 28 days B->C D Daily clinical observations C->D E Weekly body weight and food/water consumption measurements D->E F Ophthalmological examination before and after the study E->F G Blood collection for hematology and clinical chemistry at termination F->G H Gross necropsy and organ weight determination G->H I Histopathological examination of major organs and tissues H->I

Caption: Workflow for a 28-day repeated dose toxicity study.

Key Parameters to be Analyzed:

  • Hematology: Red blood cell count, white blood cell count (with differential), hemoglobin concentration, hematocrit, platelet count, and red blood cell indices (MCV, MCH, MCHC)[6][7][8][9].

  • Clinical Chemistry: Parameters indicative of liver function (ALT, AST, ALP, bilirubin), kidney function (urea, creatinine), and other metabolic changes (glucose, total protein, albumin, electrolytes)[6][7][8][9].

  • Histopathology: Microscopic examination of organs including the liver, kidneys, heart, lungs, spleen, brain, and reproductive organs to identify any treatment-related pathological changes.

Signaling Pathways in Toxicity

The primary mechanism of action for salicylanilides is believed to be the uncoupling of mitochondrial oxidative phosphorylation [10][11][12][13][14][15]. This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption. This fundamental disruption of cellular energy metabolism can trigger a cascade of downstream events leading to cellular stress and toxicity.

G This compound This compound / Metabolites Mitochondrion Mitochondrial Inner Membrane This compound->Mitochondrion ProtonGradient Disruption of Proton Gradient Mitochondrion->ProtonGradient Uncoupling of Oxidative Phosphorylation ATPSynthesis Decreased ATP Synthesis ProtonGradient->ATPSynthesis ROS Increased Reactive Oxygen Species (ROS) ProtonGradient->ROS CellularStress Cellular Stress ATPSynthesis->CellularStress ROS->CellularStress Apoptosis Apoptosis CellularStress->Apoptosis OrganToxicity Organ Toxicity Apoptosis->OrganToxicity

Caption: Proposed toxicity pathway for salicylanilides.

While many of the identified signaling pathways for salicylanilides, such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB, are primarily associated with their anti-cancer effects, the disruption of mitochondrial function can have pleiotropic effects on various cellular signaling cascades, ultimately contributing to toxicity[13][16]. For instance, the increase in reactive oxygen species (ROS) due to mitochondrial dysfunction can lead to oxidative stress, damaging cellular components and activating stress-responsive signaling pathways that may culminate in apoptosis.

Conclusion

A comprehensive assessment of the in vivo toxicity of this compound and its metabolites is a critical step in its development as a therapeutic agent. While direct comparative data is currently lacking, this guide provides a framework for conducting such studies based on established methodologies and knowledge from the broader class of salicylanilide compounds. Future research should focus on conducting head-to-head in vivo toxicity studies of this compound and its major metabolites to clearly define their respective safety profiles. Understanding the nuances of their toxicity will be paramount for the successful clinical translation of this promising compound.

References

Osalmid Demonstrates Efficacy Against 3TC-Resistant Hepatitis B Virus Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research findings indicate that Osalmid, a ribonucleotide reductase (RR) inhibitor, effectively targets Hepatitis B Virus (HBV) replication, including strains resistant to the widely used antiviral drug Lamivudine (3TC). This development offers a promising alternative for patients who have developed resistance to conventional therapies. This guide provides a comprehensive comparison of this compound with other available treatments, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction to 3TC Resistance in HBV

Lamivudine (3TC) is a nucleoside analog that inhibits the reverse transcriptase (RT) activity of the HBV polymerase, a crucial enzyme in the viral replication cycle. However, the high replication rate of HBV and the lack of a proofreading mechanism in its polymerase lead to a high frequency of mutations.[1] Prolonged treatment with 3TC often results in the selection of drug-resistant HBV variants, with the most common mutations occurring in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the RT domain. Specifically, mutations such as rtM204V and rtM204I are frequently observed in patients with 3TC resistance.[2][3] These mutations reduce the binding affinity of lamivudine to the viral polymerase, rendering the drug less effective.[1]

This compound: A Novel Approach to Combatting HBV

This compound operates through a distinct mechanism of action compared to nucleoside analogs. It targets the M2 subunit of ribonucleotide reductase (RRM2), a host cell enzyme essential for the synthesis of deoxyribonucleoside triphosphates (dNTPs), the building blocks for DNA.[4][5] By inhibiting RRM2, this compound depletes the intracellular dNTP pool, thereby indirectly inhibiting HBV DNA synthesis.[4] This novel mechanism suggests that this compound's efficacy would not be compromised by mutations in the HBV polymerase that confer resistance to nucleoside analogs like 3TC. Indeed, studies have shown that this compound possesses potent activity against a 3TC-resistant HBV strain.[4]

Comparative Antiviral Efficacy

The following tables summarize the in vitro efficacy of this compound and current standard-of-care antiviral agents against wild-type and 3TC-resistant HBV strains. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of viral replication.

Table 1: In Vitro Efficacy (EC50) Against Wild-Type HBV

CompoundDrug ClassEC50 (µM)
This compoundRRM2 InhibitorData Not Available
Lamivudine (3TC)Nucleoside Analog0.03 - 0.196
Adefovir (ADV)Nucleotide Analog~0.07
Tenofovir (TDF)Nucleotide Analog0.04
Entecavir (ETV)Nucleoside Analog0.0007 - 0.003

Table 2: In Vitro Efficacy (EC50) Against 3TC-Resistant HBV (rtM204V/I) Strains

CompoundDrug ClassEC50 (µM)Fold Change vs. Wild-Type
This compoundRRM2 InhibitorPotent Activity ReportedData Not Available
Lamivudine (3TC)Nucleoside Analog>100 (>500-fold increase)>500
Adefovir (ADV)Nucleotide Analog~0.2~2.85
Tenofovir (TDF)Nucleotide Analog~0.2~3.3
Entecavir (ETV)Nucleoside Analog0.061 (20-fold increase)~20

Note: EC50 values can vary depending on the specific cell line and experimental conditions used.

Experimental Protocols

Generation of Lamivudine-Resistant HBV Stable Cell Lines

The establishment of cell lines that stably replicate 3TC-resistant HBV is crucial for in vitro drug screening. A common method involves the following steps:

  • Site-Directed Mutagenesis: Introduce the desired resistance mutations (e.g., rtL180M and rtM204V) into a replication-competent HBV genome construct (e.g., a plasmid containing a 1.2 unit length of the HBV genome).[6]

  • Transfection: Transfect a human hepatoma cell line, such as HepG2, with the plasmid containing the mutated HBV genome.

  • Selection: Select for stably transfected cells by culturing them in a medium containing a selection agent (e.g., G418), for which the plasmid also carries a resistance gene.

  • Clonal Expansion and Characterization: Isolate and expand individual cell clones. Screen these clones for the production of HBV antigens (HBsAg and HBeAg) and viral DNA to identify those that efficiently replicate the resistant virus.[6]

In Vitro Antiviral Efficacy Assay

The following protocol outlines a general procedure for evaluating the antiviral activity of compounds against HBV in a stable cell line, such as HepG2.2.15 (expressing wild-type HBV) or a custom-generated resistant cell line.

  • Cell Seeding: Seed the HBV-replicating cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and reference compounds (e.g., Lamivudine, Tenofovir). Include a no-drug control.

  • Incubation: Incubate the treated cells for a defined period, typically 6-8 days, replacing the culture medium with fresh medium containing the respective compounds every 2-3 days.

  • Quantification of Extracellular HBV DNA:

    • Collect the cell culture supernatant.

    • Isolate viral DNA from the supernatant.

    • Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes targeting a conserved region of the HBV genome.[7][8][9][10][11]

  • Data Analysis:

    • Determine the concentration of the compound that inhibits HBV DNA replication by 50% (EC50) by plotting the percentage of viral replication inhibition against the compound concentration and fitting the data to a dose-response curve.

    • Assess cell viability using an assay such as the MTT assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Impact on HBV Replication

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting HBV replication.

Osalmid_Mechanism cluster_nucleus This compound This compound RRM2 RRM2 (Ribonucleotide Reductase Subunit M2) This compound->RRM2 Inhibits dNTP_pool dNTP Pool (dATP, dGTP, dCTP, dTTP) RRM2->dNTP_pool Catalyzes synthesis of HBV_Polymerase HBV Polymerase (Reverse Transcriptase) dNTP_pool->HBV_Polymerase Substrates for pgRNA pgRNA HBV_Polymerase->pgRNA rcDNA rcDNA pgRNA->rcDNA Reverse Transcription cccDNA cccDNA rcDNA->cccDNA Conversion Nucleus Nucleus

Caption: this compound inhibits RRM2, depleting the dNTP pool required for HBV DNA synthesis.

Experimental Workflow for Antiviral Compound Screening

The following diagram outlines the typical workflow for screening and evaluating antiviral compounds against HBV.

Antiviral_Screening_Workflow start Start cell_culture Culture HBV-replicating cell line (e.g., HepG2.2.15) start->cell_culture compound_treatment Treat cells with serial dilutions of test compounds cell_culture->compound_treatment incubation Incubate for 6-8 days compound_treatment->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection dna_extraction Extract viral DNA supernatant_collection->dna_extraction qpcr Quantify HBV DNA using real-time PCR dna_extraction->qpcr data_analysis Analyze data to determine EC50 and CC50 qpcr->data_analysis end End data_analysis->end

Caption: Workflow for in vitro screening of antiviral compounds against HBV.

Conclusion

This compound presents a promising alternative for the treatment of 3TC-resistant HBV due to its unique mechanism of targeting a host enzyme essential for viral replication. Its effectiveness against resistant strains, as suggested by initial studies, warrants further investigation and development. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation of this compound and other novel anti-HBV compounds. Further research is needed to obtain precise quantitative data on this compound's efficacy and to fully elucidate its clinical potential.

References

A Head-to-Head Comparison of Osalmid with other Choleretic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choleresis, the process of bile secretion from the liver, is a critical physiological function for the digestion and absorption of lipids and the elimination of xenobiotics and endogenous waste products. Choleretic agents are substances that stimulate bile flow and are of significant interest in the management of cholestatic liver diseases. This guide provides a detailed, head-to-head comparison of Osalmid, a synthetic choleretic compound, with other well-established choleretic agents, namely Ursodeoxycholic acid (UDCA) and Dehydrocholic acid. This comparison is based on available experimental data on their mechanisms of action, effects on bile flow and composition, and the signaling pathways they modulate.

Data Presentation: Comparative Efficacy of Choleretic Agents

Due to a lack of direct head-to-head experimental studies involving this compound, this section presents a comparative summary of the known effects of this compound, UDCA, and Dehydrocholic acid based on individual studies. The data for UDCA and Dehydrocholic acid are derived from various preclinical and clinical investigations and are presented here to provide a benchmark for the anticipated effects of a choleretic agent.

ParameterThis compoundUrsodeoxycholic Acid (UDCA)Dehydrocholic Acid
Primary Mechanism of Action Stimulates hepatocytes to increase bile acid synthesis; increases activity of cholesterol 7α-hydroxylase.[1]Shifts the bile acid pool towards hydrophilicity; cytoprotective; immunomodulatory; stimulates biliary secretion.[2][3]Primarily a hydrocholeretic agent, increasing the volume of bile without a proportional increase in bile acid concentration.[4][5]
Effect on Bile Flow Reported to enhance bile flow.[1]Induces choleresis, primarily by increasing the bile acid-dependent fraction of bile flow.[3]Potent hydrocholeretic, significantly increases bile volume.[4][6]
Effect on Bile Composition Increases bile acid production.[1]Enriches the bile acid pool with hydrophilic UDCA, reducing the proportion of more toxic hydrophobic bile acids. Reduces cholesterol saturation.[7]Decreases the concentration of bile acids, phospholipids, and cholesterol due to dilution.[6]
Known Signaling Pathways The precise signaling pathway for its choleretic effect is not well-elucidated. It is also known as a ribonucleotide reductase small subunit M2 (RRM2) inhibitor.Modulates transporters like the chloride-bicarbonate anion exchanger (AE2) and has complex effects on nuclear receptors like FXR.[3]Its hydrocholeretic effect is thought to be partly due to the osmotic effect of its metabolites.[8]
Clinical Use Primarily used for its choleretic and hepatoprotective properties.[1]FDA-approved for the treatment of primary biliary cholangitis (PBC) and for the dissolution of gallstones.[3]Historically used to increase bile flow, though its use has declined with the advent of newer agents.[4]

Experimental Protocols

In Vivo Assessment of Choleretic Activity in a Rat Model

A common and reliable method to evaluate the choleretic and hydrocholeretic effects of a compound is through the use of a bile duct-cannulated rat model.

Objective: To measure the effect of a test compound on the rate of bile flow and the composition of the secreted bile.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • Polyethylene tubing for cannulation

  • Surgical instruments

  • Infusion pump

  • Test compound (this compound, UDCA, Dehydrocholic acid) and vehicle control

  • Bile collection tubes

  • Analytical equipment for bile composition analysis (e.g., spectrophotometer, HPLC)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.

  • Surgical Procedure: Perform a midline laparotomy to expose the common bile duct. Carefully cannulate the bile duct with polyethylene tubing to allow for the external collection of bile.[9][10][11][12][13] A separate cannula may be inserted into the duodenum for intraduodenal administration of the test compound.

  • Stabilization: Allow the animal to stabilize for a period (e.g., 30-60 minutes) after surgery, during which basal bile flow is collected.

  • Compound Administration: Administer the test compound (e.g., this compound) or vehicle control, typically via intravenous infusion or intraduodenal administration.

  • Bile Collection: Collect bile in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a defined period (e.g., 2-4 hours).

  • Measurement of Bile Flow: Determine the volume of bile secreted per unit time, often normalized to the body weight of the animal (e.g., µL/min/100g).

  • Bile Composition Analysis: Analyze the collected bile samples for the concentration of key components, including:

    • Total bile acids

    • Individual bile acid species (e.g., cholic acid, chenodeoxycholic acid, UDCA)

    • Cholesterol

    • Phospholipids

    • Electrolytes (e.g., bicarbonate)

Data Analysis: Compare the bile flow rate and the secretion rates of biliary lipids and electrolytes in the treated group to the control group to determine the choleretic/hydrocholeretic effect of the test compound.

Signaling Pathways and Mechanisms of Action

This compound

The primary mechanism of this compound's choleretic action is attributed to its ability to stimulate hepatocytes to produce more bile acids and to increase the activity of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis.[1] Additionally, this compound has been reported to have anti-inflammatory and antioxidant properties and to relax the sphincter of Oddi, which would further facilitate bile flow.[1] Its role as an RRM2 inhibitor is well-documented in the context of cancer research, but a direct link between RRM2 inhibition and choleresis has not been established. The specific signaling pathways, such as the farnesoid X receptor (FXR) or the G protein-coupled bile acid receptor 1 (TGR5), which are key regulators of bile acid homeostasis, have not been definitively identified for this compound's choleretic effects.

Osalmid_Mechanism This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte Stimulates Sphincter of Oddi Sphincter of Oddi This compound->Sphincter of Oddi Relaxes Cholesterol 7α-hydroxylase Cholesterol 7α-hydroxylase Hepatocyte->Cholesterol 7α-hydroxylase Upregulates Cholesterol Cholesterol Cholesterol->Cholesterol 7α-hydroxylase Bile Acids Bile Acids Cholesterol 7α-hydroxylase->Bile Acids Catalyzes conversion Bile Flow Increased Bile Flow Bile Acids->Bile Flow Sphincter of Oddi->Bile Flow Facilitates

Caption: Proposed Mechanism of this compound's Choleretic Action.

Ursodeoxycholic Acid (UDCA)

UDCA exerts its choleretic and hepatoprotective effects through multiple mechanisms. It is a hydrophilic bile acid that, upon administration, enriches the bile acid pool, displacing more hydrophobic and cytotoxic bile acids.[2] This shift in the bile acid composition reduces the overall toxicity of bile. UDCA also stimulates biliary secretion by promoting the insertion of transporters into the canalicular membrane of hepatocytes.[14] Furthermore, it has demonstrated immunomodulatory and anti-apoptotic properties.[2][14]

UDCA_Signaling cluster_hepatocyte Hepatocyte UDCA UDCA Hydrophobic BAs Hydrophobic Bile Acids UDCA->Hydrophobic BAs Displaces Canalicular Transporters Canalicular Transporters (e.g., BSEP, MRP2) UDCA->Canalicular Transporters Stimulates insertion into membrane Apoptosis Apoptosis UDCA->Apoptosis Inhibits Biliary Secretion Increased Biliary Secretion Canalicular Transporters->Biliary Secretion

Caption: Key Mechanisms of Action for Ursodeoxycholic Acid.

Dehydrocholic Acid

Dehydrocholic acid is a synthetic bile acid that acts as a potent hydrocholeretic.[4] This means it significantly increases the volume of bile secreted without a corresponding increase in the secretion of bile solids like bile acids, cholesterol, and phospholipids.[5] The increased bile flow is primarily due to the osmotic effect of dehydrocholic acid and its metabolites as they are secreted into the bile canaliculi, drawing water along with them.[8] This results in a more dilute bile.

Dehydrocholic_Acid_Workflow Dehydrocholic Acid Dehydrocholic Acid Hepatocyte Uptake Hepatocyte Uptake Dehydrocholic Acid->Hepatocyte Uptake Metabolism Metabolism to Hydroxy Keto Metabolites Hepatocyte Uptake->Metabolism Biliary Secretion Secretion into Canaliculi Metabolism->Biliary Secretion Osmotic Gradient Increased Osmotic Gradient Biliary Secretion->Osmotic Gradient Water Influx Passive Water Influx Osmotic Gradient->Water Influx Hydrocholeresis Hydrocholeresis (Increased Bile Volume) Water Influx->Hydrocholeresis

Caption: Experimental Workflow for Assessing Hydrocholeretic Effect.

Conclusion

This compound is a choleretic agent with a proposed mechanism involving the stimulation of bile acid synthesis. While it holds promise as a therapeutic agent for cholestatic conditions, there is a notable absence of direct, quantitative, head-to-head comparative studies against other established choleretic agents like UDCA and Dehydrocholic acid. UDCA remains a cornerstone of therapy for many cholestatic liver diseases due to its multifaceted mechanism of action that extends beyond simple choleresis to include cytoprotective and immunomodulatory effects. Dehydrocholic acid, while a potent hydrocholeretic, has a more limited therapeutic role in modern practice.

Future research should focus on conducting direct comparative studies of this compound to quantify its efficacy in increasing bile flow and modifying bile composition relative to existing therapies. Furthermore, elucidation of the specific signaling pathways through which this compound exerts its choleretic effects is crucial for a comprehensive understanding of its pharmacological profile and for identifying its optimal clinical applications.

References

Osalmid's Anticancer Efficacy: A Comparative Analysis of RRM2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Osalmid, a repurposed drug, has demonstrated notable anticancer activity by targeting the M2 subunit of ribonucleotide reductase (RRM2), a critical enzyme for DNA synthesis and repair. This guide provides a comparative analysis of this compound's performance against other RRM2 inhibitors, supported by experimental data, to validate its role in cancer therapy.

Ribonucleotide reductase (RR) is a key player in cell proliferation, catalyzing the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication.[1] The RRM2 subunit is often overexpressed in various cancers, correlating with tumor progression, metastasis, and poor patient prognosis, making it an attractive target for anticancer drug development.[2] this compound has been identified as a direct inhibitor of RRM2, leading to the suppression of cancer cell growth, induction of apoptosis, and enhanced sensitivity to radiation therapy.[3][4]

Comparative Anticancer Activity of RRM2 Inhibitors

This compound exhibits potent anticancer effects across various cancer cell lines, comparable to and in some cases potentially more favorable than other established RRM2 inhibitors such as Hydroxyurea, Gemcitabine, and Triapine (3-AP). The following tables summarize the in vitro efficacy of these compounds.

Compound Cancer Type Cell Line IC50 (µM) *Reference
This compoundHepatocellular CarcinomaHepG2~100[5]
This compoundHepatocellular CarcinomaHep3B~100[6]
HydroxyureaAcute Myeloid LeukemiaTHP1~100[7]
GemcitabineBreast CancerMCF7<0.035[8]
Triapine (3-AP)Pancreatic Neuroendocrine TumorQGP-1Not specified[9]
Triapine (3-AP)Pancreatic Neuroendocrine TumorBONNot specified[9]
COH29Atypical Teratoid Rhabdoid TumorBT12~1[10]
IC50 values are approximate and can vary based on experimental conditions.
Compound Mechanism of Action on RRM2 Key Downstream Effects
This compound Directly inhibits the enzymatic activity of the RRM2 subunit.[11]Inhibition of ERK1/2 pathway, induction of p53-related apoptosis, cell cycle arrest, enhanced radiosensitivity.[3][4][11]
Hydroxyurea Quenches the tyrosyl free radical at the active site of the RRM2 subunit, inactivating the enzyme.[12][13]Inhibition of DNA synthesis, induction of S-phase cell cycle arrest, sensitization to radiation and other chemotherapeutics.[12][13]
Gemcitabine Its diphosphate metabolite (dFdCDP) inhibits RRM1, depleting the deoxyribonucleotide pool.[11][14] Its triphosphate metabolite (dFdCTP) is incorporated into DNA, causing chain termination.[11][14]Inhibition of DNA synthesis and repair, induction of apoptosis.[11][14]
Triapine (3-AP) Potent inhibitor of the RRM2 subunit; acts as an iron chelator, inhibiting the tyrosyl radical.[15][16]Inhibition of DNA synthesis, induction of DNA damage and apoptosis.[9][15]

Signaling Pathways Modulated by this compound

This compound's inhibition of RRM2 triggers a cascade of downstream signaling events that contribute to its anticancer activity. The depletion of the deoxyribonucleotide pool leads to replication stress, DNA damage, and cell cycle arrest. This, in turn, activates tumor suppressor pathways like p53 and inhibits pro-survival pathways such as ERK1/2.

G cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound RRM2 RRM2 This compound->RRM2 inhibits dNTPs dNTP Pool RRM2->dNTPs depletion Radiosensitivity Increased Radiosensitivity RRM2->Radiosensitivity ReplicationStress Replication Stress & DNA Damage dNTPs->ReplicationStress ERK ERK1/2 Pathway ReplicationStress->ERK inhibits p53 p53 Pathway ReplicationStress->p53 activates Apoptosis Apoptosis ERK->Apoptosis inhibition leads to p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest G cluster_0 Cell Treatment cluster_1 Analysis cluster_2 Outcome CancerCells Cancer Cell Lines (e.g., HepG2, Esophageal) Treatment Treat with this compound & Controls (e.g., Hydroxyurea) CancerCells->Treatment CCK8 Cell Viability Assay (CCK-8) Treatment->CCK8 WesternBlot Protein Expression Analysis (Western Blot for RRM2) Treatment->WesternBlot FlowCytometry Apoptosis & Cell Cycle Analysis (Flow Cytometry) Treatment->FlowCytometry ViabilityResult Decreased Cell Viability CCK8->ViabilityResult RRM2Result Reduced RRM2 Expression WesternBlot->RRM2Result ApoptosisResult Increased Apoptosis & Cell Cycle Arrest FlowCytometry->ApoptosisResult G cluster_0 Shared Characteristics cluster_1 Distinguishing Features This compound This compound TargetRRM2 Target RRM2/RR This compound->TargetRRM2 Osalmid_feature Repurposed Drug Inhibits ERK1/2 This compound->Osalmid_feature Hydroxyurea Hydroxyurea Hydroxyurea->TargetRRM2 Hydroxyurea_feature Tyrosyl Radical Scavenger Hydroxyurea->Hydroxyurea_feature Gemcitabine Gemcitabine Gemcitabine->TargetRRM2 Gemcitabine_feature Nucleoside Analog Also a DNA Chain Terminator Gemcitabine->Gemcitabine_feature Triapine Triapine (3-AP) Triapine->TargetRRM2 Triapine_feature Potent Iron Chelator Triapine->Triapine_feature InhibitDNAsynthesis Inhibit DNA Synthesis TargetRRM2->InhibitDNAsynthesis AnticancerActivity Anticancer Activity InhibitDNAsynthesis->AnticancerActivity

References

Osalmid: A Comparative Analysis of its Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osalmid, a salicylamide derivative, has emerged as a compound of interest in oncology research due to its selective cytotoxic effects on cancer cells. This guide provides a comparative overview of this compound's impact on normal versus cancerous cells, supported by available experimental data. The primary mechanism of this compound's anti-cancer activity is the inhibition of the small subunit M2 of ribonucleotide reductase (RRM2), a critical enzyme for DNA synthesis and repair.[1] This selective action makes this compound a promising candidate for further investigation in cancer therapy.

Data Presentation: this compound's Differential Cytotoxicity

The following tables summarize the quantitative and qualitative effects of this compound on various cancer cell lines compared to normal cells.

Table 1: Comparative Cytotoxicity of this compound on Cancer vs. Normal Cells

Cell Line TypeCell Line NameEffect of this compoundSupporting DataCitation
Cancer Esophageal Cancer (EC) cellsDirect cytotoxicity.Cell viability assays showed a dose-dependent decrease in cell survival.[1]
Clear Cell Renal Cell Carcinoma (ccRCC)Dose-dependent growth inhibition.Viability and colony formation assays demonstrated significant inhibition.
Hepatocellular Carcinoma (HCC) cellsInhibition of cell proliferation.CCK-8 assays indicated reduced cell viability.[2]
Normal Human Kidney Epithelial (HK-2)No effect on cell viability.Viability and colony formation assays showed no significant change.
In vivo (Xenograft mouse model)No additional toxicity to the hematologic system and internal organs.Histological analysis of tissues from this compound-treated mice.[1]

Table 2: Cellular and Molecular Effects of this compound

EffectCancer CellsNormal Cells (HK-2)Citation
Cell Proliferation InhibitedNo effect
Colony Formation InhibitedNo effect
Apoptosis InducedNot reported[1]
Cellular Senescence InducedNo effect
Cell Cycle Arrest, particularly at the S phase, has been observed in hepatocellular carcinoma cells.Not reported
RRM2 Inhibition YesNot explicitly studied, but the lack of cytotoxic effects suggests a differential dependency on RRM2.[1]
ERK1/2 Signaling Inhibited (in Esophageal Cancer cells)Not reported[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound's effects.

Cell Viability and Proliferation Assays (MTT/CCK-8)

This protocol is adapted for determining the cytotoxic effects of this compound on both normal and cancer cell lines.

  • Cell Seeding: Plate cells (e.g., esophageal cancer cells, ccRCC cells, HCC cells, or HK-2 normal kidney cells) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare a series of this compound concentrations in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT/CCK-8 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: For the MTT assay, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells following this compound treatment.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

  • This compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Recovery: Replace the this compound-containing medium with fresh medium and allow the cells to grow for 10-14 days, with medium changes every 2-3 days.

  • Staining: Once visible colonies have formed, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.

  • Quantification: After washing away the excess stain and air-drying the plates, count the number of colonies (typically defined as clusters of ≥50 cells).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Mandatory Visualization

This compound's Mechanism of Action in Cancer Cells

Osalmid_Mechanism This compound This compound RRM2 RRM2 (Ribonucleotide Reductase Subunit M2) This compound->RRM2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Senescence Cellular Senescence This compound->Senescence ERK_Pathway ERK1/2 Pathway This compound->ERK_Pathway Inhibits dNTPs dNTPs (Deoxyribonucleotides) RRM2->dNTPs Catalyzes Production CellProliferation Cancer Cell Proliferation DNAReplication DNA Replication & Repair dNTPs->DNAReplication DNAReplication->CellProliferation

Caption: this compound inhibits RRM2, leading to decreased dNTP synthesis and subsequent inhibition of cancer cell proliferation, while also inducing apoptosis and senescence. It also inhibits the ERK1/2 pathway.

Experimental Workflow for Comparative Cytotoxicity Analysis

Cytotoxicity_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis & Comparison CancerCells Cancer Cell Lines (e.g., EC, ccRCC, HCC) Treatment Treat with varying concentrations of this compound CancerCells->Treatment NormalCells Normal Cell Line (e.g., HK-2) NormalCells->Treatment Viability Cell Viability Assay (MTT/CCK-8) Treatment->Viability Colony Colony Formation Assay Treatment->Colony Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Analysis Compare effects on: - IC50 values - Proliferation - Apoptosis - Cell Cycle Viability->Analysis Colony->Analysis Apoptosis->Analysis CellCycle->Analysis

Caption: Workflow for comparing this compound's effects on cancer versus normal cells.

Conclusion

The available evidence strongly suggests that this compound exhibits a selective anti-cancer effect. It effectively inhibits the proliferation of various cancer cell lines and induces cell death and senescence, while showing minimal to no cytotoxic effects on the normal cells tested. This selectivity is likely attributed to the higher dependency of cancer cells on RRM2 for their rapid proliferation and DNA repair. The inhibition of the ERK1/2 signaling pathway in cancer cells further contributes to its anti-tumor activity.

Further research is warranted to expand the panel of normal cell lines tested to confirm the broad safety profile of this compound. Additionally, a more in-depth investigation into its effects on signaling pathways in normal cells would provide a more complete understanding of its mechanism of action and selectivity. Nevertheless, this compound stands as a promising compound for the development of targeted cancer therapies.

References

Independent Validation of Osalmid's Radiosensitizing Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the radiosensitizing effects of Osalmid with other emerging alternatives, supported by experimental data. This compound, a known inhibitor of the small subunit of ribonucleotide reductase (RRM2), has demonstrated potential in enhancing the efficacy of radiotherapy in preclinical cancer models. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the independent validation and further development of radiosensitizers.

This compound: A Promising Radiosensitizer Targeting RRM2

This compound exerts its radiosensitizing effects by inhibiting RRM2, a critical enzyme for DNA synthesis and repair. This inhibition leads to a depletion of the deoxyribonucleotide (dNTP) pool, which in turn hampers the cancer cells' ability to repair radiation-induced DNA damage. This mechanism ultimately enhances the cytotoxic effects of ionizing radiation.

Recent studies have highlighted this compound's potential in esophageal cancer, where it has been shown to synergize with radiation to suppress tumor growth both in laboratory cell cultures and in animal models.[1] The proposed mechanism involves the inhibition of the ERK1/2 signaling pathway and a significant increase in radiation-induced DNA damage, leading to programmed cell death (apoptosis) and cellular aging (senescence).

Comparative Analysis of RRM2 Inhibitors as Radiosensitizers

To provide a comprehensive overview, this guide compares this compound with another notable RRM2 inhibitor, Triapine, which has been investigated for its radiosensitizing properties in glioblastoma.

Table 1: In Vitro Cytotoxicity of RRM2 Inhibitors
CompoundCancer TypeCell Line(s)IC50 (µM)Citation(s)
This compound Esophageal CancerKYSE-150, TE-1Data not available in abstract[1]
Triapine GlioblastomaU251Data not available in abstract[2]

Note: Specific IC50 values were not available in the abstracts of the primary studies and require access to the full-text articles for complete data.

Table 2: In Vitro Radiosensitizing Efficacy of RRM2 Inhibitors (Clonogenic Survival Assay)
CompoundCancer TypeCell Line(s)Radiation Dose (Gy)Dose Enhancement Ratio (DER) / Sensitizer Enhancement Ratio (SER)Citation(s)
This compound Esophageal CancerKYSE-150, TE-1VariousSpecific DER/SER values not available in abstract[1]
Triapine GlioblastomaU251Various1.5 - 2.0[3]

Note: The Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) is a measure of the extent to which the drug increases the cell-killing effect of radiation.

Table 3: In Vivo Radiosensitizing Efficacy of RRM2 Inhibitors (Xenograft Models)
CompoundCancer TypeAnimal ModelTreatment RegimenTumor Growth DelayCitation(s)
This compound Esophageal CancerNude mice with KYSE-150 xenograftsThis compound + Ionizing RadiationSignificantly suppressed tumor growth compared to either treatment alone[1]
Triapine GlioblastomaMice with U251 xenograftsTriapine + Ionizing RadiationGreater than additive increase in tumor growth delay[2]

Note: Detailed quantitative data on tumor growth delay (e.g., time to reach a specific tumor volume) were not available in the abstracts.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for in vitro and in vivo radiosensitization studies.

Osalmid_Signaling_Pathway This compound This compound RRM2 RRM2 This compound->RRM2 inhibits ERK ERK1/2 Pathway This compound->ERK inhibits dNTPs dNTP Pool RRM2->dNTPs synthesizes DNARepair DNA Repair dNTPs->DNARepair required for DNADamage DNA Damage DNARepair->DNADamage repairs Apoptosis Apoptosis & Senescence ERK->Apoptosis regulates CellDeath Enhanced Cell Death Apoptosis->CellDeath Radiation Ionizing Radiation Radiation->DNADamage DNADamage->Apoptosis induces

Figure 1: Proposed signaling pathway of this compound's radiosensitizing effect.

InVitro_Workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays CellCulture Culture Cancer Cell Lines Treatment Treat with this compound/ Alternative CellCulture->Treatment Irradiation Expose to Ionizing Radiation Treatment->Irradiation Viability Cell Viability Assay (e.g., MTT) Irradiation->Viability Clonogenic Clonogenic Survival Assay Irradiation->Clonogenic ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) Irradiation->ApoptosisAssay WesternBlot Western Blot (Signaling Proteins) Irradiation->WesternBlot

Figure 2: General experimental workflow for in vitro radiosensitization studies.

InVivo_Workflow cluster_setup Animal Model & Treatment cluster_monitoring Monitoring & Analysis Xenograft Establish Tumor Xenografts in Mice Grouping Randomize into Treatment Groups Xenograft->Grouping Treatment Administer this compound/ Alternative & Radiation Grouping->Treatment TumorMeasurement Measure Tumor Volume Regularly Treatment->TumorMeasurement BodyWeight Monitor Animal Body Weight Treatment->BodyWeight Endpoint Euthanize at Predefined Endpoint TumorMeasurement->Endpoint BodyWeight->Endpoint Analysis Analyze Tumor Growth Delay Endpoint->Analysis

Figure 3: General experimental workflow for in vivo radiosensitization studies.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., KYSE-150, TE-1) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound or an alternative radiosensitizer for a predetermined duration (e.g., 24 hours).

  • Irradiation: Expose the plates to a single dose of ionizing radiation (e.g., 2, 4, 6, or 8 Gy).

  • Incubation: Incubate the cells for an additional 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Clonogenic Survival Assay
  • Cell Seeding: Plate a known number of cells (e.g., 200-10,000 cells, depending on the radiation dose) into 6-well plates.

  • Drug Treatment: Treat the cells with a fixed, non-toxic concentration of this compound or an alternative radiosensitizer.

  • Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Colony Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group and generate survival curves. Determine the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER).

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 KYSE-150 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomly assign the mice to different treatment groups (e.g., control, this compound alone, radiation alone, this compound + radiation).

  • Treatment Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) and deliver a fractionated course of radiation to the tumor.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the experiment.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or if signs of distress are observed.

  • Data Analysis: Plot the mean tumor growth curves for each group and calculate the tumor growth delay.

Conclusion and Future Directions

The preclinical data presented in this guide suggest that this compound is a promising radiosensitizer that warrants further investigation. Its mechanism of action through RRM2 inhibition provides a clear rationale for its synergy with radiation therapy. The comparative analysis with Triapine, another RRM2 inhibitor, highlights a common strategy for enhancing radiosensitivity in different cancer types.

For a comprehensive validation, future studies should focus on obtaining detailed quantitative data, including IC50 values, dose enhancement ratios, and specific tumor growth delay metrics. Furthermore, exploring the efficacy of this compound in a broader range of cancer models and in combination with different radiation regimens will be crucial for its potential clinical translation. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute robust validation studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Osalmid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Osalmid, a choleretic drug and inhibitor of ribonucleotide reductase, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Hazard Profile of this compound

Before initiating any disposal protocol, it is crucial to be fully aware of the hazards associated with this compound. According to safety data sheets (SDS), this compound presents the following risks:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

A comprehensive understanding of these hazards, as detailed in the product's SDS, is the first step in ensuring the safety of all personnel.

Step-by-Step Disposal Procedures for this compound

The guiding principle for the disposal of this compound, as with many laboratory chemicals, is to adhere strictly to local, regional, and national regulations.[1][3] The following steps provide a general framework for its proper disposal:

  • Consult Local Regulations: Before disposal, consult your institution's Environmental Health and Safety (EHS) department or the relevant local regulatory authorities to understand the specific requirements for chemical waste disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

    • Safety goggles with side-shields[4]

    • Chemical-resistant gloves[4]

    • A lab coat or other protective clothing[1]

    • In cases of dust or aerosol formation, a full-face respirator may be necessary.[4]

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be segregated as a hazardous chemical waste.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for this compound waste.

    • The container should be clearly marked with the words "Hazardous Waste" and the name "this compound."

  • Handling Spills: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite).[1] Decontaminate the area with alcohol and dispose of the contaminated materials as hazardous waste.[1]

  • Disposal of Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The decontaminated container can then be disposed of in accordance with local regulations, which may allow for recycling or disposal as non-hazardous waste.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company. Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary
PropertyValue
Molecular FormulaC₁₃H₁₁NO₃[1][2][5]
Molecular Weight229.23 g/mol [1][2][5]
AppearanceWhite Crystal[5]
Melting Point179 °C[1]
Boiling Point350.8 °C at 760 mmHg[1]
SolubilitySoluble in methanol, ethanol, acetone, and ether; slightly soluble in hot water, benzene, and toluene; insoluble in water and acetic acid.
Environmental Hazard Considerations

It is important to note that there is a lack of available data regarding the ecotoxicity of this compound. Safety data sheets indicate that there is no data available on its toxicity to fish, daphnia, or algae.[4] In the absence of this information, a precautionary approach must be taken, assuming the substance could be harmful to the environment. Therefore, preventing its release into the environment through proper disposal is of utmost importance.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

OsalmidDisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->don_ppe segregate Segregate as Hazardous Chemical Waste don_ppe->segregate spill Spill Occurs don_ppe->spill containerize Place in Labeled, Leak-Proof Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store arrange_pickup Arrange for Collection by Licensed Waste Disposal store->arrange_pickup end Disposal Complete arrange_pickup->end spill->segregate No absorb Absorb with Inert Material spill->absorb Yes decontaminate Decontaminate Area absorb->decontaminate dispose_spill_waste Dispose of Contaminated Material as Hazardous Waste decontaminate->dispose_spill_waste dispose_spill_waste->store

References

Personal protective equipment for handling Osalmid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal protocols for Osalmid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is vital for ensuring laboratory safety and minimizing exposure risk.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.[1][2] Understanding its specific hazards is the first step in safe operational planning.

According to the Globally Harmonized System (GHS), this compound presents several health risks.[1][3]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory tract irritation[1]

Occupational Exposure Limits (OELs): It is important to note that no specific Threshold Limit Value (TLV) or other occupational exposure limits have been established for this compound.[1][4] Therefore, all chemical handling should be conducted with caution, assuming the potential for unknown hazards.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical, mitigating the risk of exposure.[2] The selection of appropriate PPE depends on the specific handling procedure.

PPE ComponentSpecificationRationale
Hand Protection Impermeable, chemical-resistant gloves.[1][4]To prevent skin contact and irritation.[1] Double gloving is recommended.[6]
Eye/Face Protection Tightly fitting safety goggles with side-shields.[1][5]To protect against splashes and dust, preventing serious eye irritation.[1]
Body Protection Impervious, long-sleeved laboratory gown that closes in the back.[1][5][7]To protect skin from contamination.[5]
Respiratory Protection A suitable respirator is required if dust cannot be controlled or if working outside a primary engineering control.[1][5]To prevent inhalation of dust particles that can cause respiratory tract irritation.[1] Not generally required if adequate ventilation is ensured.[4]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound, from preparation to disposal, is essential. The following workflow outlines the critical steps to be taken.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review SDS and SOPs B 2. Assemble PPE Gloves, Gown, Goggles, Respirator (if needed) A->B C 3. Prepare Workspace Ensure adequate ventilation. Cover surfaces. B->C D 4. Don PPE Follow proper donning procedure. C->D E 5. Handle this compound Avoid dust formation. No eating, drinking, or smoking. D->E F 6. Decontaminate Clean workspace and equipment with appropriate disinfectant. E->F G 7. Doff PPE Follow proper doffing procedure. F->G H 8. Personal Hygiene Wash hands thoroughly. G->H I 9. Waste Disposal Segregate and dispose of waste per regulations. H->I

Caption: Logical workflow for the safe handling of this compound.

Procedural Steps:

  • Risk Assessment: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs).[8]

  • Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood or other containment primary engineering control (C-PEC), to minimize inhalation risk.[1][5]

  • Personal Practices: Do not eat, drink, or smoke in the area where this compound is handled.[1][4]

  • Handling: Avoid the formation of dust and aerosols.[5] Avoid all direct contact with the skin and eyes.[5]

  • Post-Handling: After handling, wash hands thoroughly before breaks and at the end of the workday.[1][4]

Accidental Release and Decontamination Plan

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

First-Aid Measures:

  • After Ingestion: Immediately call a poison center or doctor. Rinse mouth.[1][4]

  • After Inhalation: Move the person to fresh air. Consult a doctor if complaints arise.[1][4]

  • After Skin Contact: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • After Eye Contact: Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]

Spill Decontamination Protocol: The first step in any decontamination procedure is the physical removal of contaminants through cleaning.

Spill SizeContainment & CleaningDecontamination
Small Spill Cover the spill with an absorbent material like diatomite or paper towels to prevent spreading.[1][9] Pick up mechanically.1. Soak the absorbent material with a 1:9 (v/v) household bleach solution and wait 30 minutes.[9]2. Alternatively, scrub the surface and equipment with alcohol.[1]3. Perform a second treatment with the chosen decontaminant.[9]
Large Spill Evacuate personnel to a safe area.[1] Ensure adequate ventilation. Prevent the spill from entering sewers or surface water.[1]Professional assistance should be sought for large spills. Contact your institution's Environmental Health and Safety (EHS) department.[9]

Waste Disposal Plan

Proper segregation and disposal of this compound waste are mandated by local, regional, and national regulations.[4][6]

Procedural Steps:

  • Segregation: Do not mix this compound waste with other laboratory waste.[6] It must be collected in separate, clearly labeled, and sealed containers.[6]

  • Container Labeling: All waste containers must be labeled as hazardous chemical waste in accordance with regulations.[6]

  • Types of Waste:

    • Bulk Waste: Unused or expired this compound, as well as solutions and heavily contaminated items, should be disposed of in designated hazardous waste containers (e.g., black RCRA containers).[6]

    • Trace Waste: Items with trace contamination, such as used gloves, absorbent pads, and empty vials, should be placed in a dedicated "trace chemotherapy waste" container for incineration.[6][10]

    • Sharps: Syringes containing any residual this compound must be disposed of as bulk hazardous chemical waste and not in a standard sharps container.[6]

  • Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.[6] Do not dispose of this compound or its containers in regular trash or down the drain.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.